Chrysanthemoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTCVNLNEOVBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931698 | |
| Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14297-81-5, 4489-14-9, 53955-46-7 | |
| Record name | Chrysanthemic acid chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysanthemoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053955467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chrysanthemoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Chrysanthemoyl Chloride: Synthesis, Applications, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of chrysanthemoyl chloride, a pivotal chemical intermediate. As a highly reactive acyl chloride, its primary significance lies in its role as a key building block for a major class of synthetic insecticides.[1][2] This document will delve into its chemical and physical properties, detail its synthesis from chrysanthemic acid, explore its application in the production of pyrethroids, and provide essential safety and handling protocols.
Core Identification and Physicochemical Properties
This compound, systematically named 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride, is the acid chloride derivative of chrysanthemic acid.[3][4] Its high reactivity stems from the acyl chloride functional group, making it an excellent acylating agent for nucleophiles such as alcohols and amines. This reactivity is harnessed in the synthesis of various agrochemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14297-81-5 | [2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₅ClO | [3][4][5] |
| Molecular Weight | 186.68 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 206 °C at 760 mmHg | [4][5][6] |
| Density | 1.098 g/cm³ | [4][5][6] |
| Flash Point | 100 °C | [5][6] |
| Refractive Index | 1.533 | [4][6] |
| EINECS Number | 238-229-5 | [3][4][5] |
Synthesis of this compound from Chrysanthemic Acid
The conversion of chrysanthemic acid to its corresponding acid chloride is a critical step that "activates" the carboxylic acid for subsequent coupling reactions.[1] This transformation is typically achieved using a chlorinating agent. The choice of agent and reaction conditions can influence the purity of the final product and the overall efficiency of the process. The most prevalent laboratory and industrial methods involve thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and phosgene (COCl₂).[3]
Synthetic Methodologies: A Comparative Overview
-
Thionyl Chloride Method: This is one of the most common methods due to its high efficiency and the formation of gaseous byproducts (HCl and SO₂) which are easily removed from the reaction mixture.[7][8][9] The use of a catalyst like N,N-dimethylformamide (DMF) is common.[3] The quality of the thionyl chloride is a key factor in obtaining high-purity this compound.[3]
-
Phosphorus Trichloride Method: In this method, chrysanthemic acid is treated with PCl₃, often in a solvent like toluene or benzene.[3] A key challenge with this method is the separation of the phosphorous acid byproduct, which can affect the quality of the resulting this compound if not completely removed.[3]
-
Phosgene Method: This method involves bubbling phosgene gas through a solution of chrysanthemic acid in a suitable solvent with a catalyst.[3] While it can yield a very pure product that may not require further rectification, the extreme toxicity of phosgene necessitates stringent safety precautions and specialized equipment for its handling and for the neutralization of any residual gas.[3]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via the Thionyl Chloride Method
This protocol describes a standard laboratory procedure for the synthesis of this compound using thionyl chloride, a widely adopted and reliable method.[7][8][10]
Materials:
-
Chrysanthemic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Round-bottom flask with a reflux condenser and drying tube
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a calcium chloride drying tube, dissolve chrysanthemic acid (1.0 equivalent) in an excess of thionyl chloride. Alternatively, use an anhydrous solvent like toluene.[3][8][10]
-
Initiation: If using a catalyst, add a few drops of DMF.
-
Reaction: Heat the mixture to a gentle reflux (typically 50-60°C) and stir.[8][10] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[7] The reaction is typically complete within 4-6 hours.[3][8][10]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[7][8][10] The resulting crude this compound is often of sufficient purity to be used directly in the next step without further purification.[7] If higher purity is required, distillation under reduced pressure can be performed.[3]
Application in the Synthesis of Pyrethroid Insecticides
The primary and most significant application of this compound is as a crucial intermediate in the manufacture of synthetic pyrethroids.[2][3] Pyrethroids are a major class of insecticides valued for their high insecticidal activity, low mammalian toxicity, and enhanced environmental stability compared to natural pyrethrins.[1][8]
The synthesis involves an esterification reaction where the highly reactive this compound is coupled with a specific alcohol.[1][11] This reaction forms the ester linkage that is characteristic of the pyrethroid structure. The choice of alcohol determines the specific pyrethroid being synthesized and its unique properties. For example, reaction with 3-phenoxybenzyl alcohol is a key step in the synthesis of permethrin.[7][12]
Caption: General pathway for the synthesis of a Pyrethroid Ester.
Experimental Protocol: Esterification to Form a Pyrethroid Ester
This protocol outlines the final esterification step to produce a pyrethroid, using 3-phenoxybenzyl alcohol as an example.
Materials:
-
This compound
-
3-phenoxybenzyl alcohol
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous pyridine or another suitable base
-
Separatory funnel
-
1.5 N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry flask, dissolve the alcohol (e.g., 3-phenoxybenzyl alcohol, 1.0 equivalent) and a base (e.g., pyridine, 1.1 equivalents) in an anhydrous solvent like DCM.[7][8]
-
Addition: Cool the solution in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise with continuous stirring.[8][10]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its completion using thin-layer chromatography (TLC).[8][10]
-
Workup: Upon completion, acidify the reaction mixture with 1.5 N aqueous HCl.[8][10]
-
Extraction: Transfer the mixture to a separatory funnel, add water, and separate the organic layer. Wash the organic layer sequentially with water and then brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude pyrethroid ester.[10] Further purification can be achieved by column chromatography if necessary.
Safety, Handling, and Storage
This compound is a hazardous chemical that must be handled with appropriate safety precautions. As an acyl chloride, it is corrosive and reacts with water (hydrolysis), including moisture in the air, to release hydrochloric acid.
Table 2: GHS Hazard and Precautionary Information
| Category | Statement | Source(s) |
| Hazard Statements | H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. | [13] |
| Prevention | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][13] |
| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][13] |
| Storage | P405: Store locked up. | [3][13] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [13] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[14][15] Ensure that eyewash stations and safety showers are readily accessible.[14][15]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[13]
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[13]
Storage
Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[16] The container should be tightly sealed to prevent contact with moisture.[16]
Conclusion
This compound (CAS No. 14297-81-5) is a cornerstone intermediate in the agrochemical industry, particularly for the synthesis of pyrethroid insecticides. Its high reactivity, derived from the acyl chloride group, allows for efficient esterification with various alcohols to produce a wide range of potent and widely used pest control agents. Understanding the synthesis of this compound from chrysanthemic acid and the subsequent esterification reaction is fundamental for chemists in this field. Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound.
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Synthesis and Characterization of Chrysanthemic Acid Esters - Asian Publication Corporation. (n.d.). Retrieved from [Link]
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Chrysanthemoyl chloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of Chrysanthemoyl Chloride
Abstract
This compound (C₁₀H₁₅ClO) is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of pyrethroid insecticides.[1][2] Derived from chrysanthemic acid, a natural product found in certain chrysanthemum species, this acyl chloride is a highly reactive compound characterized by a cyclopropane ring core.[3][4] Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. This guide provides a comprehensive examination of its chemical properties, synthesis methodologies, reactivity, and applications, with a focus on the underlying principles relevant to researchers in organic synthesis and drug development.
Physicochemical and Structural Properties
This compound is a colorless to pale yellow liquid with a pungent odor, a characteristic common to many acyl chlorides.[2][5] It is soluble in organic solvents like benzene and toluene but decomposes in the presence of water.[1] The compound's structure, featuring a substituted cyclopropane ring, gives rise to stereoisomerism, which is a critical factor in the biological activity of its downstream products.
Data Summary
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅ClO | [2][6] |
| Molecular Weight | 186.68 g/mol | [2] |
| CAS Number | 14297-81-5 | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [1][5] |
| Boiling Point | 206°C at 760 mmHg | [2][6] |
| 96-98°C at 16 kPa (for cis/trans isomers) | [1] | |
| Density | ~1.098 g/cm³ | [2][6] |
| Refractive Index (n²⁰/D) | ~1.4856 (trans-isomer); ~1.4907 (cis-isomer) | [1] |
| Flash Point | 100°C | [2] |
| Vapor Pressure | 0.243 mmHg at 25°C | [2][7] |
Chemical Structure and Stereoisomerism
The structure of this compound is built upon a 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane backbone. The presence of two stereocenters on the cyclopropane ring (C1 and C3) leads to the existence of four stereoisomers. These are typically grouped into two pairs of enantiomers: (±)-cis and (±)-trans, depending on the relative orientation of the C1 carbonyl chloride group and the C3 isobutenyl group.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Thionyl Chloride Method
This protocol describes a validated, general-purpose procedure for synthesizing this compound. [7][8][9]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (or connect to an inert gas line).
-
Reagents: To the flask, add chrysanthemic acid dissolved in an anhydrous inert solvent (e.g., toluene). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: While stirring, add an excess of thionyl chloride (SOCl₂) dropwise. Once the addition is complete, heat the mixture to reflux (typically 50-60°C) for 4-6 hours. [7][8]The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product. [7]
Chemical Reactivity and Mechanisms
The chemical properties of this compound are dominated by the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack. [3]
Nucleophilic Acyl Substitution
The principal reaction pathway for this compound is nucleophilic acyl substitution. This mechanism involves two key steps:
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.
Caption: The two-step mechanism of nucleophilic acyl substitution.
Key Reactions
-
Esterification: This is the most significant reaction of this compound, as it forms the basis for producing pyrethroid insecticides. [10][11]It readily reacts with various alcohols in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct, yielding the corresponding chrysanthemic acid ester. [8][12]The reaction proceeds rapidly, often at room temperature. [3]
-
Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This reaction is also typically carried out in the presence of a base to scavenge the generated HCl. [13]
-
Hydrolysis: this compound is highly sensitive to moisture. It reacts with water to hydrolyze back to chrysanthemic acid and hydrochloric acid. [1][3]This necessitates that all synthesis and subsequent reactions are performed under anhydrous conditions. [14][15]
Caption: Major reaction pathways for this compound.
Spectroscopic Characterization
Confirming the identity and purity of synthesized this compound relies on standard spectroscopic techniques. [3]While detailed spectra depend on the specific isomer and solvent, the following provides an overview of expected signals.
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A very strong and sharp absorption band is expected in the range of 1780-1815 cm⁻¹, characteristic of an acyl chloride carbonyl group.
-
C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ corresponding to the alkene in the isobutenyl side chain.
-
C-H Stretches: Signals just above 3000 cm⁻¹ for sp² C-H and just below 3000 cm⁻¹ for sp³ C-H bonds.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Cyclopropane Protons: Complex multiplets in the 1.5-2.5 ppm region.
-
Gem-dimethyl Protons: Two distinct singlets for the two methyl groups on the cyclopropane ring, typically between 1.1-1.4 ppm.
-
Isobutenyl Protons: A vinyl proton signal around 5.0 ppm and two singlets for the vinyl methyl groups around 1.7 ppm.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carbonyl Carbon: A signal far downfield, typically in the 170-175 ppm range.
-
Alkene Carbons: Signals in the 120-140 ppm region.
-
Cyclopropane Carbons: Signals for the three carbons of the ring will appear in the upfield region, typically 20-40 ppm.
-
Methyl Carbons: Signals for the four methyl groups will be in the most upfield region, around 15-30 ppm.
-
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is classified as acutely toxic if swallowed (H301) and causes severe skin burns and eye damage (H314). [7][16][17]Upon contact with moisture, it releases corrosive hydrochloric acid gas. [5]* Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated fume hood. [18]Mandatory PPE includes chemical-resistant gloves, tightly fitting safety goggles, and a lab coat or impervious clothing. [17]* Storage: Due to its reactivity with water, it must be stored in a tightly closed container under an inert, dry atmosphere (e.g., nitrogen or argon). [14]It should be kept in a cool, dry, and well-ventilated place, away from incompatible materials such as bases, alcohols, and oxidizing agents. [15][18]
Conclusion
This compound is a fundamentally important acyl chloride whose chemical properties are defined by its high reactivity and stereochemical complexity. Its primary role as a key intermediate in the synthesis of a wide array of pyrethroid insecticides underscores its significance in the agrochemical industry. [1][10]A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist working in the field of organic synthesis, pesticide development, and medicinal chemistry.
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Chrysanthemoyl chloride molecular structure and bonding
Starting Data Collection
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I've initiated detailed data collection on this compound, exploring its molecular structure, bonding, synthesis, and spectroscopic properties through thorough Google searches, and I am now analyzing the findings to define key structural features for focus.
I'm expanding the data collection phase to encompass specific details about bond lengths, angles, and stereochemistry within the this compound molecule, focusing on the cyclopropane ring, the dimethylvinyl group, and the acyl chloride functionality, and I am also seeking data on the acyl chloride’s reactivity to understand its impact.
I'm structuring the technical guide, commencing with an introduction to this compound and its significance. Subsequently, I'll detail its molecular geometry and bond nature, specifically sigma and pi bonds, particularly within the strained cyclopropane ring. The next section will describe its synthesis and spectroscopic characterization using IR, NMR, and mass spectrometry to confirm the structure.
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Beginning Research: Chrysanthemoyl
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An In-depth Technical Guide to the Synthesis of Chrysanthemoyl Chloride from Chrysanthemic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Gateway to Pyrethroids
Chrysanthemoyl chloride stands as a critical molecular intermediate, serving as the primary acylating agent in the synthesis of a vast portfolio of pyrethroid insecticides.[1][2] Derived from chrysanthemic acid, a component of the natural insecticide pyrethrin, this reactive acyl chloride is indispensable for introducing the characteristic cyclopropane-carboxylate moiety onto various alcohol precursors, thereby creating potent and widely used active pharmaceutical ingredients (APIs) in the agrochemical and public health sectors.[3] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations tailored for a professional scientific audience.
Mechanistic Underpinnings: Activating the Carboxyl Group
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The core principle involves the substitution of the hydroxyl (-OH) group, a poor leaving group, with a chloride ion. This is achieved by reacting the carboxylic acid with a chlorinating agent, which converts the hydroxyl into a highly reactive intermediate that is readily displaced.[4][5]
The Thionyl Chloride (SOCl₂) Pathway
Thionyl chloride is one of the most common and efficient reagents for this transformation.[6][7] The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[8][9]
-
Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a protonated chlorosulfite intermediate.
-
Activation: The intermediate is highly reactive, primed for nucleophilic attack.
-
Nucleophilic Acyl Substitution: A chloride ion (from the first step or another equivalent of SOCl₂) attacks the carbonyl carbon.[4][5]
-
Product Formation: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, yielding the final this compound product. The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle.[4][7]
Caption: Reaction mechanism with Thionyl Chloride.
The Oxalyl Chloride ((COCl)₂) Alternative
Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), offers a milder alternative to thionyl chloride.[10][11]
-
Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.
-
Carboxylic Acid Activation: The chrysanthemic acid oxygen attacks the Vilsmeier reagent, forming a new, highly activated intermediate.
-
Nucleophilic Attack & Decomposition: A chloride ion attacks the carbonyl carbon of the activated acid. This intermediate then collapses, releasing the stable byproducts carbon dioxide (CO₂), carbon monoxide (CO), and regenerating the DMF catalyst.[12][13]
This method is particularly useful for substrates sensitive to the higher temperatures or more acidic conditions associated with thionyl chloride.[11] Other reagents, such as phosgene and phosphorus trichloride, are also employed in industrial settings but often involve more significant handling hazards.[1][14]
Experimental Protocol: Synthesis via Thionyl Chloride
This section details a standard laboratory procedure for the synthesis of this compound. All operations must be conducted in a certified chemical fume hood under anhydrous conditions.
Materials and Equipment
-
Reagents: Chrysanthemic acid, Thionyl chloride (SOCl₂), anhydrous toluene (or another inert solvent like dichloroethane).[14]
-
Apparatus: Round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂), dropping funnel, magnetic stirrer with hotplate, rotary evaporator, and a vacuum distillation setup. All glassware must be oven-dried before use.
Step-by-Step Methodology
-
Reaction Setup: Assemble the reaction apparatus (flask, condenser, dropping funnel) ensuring all joints are properly sealed. Maintain a dry atmosphere using a nitrogen or argon inlet or a drying tube.
-
Reagent Charging: Charge the round-bottom flask with chrysanthemic acid (1.0 eq) and anhydrous toluene. Begin stirring to dissolve the acid.
-
Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (typically 1.1-1.5 eq). Add the thionyl chloride dropwise to the stirred solution of chrysanthemic acid. The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 50-60°C or gentle reflux for 2-4 hours.[14][15] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution (which can be bubbled through a basic solution to neutralize).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. A cold trap is essential to capture the volatile and corrosive thionyl chloride.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield a colorless or pale yellow liquid.[1][16]
Caption: Experimental workflow for synthesis.
Quantitative Data and Characterization
Typical Reaction Parameters
| Parameter | Value | Notes |
| Chrysanthemic Acid | 1.0 eq | Starting material. |
| Thionyl Chloride | 1.1 - 1.5 eq | Excess ensures complete conversion. |
| Solvent | Anhydrous Toluene | Inert solvent to facilitate reaction. |
| Temperature | 50 - 60 °C | Provides sufficient energy for reaction.[15] |
| Reaction Time | 2 - 4 hours | Typical duration for complete conversion.[14] |
| Expected Yield | > 90% | High yields are common for this reaction. |
| Boiling Point | ~96-98 °C / 16 kPa | Varies with pressure.[1] |
Product Characterization
Confirming the identity and purity of the synthesized this compound is paramount.
-
Infrared (IR) Spectroscopy: The most telling feature is a strong carbonyl (C=O) stretching absorption band around 1800 cm⁻¹, which is characteristic of an acyl chloride and significantly higher in frequency than the C=O stretch of the starting carboxylic acid.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The proton alpha to the carbonyl group will show a characteristic downfield shift.
-
Chromatographic Analysis (Post-Derivatization): Due to its high reactivity, this compound is not suitable for direct analysis by reverse-phase HPLC.[17] Purity is often determined by converting an aliquot of the product into a stable derivative, such as a methyl ester (by adding methanol) or an amide (by adding an amine), which can then be easily analyzed by HPLC or GC to quantify any remaining chrysanthemic acid.[18][19]
Critical Safety Precautions
Working with chlorinating agents and acyl chlorides demands strict adherence to safety protocols.
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[20][21]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield at all times.[20][22]
-
Reagent Hazards:
-
Product Hazards: this compound is a corrosive and moisture-sensitive liquid with a pungent odor.[3] It will hydrolyze upon contact with moisture to form chrysanthemic acid and corrosive HCl gas.[2]
-
Emergency Procedures: Ensure emergency showers and eyewash stations are immediately accessible.[20][23] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[22] For inhalation, move to fresh air and seek immediate medical attention.[20]
Conclusion
The synthesis of this compound from chrysanthemic acid is a robust and high-yielding chemical process, pivotal to the production of essential pyrethroid-based products. Success in this synthesis hinges on a solid understanding of the reaction mechanism, meticulous execution of the experimental protocol under anhydrous conditions, and an unwavering commitment to safety. This guide provides the foundational knowledge for researchers and professionals to confidently and safely perform this critical synthetic transformation.
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
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Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
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Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [Link]
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Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
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J-STAGE. (1961). Part VII. Selective Synthesis of (±)-trans Chrysanthemic Acid from (±)-Pyrocin. Agricultural and Biological Chemistry, 25(10), 793-795. [Link]
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Chromatography Forum. (2003, October 11). Acid Chlorides by HPLC. [Link]
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An In-depth Technical Guide to the Stereoisomers of Chrysanthemoyl Chloride: Synthesis, Properties, and Applications
Abstract
Chrysanthemoyl chloride, a key intermediate in the synthesis of pyrethroid insecticides, is a chiral molecule existing as four distinct stereoisomers. These isomers, arising from the two chiral centers on the cyclopropane ring, exhibit significant differences in their biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, with a focus on their synthesis, resolution, and characterization. We delve into the critical structure-activity relationships that govern their insecticidal efficacy and explore the mechanistic underpinnings of stereoselective synthesis and chiral resolution techniques. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of agrochemicals, medicinal chemistry, and organic synthesis.
Introduction: The Significance of Chirality in Pyrethroid Chemistry
The insecticidal properties of pyrethrum, derived from the flowers of Chrysanthemum cinerariaefolium, have been recognized for centuries. The active components, known as pyrethrins, are esters of chrysanthemic acid and a rethrolone alcohol.[1] The synthetic analogues of these natural insecticides, termed pyrethroids, have become one of the most important classes of insecticides due to their high efficacy, low mammalian toxicity, and biodegradability.[2]
At the heart of pyrethroid chemistry lies the chrysanthemic acid moiety, which is converted to the more reactive this compound for esterification.[3] Chrysanthemic acid possesses two stereocenters at the C1 and C3 positions of the cyclopropane ring, giving rise to four stereoisomers: two enantiomeric pairs of cis and trans diastereomers.[4] The spatial arrangement of the substituents on the cyclopropane ring profoundly influences the biological activity of the resulting pyrethroid. It is the (+)-trans-isomer, (1R,3R)-chrysanthemic acid, that imparts the most potent insecticidal activity to the ester.[5] Consequently, the stereoselective synthesis or efficient resolution of these isomers is of paramount importance in the agrochemical industry.
This guide will systematically explore the four stereoisomers of this compound, providing a detailed examination of their synthesis, properties, and the critical role they play in the development of modern insecticides.
The Four Stereoisomers: Structure and Nomenclature
The four stereoisomers of this compound are defined by the relative and absolute configurations at the C1 and C3 positions of the cyclopropane ring. The terms cis and trans refer to the relative orientation of the carboxyl group (at C1) and the isobutenyl group (at C3).
-
Trans Isomers: The carboxyl and isobutenyl groups are on opposite sides of the cyclopropane ring.
-
(1R,3R)-trans-chrysanthemoyl chloride
-
(1S,3S)-trans-chrysanthemoyl chloride
-
-
Cis Isomers: The carboxyl and isobutenyl groups are on the same side of the cyclopropane ring.
-
(1R,3S)-cis-chrysanthemoyl chloride
-
(1S,3R)-cis-chrysanthemoyl chloride
-
Below is a graphical representation of the relationship between these stereoisomers.
Caption: Stereoisomeric relationships of this compound.
Physicochemical and Biological Properties: A Comparative Analysis
The stereochemical differences between the isomers of this compound lead to distinct physicochemical and biological properties. A summary of these properties is presented in the table below.
| Property | (1R,3R)-trans | (1S,3S)-trans | (1R,3S)-cis | (1S,3R)-cis |
| Melting Point (°C) | 17-21[1] | - | - | - |
| Boiling Point (°C/mmHg) | 96-96.5 / 16[6] | 96-96.5 / 16 | 96.5-98 / 16[6] | 96.5-98 / 16 |
| Specific Rotation [α]D | +14.4° (Ethanol) | -14.4° (Ethanol) | +41.1° (Ethanol) | -41.1° (Ethanol) |
| Relative Insecticidal Activity | Highest | Low | Moderate | Low |
Note: Data for the corresponding chrysanthemic acids are used as a proxy for the chlorides where specific data for the chlorides is unavailable. The insecticidal activity is a qualitative comparison based on pyrethroid esters derived from each isomer.
The most striking difference lies in their biological activity. Esters derived from the (1R,3R)-trans isomer consistently exhibit the highest insecticidal potency.[7] This is attributed to the specific stereochemical fit of the molecule into the sodium ion channels of the insect nervous system, which is the primary target of pyrethroids.[8] The other isomers have a significantly lower affinity for this target site, resulting in reduced insecticidal activity. For instance, in a study on prallethrin isomers against houseflies (Musca domestica), the 1R-trans isomers were found to be the most effective.[7]
Synthesis and Resolution of Stereoisomers
The industrial production of this compound isomers involves either the stereoselective synthesis of the desired isomer or the resolution of a racemic mixture.
Stereoselective Synthesis
The enantioselective synthesis of chrysanthemic acid, the precursor to this compound, is a key area of research. One notable approach involves the asymmetric cyclopropanation of a diene. For example, the reaction of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate in the presence of a chiral copper catalyst can yield the ethyl ester of chrysanthemic acid with a preference for the trans-isomers. Subsequent enantioselective hydrolysis using a lipase can then selectively hydrolyze one enantiomer, allowing for the separation of the desired (1R,3R)-trans-chrysanthemic acid.[9]
Another powerful method is the use of chiral auxiliaries. For instance, the reaction of a chiral sulfonium ylide with a suitable Michael acceptor can lead to the formation of a cyclopropane ring with high stereocontrol.
Caption: Stereoselective synthesis of (1R,3R)-trans-chrysanthemic acid.
Chiral Resolution of Racemic Chrysanthemic Acid
Chiral resolution remains a widely used industrial method for obtaining enantiomerically pure chrysanthemic acid. The most common approach is the formation of diastereomeric salts with a chiral resolving agent.[10]
Mechanism of Diastereomeric Salt Resolution:
-
Salt Formation: A racemic mixture of chrysanthemic acid is reacted with an enantiomerically pure chiral base (the resolving agent) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
-
Differential Solubility: Diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and the solvent, one of the diastereomeric salts can be made to crystallize out of the solution while the other remains dissolved.[11]
-
Separation: The crystallized diastereomeric salt is separated by filtration.
-
Liberation of the Enantiomer: The separated salt is then treated with a strong acid to liberate the enantiomerically pure chrysanthemic acid and regenerate the resolving agent.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of trans-Chrysanthemic Acid
This protocol provides a general procedure for the resolution of racemic trans-chrysanthemic acid using a chiral amine as the resolving agent.
-
Materials:
-
Procedure:
-
Dissolve the racemic trans-chrysanthemic acid in the chosen solvent.
-
Add an equimolar amount of the chiral amine to the solution.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
To obtain the free chrysanthemic acid, suspend the crystals in water and acidify with HCl.
-
Extract the enantiomerically enriched chrysanthemic acid with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the desired enantiomer.
-
The mother liquor, containing the more soluble diastereomeric salt, can be similarly treated to recover the other enantiomer.
-
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: The selection of the resolving agent is crucial. The ideal agent forms a well-defined crystalline salt with one enantiomer while the salt of the other enantiomer remains in solution. The interaction between the acid and the base, including hydrogen bonding and steric fit, determines the stability and crystal lattice energy of the diastereomeric salts, thus influencing their solubility.[13]
-
Choice of Solvent: The solvent plays a critical role in the differential solubility of the diastereomeric salts. A solvent must be chosen in which the solubility difference between the two salts is maximized to ensure efficient separation.
Conversion to this compound
Once the desired stereoisomer of chrysanthemic acid is obtained, it is converted to the more reactive this compound. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Enantiomerically pure chrysanthemic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
-
Procedure:
-
Dissolve the chrysanthemic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution).
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
-
Causality Behind Experimental Choices:
-
Thionyl Chloride as Reagent: Thionyl chloride is a preferred reagent because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the purification of the product.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting this compound by atmospheric moisture.
Applications in Pyrethroid Synthesis
The enantiomerically pure stereoisomers of this compound are invaluable building blocks in the synthesis of highly active pyrethroid insecticides. The esterification of the desired this compound isomer with a suitable alcohol yields the final pyrethroid product.
Caption: Synthesis of a pyrethroid from (1R,3R)-trans-chrysanthemoyl chloride.
The ability to selectively synthesize pyrethroids using the most active stereoisomer of this compound has significant advantages. It allows for the production of more potent insecticides, which can be applied at lower rates, thereby reducing the environmental impact and the potential for non-target toxicity.
Conclusion
The stereoisomers of this compound represent a fascinating case study in the importance of chirality in the life sciences. The profound impact of stereochemistry on the insecticidal activity of pyrethroids has driven extensive research into the stereoselective synthesis and resolution of these valuable intermediates. A thorough understanding of the properties and synthesis of each stereoisomer is essential for the rational design and development of new, more effective, and environmentally benign insecticides. This guide has provided a detailed overview of the current state of knowledge in this field, offering both theoretical insights and practical protocols for researchers and professionals in the agrochemical and pharmaceutical industries.
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AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]
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A Technical Guide to the Natural Sourcing and Synthesis of Chrysanthemic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysanthemic acid is a critical monoterpenoid building block, forming the acidic moiety of pyrethrins, a class of potent natural insecticides. Its unique cyclopropane structure is fundamental to the neurotoxic activity of these compounds against insects, while maintaining low mammalian toxicity. This guide provides an in-depth technical exploration of the primary natural source of chrysanthemic acid, the pyrethrum daisy (Tanacetum cinerariifolium), detailing the biosynthetic pathway, modern extraction methodologies, and the chemical conversion required to isolate the free acid. Furthermore, we will explore emerging frontiers in metabolic engineering that present novel, sustainable platforms for its production. This document serves as a comprehensive resource, integrating field-proven protocols with foundational biochemical principles for professionals engaged in natural product chemistry, insecticide development, and synthetic biology.
The Botanical Source: Tanacetum cinerariifolium
The principal and commercially exclusive natural source of chrysanthemic acid is the Dalmatian chrysanthemum, Tanacetum cinerariifolium (previously Chrysanthemum cinerariifolium).[1][2][3] This perennial plant is economically significant for its production of a complex of six insecticidal esters known collectively as pyrethrins.[4][5]
These active compounds are not uniformly distributed throughout the plant. The highest concentration is found within the flower heads, specifically accumulating in the secretory glandular trichomes on the surface of the ovaries of the disc florets.[6] Pyrethrin levels increase as the flower buds develop, reaching their peak in fully mature and senescing flowers.[6]
The six pyrethrin compounds are categorized into two groups based on their acidic moiety:
-
Type I Pyrethrins: Esters of chrysanthemic acid (Pyrethrin I, Cinerin I, Jasmolin I).
-
Type II Pyrethrins: Esters of pyrethric acid (Pyrethrin II, Cinerin II, Jasmolin II).
This guide focuses on obtaining chrysanthemic acid, the foundational component of Type I pyrethrins.[6][7][8]
The Biosynthetic Pathway of Chrysanthemic Acid
Understanding the natural synthesis of chrysanthemic acid within T. cinerariifolium provides critical insight into the molecule's origin and informs metabolic engineering strategies. The pathway begins with the universal C5 isoprenoid precursor, dimethylallyl diphosphate (DMAPP), which is produced in the plant's plastids.[6][7][9]
The formation of trans-chrysanthemic acid proceeds through a series of precise enzymatic steps:
-
Cyclopropanation: The pathway's committing step is an unusual head-to-middle condensation of two DMAPP molecules. This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS) , which forms the characteristic cyclopropane ring, yielding chrysanthemyl diphosphate (CDP).[7][9]
-
Dephosphorylation: CDP is subsequently converted to the alcohol, trans-chrysanthemol . This step can be catalyzed by CDS itself or by other non-specific phosphatases within the cell.[7][9]
-
Sequential Oxidation: The final conversion to the acid occurs in two oxidation steps. First, an alcohol dehydrogenase (ADH) oxidizes trans-chrysanthemol to the intermediate aldehyde, trans-chrysanthemal . This is immediately followed by a second oxidation, catalyzed by an aldehyde dehydrogenase (ALDH) , to produce the final product, trans-chrysanthemic acid .[7][9]
Extraction and Isolation from Plant Material
Obtaining pure chrysanthemic acid from pyrethrum flowers is a multi-stage process involving extraction of the pyrethrin esters followed by chemical hydrolysis.
Pre-Processing of Botanical Material
For optimal yield, the correct handling of the raw plant material is paramount.
Protocol 1: Flower Preparation
-
Harvesting: Harvest flower heads at peak maturity, when the disc florets are fully developed.
-
Drying: Dry the harvested flowers immediately to prevent enzymatic degradation of the pyrethrins. This is typically done in shaded, well-ventilated areas or using industrial driers at temperatures below 60°C.[1] The moisture content should be reduced to approximately 10%.
-
Grinding: Mill the dried flowers into a fine powder (e.g., 30-40 mesh). This step is critical as it disrupts the cell structures and maximizes the surface area for efficient solvent penetration.[1]
Extraction of Pyrethrin Oleoresin
The goal of this stage is to efficiently remove the pyrethrin esters from the powdered flower material to create a concentrated oleoresin.
Method A: Conventional Solvent Extraction Organic solvents like petroleum ether, ethanol, and acetone have been traditionally used.[10][11] Methanol has been shown to be a highly efficient solvent in comparative studies.[11]
Protocol 2: Laboratory-Scale Soxhlet Extraction
-
Loading: Place 50 g of finely ground pyrethrum powder into a cellulose extraction thimble and place it in the main chamber of a Soxhlet extractor.
-
Solvent Addition: Add 300 mL of petroleum ether (or an alternative solvent like ethanol) to a round-bottom flask attached to the extractor.
-
Extraction: Heat the solvent to its boiling point. Allow the extractor to cycle for 6-8 hours. The solvent will repeatedly wash over the powder, solubilizing the pyrethrins.
-
Concentration: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure. The resulting product is a dark, viscous, crude oleoresin rich in pyrethrins.
Method B: Supercritical Fluid Extraction (SFE) SFE using carbon dioxide (CO₂) is a modern, green alternative that offers high selectivity and leaves no residual solvent.[12][13] It is highly effective for extracting non-polar compounds like pyrethrins.
Protocol 3: Supercritical CO₂ Extraction
-
System Parameters: Set the extraction vessel temperature to 35-40°C and the pressure to 10 MPa (100 bar). Lower temperatures are reported to be more successful.[12]
-
Loading: Load the ground pyrethrum powder into the high-pressure extraction vessel.
-
Extraction: Pump supercritical CO₂ through the vessel. The CO₂ acts as the solvent, dissolving the pyrethrins.
-
Separation: Route the CO₂-oleoresin mixture to a separator vessel maintained at a lower pressure and slightly higher temperature. This causes the CO₂ to return to its gaseous state, precipitating the pyrethrin extract.
-
Collection: Collect the solvent-free oleoresin from the separator. The CO₂ can be recycled for subsequent extractions.
| Extraction Method | Typical Solvents | Operating Temperature | Advantages | Disadvantages |
| Soxhlet Extraction | Petroleum Ether, Hexane, Ethanol, Methanol[10][11] | 40-80°C | Simple setup, efficient for small scale | Time-consuming, large solvent volume, thermal stress on compounds |
| Supercritical CO₂ (SFE) | Carbon Dioxide[12][13] | 35-50°C | "Green" solvent, high selectivity, no residue, gentle on thermolabile compounds[12] | High initial equipment cost, complex operation |
| Microwave-Assisted (MAE) | Ethanol, Acetone[13] | 50-70°C | Rapid extraction, reduced solvent use | Potential for localized overheating, requires specialized equipment |
| Ultrasound-Assisted (UAE) | Ethanol, Methanol | Ambient - 50°C | Fast, efficient at lower temperatures | Can be less efficient for large-scale production |
Isolation of Chrysanthemic Acid via Hydrolysis
The pyrethrin esters in the oleoresin must be chemically cleaved to liberate the free chrysanthemic acid. This is achieved through alkaline hydrolysis (saponification).[14][15]
Protocol 4: Saponification of Pyrethrin Extract
-
Reaction Setup: Dissolve 10 g of the crude pyrethrin oleoresin in 100 mL of absolute ethanol. In a separate flask, prepare a solution of 10 g of potassium hydroxide (KOH) in 50 mL of ethanol.
-
Saponification: Add the KOH solution to the oleoresin solution. Heat the mixture under reflux for 4-6 hours to ensure complete hydrolysis of the esters.
-
Solvent Removal: After cooling, remove the ethanol using a rotary evaporator. The residue contains the potassium salt of chrysanthemic acid and the alcohol (rethrolone) portion.
-
Acidification & Extraction: Dissolve the residue in 100 mL of water. Transfer the aqueous solution to a separatory funnel and acidify to pH 2 by slowly adding 1.5 N aqueous HCl while cooling in an ice bath. This protonates the carboxylate salt, forming the free chrysanthemic acid.
-
Organic Extraction: Extract the aqueous solution three times with 50 mL portions of diethyl ether or methyl tert-butyl ether (MTBE). The free chrysanthemic acid will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent to yield crude chrysanthemic acid.
-
Purification: The crude acid can be further purified by flash column chromatography on silica gel to yield the final, high-purity product.[16]
Analytical Characterization
Throughout the process, analytical techniques are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the six pyrethrin esters in the initial extract due to their thermal instability.[10][17] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing the final, more volatile chrysanthemic acid product.[7]
Emerging Frontiers: Metabolic Engineering in Heterologous Hosts
While T. cinerariifolium remains the sole commercial source, its cultivation is subject to environmental variables and is labor-intensive. Significant advances in synthetic biology have demonstrated the feasibility of producing chrysanthemic acid in engineered microbial or plant hosts.
A landmark achievement has been the reconstruction of the trans-chrysanthemic acid pathway in tomato fruit (Solanum lycopersicum).[7][8] Ripening tomatoes are an ideal chassis because they naturally produce high levels of the precursor DMAPP for carotenoid (lycopene) synthesis.[7]
Engineering Strategy:
-
Gene Integration: Three key genes were expressed in tomato under the control of a fruit-specific promoter:
-
Results: Transgenic tomato fruits successfully produced trans-chrysanthemic acid. The metabolic flux was significantly diverted from lycopene production, with up to 97% of the diverted DMAPP being converted to the target acid.[7] A key challenge observed was the subsequent glycosylation of the produced chrysanthemic acid by native tomato enzymes, which sequestered a majority of the product.[7][8]
This work demonstrates a powerful proof-of-concept, paving the way for developing optimized plant or microbial cell factories for the sustainable and scalable production of chrysanthemic acid, independent of traditional agriculture.[7]
Conclusion
Chrysanthemic acid is a valuable natural product sourced almost exclusively from the flowers of T. cinerariifolium. Its isolation is a well-established, multi-step process involving efficient extraction of its native esters (pyrethrins) followed by chemical hydrolysis. While conventional solvent extraction remains viable, modern techniques like supercritical CO₂ extraction offer superior environmental and purity profiles. Looking forward, the field is poised for a paradigm shift with the maturation of metabolic engineering. The successful production of chrysanthemic acid in heterologous systems like tomato heralds a future where this important chemical precursor can be synthesized sustainably and on-demand in contained bio-manufacturing platforms.
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Xu, H., et al. (2018). Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. Plant Biotechnology Journal. [Link]
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Stanciu, G., et al. (2017). QUANTITATIVE ANALYSIS OF PYRETHRINS FROM CHRYSANTHEMUM CINERARIIAEFOLIUM AND CHRYSANTHEMUM LEUCANTEUM PETALS. ResearchGate. [Link]
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Physical and chemical stability of Chrysanthemoyl chloride
An In-Depth Technical Guide to the Physical and Chemical Stability of Chrysanthemoyl Chloride
Introduction
This compound, the acyl chloride derivative of chrysanthemic acid, is a cornerstone intermediate in the synthesis of synthetic pyrethroids.[1][2] Pyrethroids are a major class of insecticides valued for their high efficacy against pests and relatively low mammalian toxicity.[3] The chemical structure of this compound, featuring a reactive acyl chloride group attached to a cyclopropane ring, endows it with the necessary reactivity for synthesizing a diverse range of pyrethroid esters.[4] However, this same reactivity makes it susceptible to degradation, posing significant challenges for its synthesis, storage, and handling.
This technical guide offers an in-depth analysis of the physical and chemical stability of this compound. For researchers, chemists, and drug development professionals, a thorough understanding of its stability profile is not merely academic; it is critical for ensuring reaction efficiency, maintaining purity, and guaranteeing the safety and quality of final products. We will explore the intrinsic factors governing its stability, its primary degradation pathways, and provide field-proven protocols for its handling and analysis.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic pungent odor, a common trait for acyl chlorides.[1][4] Its physical properties are critical for its purification (e.g., by distillation) and for designing reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅ClO | [1][5] |
| Molecular Weight | 186.68 g/mol | [1][6] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 104-106 °C at 18 Torr; 206 °C at 760 mmHg | [7][8] |
| Density | ~1.098 g/cm³ | [1][8] |
| Refractive Index | ~1.533 | [1][8] |
| Vapor Pressure | 0.243 mmHg at 25°C | [1][8] |
| Solubility | Soluble in organic solvents like benzene and toluene; Decomposes in water | [2] |
Chemical Stability and Degradation Pathways
The stability of this compound is fundamentally dictated by the reactivity of the acyl chloride functional group. Its degradation is primarily driven by hydrolysis, with potential contributions from thermal and photolytic stress.
Hydrolytic Instability: The Primary Challenge
The most significant stability concern for this compound is its extreme sensitivity to moisture.[9] The acyl chloride functional group is highly electrophilic, making it a prime target for nucleophilic attack by water.
Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic acyl substitution mechanism. A water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to yield chrysanthemic acid and hydrochloric acid (HCl).[2][4] This reaction is rapid and effectively irreversible. The corrosive nature of the compound is partly due to the release of HCl upon contact with moisture.[4]
This inherent reactivity necessitates that all synthesis, handling, and storage operations be conducted under strictly anhydrous conditions.
Thermal Stability
Direct data on the thermal decomposition of this compound is limited. However, its synthesis protocols provide valuable insights. The conversion of chrysanthemic acid to this compound using reagents like thionyl chloride or phosgene often involves heating at temperatures up to 90-95°C for several hours.[2][10] This suggests that the molecule possesses reasonable thermal stability for short durations under these conditions.
At significantly higher temperatures, decomposition is expected. Potential pathways could include:
-
Decarbonylation: Expulsion of carbon monoxide, although this is more common for acyl chlorides that can form stable carbocations.
-
Rearrangement: The complex cyclopropane structure may undergo thermally induced rearrangements.
-
Elimination: Formation of a ketene via elimination of HCl, though this is less common for non-enolizable acyl chlorides.
For practical purposes, prolonged exposure to temperatures exceeding those used in its synthesis should be avoided to prevent the formation of impurities.
Photochemical Stability
The core structure of this compound is derived from chrysanthemic acid, a known photoproduct of natural pyrethrins.[11] Natural pyrethrins are notoriously susceptible to degradation by sunlight.[12][13] Computational studies on chrysanthemic acid have explored several decomposition pathways upon exposure to energy, including cis-trans isomerization, fragmentation, and rearrangement.[11][14]
Given the known photolability of its parent acid, it is highly probable that this compound is also sensitive to UV light. Exposure to direct sunlight or other UV sources could initiate degradation, potentially leading to a complex mixture of byproducts. Therefore, protection from light is a critical precaution during storage and handling.
Implications for Handling, Storage, and Use
The inherent instability of this compound mandates stringent control over its environment.
Handling:
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side-shields, and a lab coat. The compound causes severe skin burns and eye damage.[7][15]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of its pungent and corrosive vapors.[7]
-
Inert Atmosphere: When transferring or weighing, use techniques that minimize atmospheric moisture exposure. A glovebox or performing transfers under a stream of dry inert gas (nitrogen or argon) is highly recommended.
Storage:
-
Container: Store in a tightly sealed, corrosion-resistant container, such as a glass bottle with a PTFE-lined cap.
-
Environment: The storage area must be cool, dry, and well-ventilated.[7] Storing under an inert gas blanket is best practice to maximize shelf life.[9]
-
Incompatibilities: Store away from water, alcohols, amines, bases, and oxidizing agents.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of processes involving this compound, its stability must be empirically verified. The following protocols provide a framework for this assessment.
Protocol 1: Workflow for Forced Hydrolytic Degradation
This protocol is designed to intentionally degrade the compound to identify degradation products and validate the analytical method's ability to separate them.
Detailed Methodology:
-
Materials: this compound, anhydrous acetonitrile, HPLC-grade water, phosphate and acetate buffers (pH 4, 7, 9), volumetric flasks, pipettes, HPLC vials.
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in anhydrous acetonitrile to a known concentration (e.g., 1 mg/mL). This must be done quickly to minimize exposure to air moisture.
-
Forced Degradation:
-
For each condition (e.g., pH 7 buffer), transfer a defined volume of the buffer to a vial.
-
Spike a small, precise volume of the stock solution into the buffer to achieve the target concentration (e.g., 100 µg/mL).
-
Prepare a control sample by spiking the stock solution into anhydrous acetonitrile.
-
-
Incubation and Sampling: Place all vials in a temperature-controlled chamber. At each time point, withdraw an aliquot and immediately dilute it in the mobile phase to quench the degradation reaction.
-
Analysis: Analyze the samples using the stability-indicating HPLC method described below.
-
Trustworthiness Check: The control sample should show minimal degradation. The loss of the this compound peak in the stressed samples should correspond to the appearance of the chrysanthemic acid peak, ensuring mass balance and validating that hydrolysis is the observed degradation pathway.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A self-validating analytical method must be able to distinguish the intact compound from its degradation products.
Step-by-Step Methodology:
-
Column and Mobile Phase Selection:
-
Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: Use a gradient of acetonitrile and water (with 0.1% formic or phosphoric acid to control peak shape). A gradient from 40% to 90% acetonitrile over 15 minutes is a reasonable starting point.
-
-
Sample Preparation:
-
Prepare a solution of undegraded this compound in acetonitrile (~100 µg/mL).
-
Prepare a fully hydrolyzed sample by adding a small amount of this compound to water and letting it sit for 30 minutes. This sample will primarily contain chrysanthemic acid.
-
Prepare a partially degraded sample by mixing the two solutions above.
-
-
Method Development:
-
Set the UV detector to a wavelength where both compounds have reasonable absorbance (e.g., 220 nm).
-
Inject the partially degraded sample. Adjust the mobile phase gradient and flow rate to achieve baseline separation (Resolution > 2) between the this compound and chrysanthemic acid peaks. This compound, being less polar, will typically elute later than chrysanthemic acid in a reverse-phase system.
-
-
Validation (Specificity): The ability to resolve the analyte from its degradant is the key to a stability-indicating method. Peak purity analysis using a photodiode array (PDA) detector should be performed on the stressed samples to confirm that the parent peak is spectrally pure and free from co-eluting degradants.
Summary and Best Practices
The chemical and physical stability of this compound is dominated by its high reactivity towards water. Understanding and controlling this sensitivity is paramount for its successful use in any research or manufacturing setting.
| Parameter | Recommendation | Rationale |
| Handling Atmosphere | Dry inert gas (Nitrogen, Argon) | Prevents rapid hydrolysis from atmospheric moisture.[9] |
| Storage Conditions | Cool, dry, dark, under inert gas | Minimizes hydrolysis, thermal, and photolytic degradation.[7] |
| Solvent Choice | Anhydrous aprotic solvents (Toluene, Acetonitrile, Dichloromethane) | Prevents reaction with the solvent. |
| Safety Precautions | Fume hood, full PPE (gloves, goggles) | Protects against corrosive vapors and direct contact.[4][7] |
| Analytical Control | Use of a validated stability-indicating HPLC method | Ensures accurate quantification of purity and degradation products. |
By adhering to these principles and employing robust analytical controls, professionals can effectively manage the stability challenges associated with this compound, ensuring the integrity and success of their scientific endeavors.
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Chrysanthemoyl chloride safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of Chrysanthemoyl Chloride
For professionals in research, discovery, and drug development, the synthesis of novel compounds is a routine yet high-stakes endeavor. Intermediates like this compound are foundational to the creation of valuable molecules, particularly pyrethroid insecticides.[1][2] However, its utility is matched by its hazardous nature. A comprehensive understanding of its Safety Data Sheet (SDS) is not merely a regulatory formality but a cornerstone of laboratory safety and experimental success.
This guide moves beyond a simple recitation of SDS sections. It provides an in-depth analysis of the hazards associated with this compound, explaining the scientific rationale behind safety protocols. It is designed to empower researchers to work confidently and safely, mitigating risks through knowledge and best practices.
Chapter 1: Core Hazard Profile and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[3][4] Its primary dangers are acute oral toxicity and severe corrosivity to skin and eyes.[3][4][5] Understanding these classifications is the first step in developing a robust safety protocol.
The GHS classification dictates the immediate information you will see on a supplier label, which serves as the first line of defense.
Table 1: GHS Hazard Summary for this compound [3][4][5]
| Classification | Hazard Statement | Code | Pictogram | Signal Word |
| Acute Toxicity, Oral | Toxic if swallowed | H301 | Skull and Crossbones | Danger |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | Corrosion | |
| Serious Eye Damage | Causes severe skin burns and eye damage | H314 | Corrosion |
The signal word "Danger" indicates a high-hazard level, demanding stringent control measures.[3][4]
-
H301 - Toxic if swallowed: This classification is based on acute toxicity data, specifically a Lethal Dose 50 (LD50) in rats of 400 mg/kg for oral exposure.[6] This value signifies that a relatively small amount of the substance can be lethal if ingested, underscoring the critical importance of preventing any mouth contact. This includes indirect contact, such as handling food or drink after working with the chemical without proper hand washing.[3][4]
-
H314 - Causes severe skin burns and eye damage: This is a direct consequence of the compound's chemical reactivity. As an acid chloride, it readily reacts with water, including moisture in skin and eyes, to form hydrochloric acid and chrysanthemic acid. This reaction is exothermic and rapidly destroys tissue, leading to chemical burns and potentially permanent eye damage.[7][8]
Chapter 2: Physicochemical & Reactivity Data
A substance's physical properties are intrinsically linked to its hazards and the necessary handling precautions. This compound is a colorless to slightly yellow liquid with a pungent odor.[1][2] Its liquid state at room temperature means it poses both a splash and vapor hazard.
Table 2: Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 14297-81-5 | [1][2][3][4][6][9] |
| Molecular Formula | C10H15ClO | [2][6][9] |
| Molecular Weight | 186.68 g/mol | [2][6] |
| Appearance | Colorless or slightly yellow liquid | [1][2] |
| Boiling Point | 206 °C | [2][6] |
| Flash Point | 100 °C | [2][6] |
| Density | ~1.098 g/cm³ | [2][6] |
| Vapor Pressure | 0.243 mmHg at 25°C | [4][6][9] |
| Reactivity | Decomposes in water | [1] |
The relatively high boiling point and low vapor pressure suggest that at standard ambient temperature, the inhalation hazard from vapors is moderate but can increase significantly with heating.[4][6][9] However, the primary danger stems from its reactivity.
Reactivity Profile: The key to safely handling this compound is understanding its instability in the presence of nucleophiles, particularly water.
-
Hydrolysis: It decomposes in the presence of water to form chrysanthemic acid and hydrochloric acid.[1] This is the fundamental reaction behind its corrosive properties.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and alcohols, as these can trigger vigorous or hazardous reactions.
Chapter 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)
Translating the hazard data into safe laboratory practice requires a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted within a certified chemical fume hood to control vapor exposure. The workspace should be equipped with an easily accessible safety shower and eyewash station, which should be tested regularly.[10][11]
Standard Operating Procedure (SOP) for Handling
The following protocol outlines the essential steps for safely handling this compound. This workflow is designed to minimize exposure and prepare for potential emergencies.
Caption: Workflow for Safe Handling of this compound.
Personal Protective Equipment (PPE)
The selection of PPE is critical and non-negotiable.[3]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] Given the severe corrosion hazard, a face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant splash risk.[10]
-
Skin Protection: A flame-resistant lab coat and impervious clothing are required.[3] Handle with gloves that have been inspected prior to use.[3] While the SDS does not specify a glove type, materials like nitrile or neoprene are generally recommended for protection against a wide range of chemicals; however, always consult a glove compatibility chart for the specific chemical and breakthrough time.[12]
-
Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge must be used.[3]
Storage and Handling Precautions
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The storage area should be a designated, locked cabinet or room to comply with the "P405 Store locked up" requirement.[3][4]
-
Safe Handling: Do not eat, drink, or smoke when using this product.[3][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4] Wash hands and any exposed skin thoroughly after handling.[3][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][4]
Chapter 4: Emergency Response Protocols
Even with meticulous planning, accidents can occur. A clear, practiced emergency response plan is essential.
First-Aid Measures
Immediate action is critical to mitigate injury.
-
Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek emergency medical help.[3][13]
-
Skin Contact: Immediately take off all contaminated clothing.[3][4] Drench the affected skin with running water for at least 15 minutes.[7] Seek immediate medical attention.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Continue rinsing and get emergency medical help immediately.[3]
-
Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[3][14]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Do not use water, as it will react with the substance.[10]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[10][15]
-
Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][7]
Accidental Release Measures (Spill Response)
A spill of this compound is a high-hazard event requiring a calm and systematic response.
Caption: Decision Tree for this compound Spill Response.
Personal precautions during a spill include wearing full PPE, ensuring adequate ventilation, removing all ignition sources, and evacuating unnecessary personnel to a safe, upwind area.[3] Prevent the spill from entering drains or waterways.[3]
Chapter 5: Disposal and Transportation
-
Disposal Considerations: this compound and any contaminated materials must be disposed of as hazardous waste.[3] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3] Contaminated packaging should be triple-rinsed and offered for recycling or punctured to prevent reuse.[3] Always follow applicable local, state, and federal regulations.[7][16]
Conclusion
This compound is an indispensable intermediate in chemical synthesis, but its hazardous properties—acute toxicity and severe corrosivity—demand the utmost respect and adherence to rigorous safety protocols. By understanding the "why" behind the precautions outlined in the Safety Data Sheet, from its reaction with water to its toxicological profile, researchers can effectively mitigate risks. A safety-conscious approach, integrating engineering controls, meticulous work practices, and proper use of PPE, is paramount to ensuring both personal safety and the integrity of scientific research.
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Methodological & Application
Synthesis of Pyrethroid Insecticides Utilizing Chrysanthemoyl Chloride: An Application Note for Researchers
Introduction
Pyrethroid insecticides represent a significant class of synthetic pesticides, valued for their high efficacy against a broad spectrum of insects, rapid knockdown effect, and relatively low mammalian toxicity.[1] Their chemical structures are synthetic analogues of the natural pyrethrins, which are esters derived from chrysanthemic acid and pyrethroic acid, found in the flowers of Chrysanthemum cinerariifolium.[1][2] The core of many synthetic pyrethroids is the chrysanthemate structure, and a key intermediate in their synthesis is chrysanthemoyl chloride. This acid chloride is highly reactive and allows for the efficient esterification of various alcohol moieties, leading to a diverse range of pyrethroid insecticides with tailored properties.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of pyrethroid insecticides using this compound. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss critical safety considerations.
The Cornerstone Reaction: Esterification with this compound
The fundamental reaction in the synthesis of many pyrethroids is the esterification of an alcohol with this compound. This is a nucleophilic acyl substitution reaction where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5]
The choice of the alcohol moiety is crucial as it largely determines the specific properties of the resulting pyrethroid, including its insecticidal activity, photostability, and toxicity profile.[6][7] For instance, the esterification of 3-phenoxybenzyl alcohol with a derivative of this compound is a common route to produce permethrin, a widely used photostable pyrethroid.[8][9] Similarly, reaction with α-cyano-3-phenoxybenzyl alcohol leads to the formation of cypermethrin, another potent insecticide.[10][11]
Below is a generalized schematic of the esterification reaction:
Caption: General esterification of an alcohol with this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key stages in the synthesis of a generic pyrethroid ester using this compound.
Protocol 1: Synthesis of this compound from Chrysanthemic Acid
The conversion of chrysanthemic acid to its more reactive acid chloride is a crucial preliminary step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[12]
Materials and Equipment:
-
Chrysanthemic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with a reflux condenser and gas outlet
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask with chrysanthemic acid (1.0 equivalent).
-
Carefully add an excess of thionyl chloride to the flask.
-
Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.
-
Stir the mixture and heat it to 50-60 °C.[12]
-
Monitor the reaction by observing the cessation of gas evolution, which typically takes a few hours.[12]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is often used directly in the subsequent esterification step without further purification.[12]
Protocol 2: Esterification to Synthesize a Pyrethroid Ester (e.g., a Permethrin Analogue)
This protocol outlines the esterification of an alcohol with the prepared this compound. The example uses 3-phenoxybenzyl alcohol, a common alcohol moiety in many synthetic pyrethroids.[8][9]
Materials and Equipment:
-
This compound
-
3-phenoxybenzyl alcohol
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath (optional, for controlling exothermic reactions)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)[13]
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., silica gel column)
Procedure:
-
Dissolve 3-phenoxybenzyl alcohol (1.0 equivalent) and the base (e.g., pyridine, 1.1 equivalents) in an anhydrous solvent in a round-bottom flask.[12]
-
Stir the solution at room temperature.
-
Dissolve this compound (1.1 equivalents) in a small amount of the same anhydrous solvent and place it in a dropping funnel.[12]
-
Add the this compound solution dropwise to the alcohol solution. An ice bath can be used to control the temperature if the reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to drive the reaction to completion.[13][14] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is typically washed with dilute acid (e.g., 1.5 N HCl) to remove the base, followed by water and brine.[12]
-
The organic layer is then separated, dried over an anhydrous drying agent, and filtered.[13]
-
The solvent is removed under reduced pressure to yield the crude pyrethroid ester.
-
The crude product is then purified, typically by column chromatography on silica gel, to obtain the final product.[12]
Caption: Experimental workflow for pyrethroid synthesis.
Quantitative Data Summary
The yield of pyrethroid synthesis can vary significantly depending on the specific alcohol used, the reaction conditions, and the purity of the starting materials. The following table provides a summary of reported yields for the synthesis of various pyrethroids via the this compound route.
| Pyrethroid | Alcohol Moiety | Reported Yield Range | Reference |
| Prothrin and analogues | Furan-based alcohols | 77% to 85% | [4] |
| D-cyphenothrin | 3-phenoxybenzyl alcohol | >93% (three-component) | [4] |
| Miscellaneous Pyrethroids | Substituted benzyl alcohols | 88% | [3] |
Safety and Handling
This compound is a corrosive and toxic substance.[15] It causes severe skin burns and eye damage and is toxic if swallowed.[15] Therefore, it is imperative to handle this chemical with extreme caution in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[15]
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.[15]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a full-face respirator.[15]
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[15]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical help.[15]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Get emergency medical help immediately.[15]
Storage and Disposal:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[16]
-
Store it locked up.[15]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15][16]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Ensure all reagents are anhydrous. - Increase reaction time or temperature. - Use a slight excess of this compound. |
| Loss during workup | - Perform extractions with care to avoid emulsion formation. - Ensure complete drying of the organic layer. | |
| Product Impurity | Incomplete reaction | - Monitor the reaction by TLC to ensure completion. |
| Side reactions | - Control the reaction temperature, especially during the addition of the acid chloride. - Use a non-nucleophilic base if side reactions with the base are suspected. | |
| Ineffective purification | - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step. |
Conclusion
The synthesis of pyrethroid insecticides using this compound is a robust and versatile method that allows for the creation of a wide array of potent insecticidal compounds. By understanding the underlying chemistry, adhering to detailed experimental protocols, and prioritizing safety, researchers can successfully synthesize and explore novel pyrethroid derivatives for applications in agriculture, public health, and beyond.
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-
Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5‐(Chloromethyl)furfural - DTIC. Available at: [Link]
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The Synthesis of Pyrethroids - ACS Publications. Available at: [Link]
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Discovery and development of pyrethroid insecticides - PMC - NIH. Available at: [Link]
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Discovery and development of pyrethroid insecticides - J-Stage. Available at: [Link]
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The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry. Available at: [Link]
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Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids - Arkivoc. Available at: [Link]
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Recovery of Synthetic Pyrethroids in Water Samples during Storage and Extraction. Available at: [Link]
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The biosynthetic pathway to trans-chrysanthemic and pyrethric acids. - ResearchGate. Available at: [Link]
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Synthetic Pyrethroids - Beyond Pesticides. Available at: [Link]
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characteristics, preparation and use of synthetic pyrethroids-fenvalerate and cypermethrin. Available at: [Link]
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Application Note: Synthesis of Chrysanthemoyl Esters via Reaction of Chrysanthemoyl Chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of chrysanthemoyl esters through the reaction of chrysanthemoyl chloride with alcohols. This esterification is a cornerstone in the synthesis of synthetic pyrethroids, a critical class of insecticides used in public health and agriculture. This document elucidates the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and presents quantitative data to ensure reproducible and efficient synthesis.
Introduction
Chrysanthemoyl esters are the core structural motif of pyrethroid insecticides, which mimic the natural insecticidal compounds (pyrethrins) found in chrysanthemum flowers.[1] The synthesis of these esters is of significant interest in agrochemistry and medicinal chemistry for the development of potent and selective insect control agents.[2][3] The reaction of this compound, a reactive acyl chloride, with a diverse range of alcohols provides a versatile and efficient route to these valuable compounds.[4] Understanding the nuances of this reaction is paramount for optimizing yield, purity, and ultimately, the biological efficacy of the final product.
This application note will detail the nucleophilic acyl substitution mechanism governing this transformation and provide a step-by-step protocol for the synthesis and purification of a representative chrysanthemoyl ester.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with an alcohol is a classic example of a nucleophilic acyl substitution.[5] Acyl chlorides are highly reactive carboxylic acid derivatives, making them excellent electrophiles for this transformation.[6] The reaction proceeds via an addition-elimination mechanism, which can be performed with or without a basic catalyst, though the use of a base is highly recommended for optimal results.[7]
Uncatalyzed Mechanism
In the absence of a catalyst, the alcohol acts as the nucleophile, directly attacking the electrophilic carbonyl carbon of the this compound. This proceeds in three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon, which bears a partial positive charge. This leads to the formation of a tetrahedral intermediate.[7]
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[7]
-
Deprotonation: The resulting protonated ester is then deprotonated, typically by another molecule of the alcohol or a weak base in the reaction mixture, to yield the final ester product and hydrochloric acid (HCl) as a byproduct.[7]
Base-Catalyzed Mechanism
The reaction is significantly accelerated by the addition of a non-nucleophilic base, such as pyridine or triethylamine (TEA).[6] The base plays a dual role in this mechanism:
-
Neutralization of HCl: The primary role of the base is to neutralize the HCl generated during the reaction.[7] This prevents the protonation of the alcohol, which would render it non-nucleophilic, and also avoids potential acid-catalyzed side reactions.
-
Activation of the Nucleophile (in some cases): While alcohols are generally nucleophilic enough to react with highly reactive acyl chlorides, the base can deprotonate the alcohol to form a more potent alkoxide nucleophile. However, in the context of this reaction, its primary role is as an acid scavenger.
The catalyzed mechanism is generally preferred as it leads to faster reaction rates and higher yields.
Caption: Base-catalyzed reaction of this compound with an alcohol.
Experimental Protocols
This section provides a detailed protocol for the preparation of this compound from chrysanthemic acid, followed by its reaction with an alcohol to synthesize a chrysanthemoyl ester.
Protocol 1: Synthesis of this compound
Materials:
-
Chrysanthemic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as a solvent)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
Procedure:
-
In a fume hood, charge a round-bottom flask with chrysanthemic acid (1.0 equivalent).
-
Carefully add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. Anhydrous toluene can be used as a solvent if desired.
-
Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.[8]
-
Stir the reaction mixture at a moderate temperature (e.g., 50-60 °C) for 2-4 hours.[9] The progress of the reaction can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is often used directly in the next step without further purification due to its reactivity.[8]
Protocol 2: Synthesis of a Chrysanthemoyl Ester (e.g., with 3-phenoxybenzyl alcohol)
Materials:
-
This compound (from Protocol 1)
-
3-phenoxybenzyl alcohol
-
Anhydrous dichloromethane (DCM)
-
Pyridine (or triethylamine)
-
1.5 N Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the alcohol (e.g., 3-phenoxybenzyl alcohol, 1.0 equivalent) in anhydrous DCM in a clean, dry round-bottom flask.[8]
-
Add pyridine (1.1 equivalents) to the solution and stir at room temperature.[9]
-
In a separate flask, dissolve the crude this compound (1.1 equivalents) in anhydrous DCM.[8]
-
Add the this compound solution dropwise to the alcohol-pyridine mixture at room temperature with vigorous stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and acidify with 1.5 N aqueous HCl to neutralize the excess pyridine.[9]
-
Partition the mixture with water. Separate the organic layer.
-
Wash the organic phase sequentially with water and then brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude chrysanthemoyl ester.[9]
-
The crude product can be further purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of chrysanthemoyl esters.
Quantitative Data Summary
The following table summarizes the typical stoichiometry and reaction conditions for the synthesis of chrysanthemoyl esters.
| Reagent/Parameter | Stoichiometry/Condition | Rationale |
| This compound | 1.1 equivalents | A slight excess ensures complete consumption of the limiting alcohol. |
| Alcohol | 1.0 equivalent | The limiting reagent in the reaction. |
| Pyridine/TEA | 1.1 equivalents | Acts as a base to neutralize the HCl byproduct.[6][7] |
| Solvent | Anhydrous DCM | A common aprotic solvent that dissolves the reactants well. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds readily at ambient temperature. |
| Reaction Time | 1-4 hours | Varies depending on the specific alcohol and reaction scale. Monitored by TLC. |
Conclusion
The reaction of this compound with alcohols provides a robust and versatile method for the synthesis of a wide array of chrysanthemoyl esters, which are pivotal in the development of pyrethroid insecticides. A thorough understanding of the nucleophilic acyl substitution mechanism, coupled with the application of the detailed protocols provided in this note, will enable researchers to efficiently synthesize these valuable compounds. The use of a base like pyridine is crucial for achieving high yields by neutralizing the HCl byproduct. Careful monitoring and purification are essential for obtaining the desired product in high purity.
References
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Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
TLDL. Nucleophilic Acyl Substitution Reactions and Their Mechanisms - AI Study Notes. [Link]
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TLDL. Nucleophilic Acyl Substitution Reactions and Their Mechanisms - AI Study Notes. [Link]
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JoVE. Video: Acid Halides to Esters: Alcoholysis. [Link]
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BYJU'S. Nucleophilic Acyl Substitution. [Link]
-
Asian Publication Corporation. Synthesis and Characterization of Chrysanthemic Acid Esters. [Link]
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National Center for Biotechnology Information. Discovery and development of pyrethroid insecticides - PMC. [Link]
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ACS Publications. The Synthesis of Pyrethroids. [Link]
-
American Chemical Society. Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. [Link]
-
e-Krishi Shiksha. characteristics, preparation and use of synthetic pyrethroids-fenvalerate and cypermethrin. [Link]
-
Arkivoc. Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. [Link]
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Application Note: Chrysanthemoyl Chloride as a Versatile Building Block in Modern Organic Synthesis
Abstract
Chrysanthemoyl chloride, a derivative of chrysanthemic acid, stands as a cornerstone intermediate in the field of organic synthesis. Its significance is most pronounced in the agrochemical industry, where it serves as the pivotal building block for the synthesis of pyrethroid insecticides, a globally important class of pest control agents. The high reactivity of its acyl chloride functional group also enables a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and materials scientists. This document provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and mechanistic insights to guide researchers in its effective utilization.
Introduction: The Significance of a Classic Reagent
This compound (C₁₀H₁₅ClO) is a chiral cyclopropanecarbonyl chloride that has secured a vital position in synthetic chemistry.[1][2] Its structure is derived from chrysanthemic acid, a component of pyrethrins, which are natural insecticides extracted from the flowers of Chrysanthemum cinerariifolium. The development of synthetic pathways utilizing this compound has allowed for the large-scale production of synthetic pyrethroids, which possess greater photostability and tailored insecticidal activity compared to their natural counterparts.[3][4]
The synthetic utility of this compound is rooted in the reactivity of the acyl chloride group, which is a powerful electrophile susceptible to attack by a wide array of nucleophiles.[5][6] This reactivity allows for the facile construction of esters, amides, and other derivatives, making it an indispensable precursor for complex molecule synthesis. This guide will explore the preparation of this key intermediate and its subsequent application in the synthesis of high-value compounds.
Physicochemical Properties and Safe Handling
This compound is a colorless to pale yellow liquid that is soluble in many common organic solvents such as toluene, benzene, and dichloromethane.[7] It is highly reactive and must be handled with care.
Causality Behind Handling Procedures: The acyl chloride functional group is highly susceptible to hydrolysis. Contact with water or atmospheric moisture will readily convert it to the parent chrysanthemic acid and corrosive hydrochloric acid.[5][6] Therefore, all reactions and storage should be under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Due to the release of HCl upon hydrolysis, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[8]
| Property | Value |
| CAS Number | 14297-81-5[1][2] |
| Molecular Formula | C₁₀H₁₅ClO[1][2] |
| Molecular Weight | 186.68 g/mol [2] |
| Appearance | Colorless to slightly yellow liquid[7] |
| Boiling Point | ~96-98 °C at 1.6 kPa[7] |
| Density | ~1.098 g/cm³[2] |
| Solubility | Soluble in benzene, toluene, dichloromethane[7] |
| Reactivity | Reacts with water, alcohols, amines, and other nucleophiles[6] |
Synthesis of this compound from Chrysanthemic Acid
The most prevalent and reliable method for preparing this compound is the reaction of chrysanthemic acid with thionyl chloride (SOCl₂), often in an inert solvent.[1][9] This method is favored for its high yield and the purity of the resulting product, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed from the reaction mixture.
Workflow for Synthesis
Caption: Synthesis of this compound via the Thionyl Chloride Method.
Protocol 3.1: Preparation of this compound
Materials:
-
Chrysanthemic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂) or Toluene
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reaction: To the flask, add chrysanthemic acid (1 equivalent). Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. Anhydrous solvent (e.g., toluene) can be used, though SOCl₂ can also serve as the solvent.[1][9]
-
Heating: Heat the reaction mixture to a gentle reflux (for toluene, ~110°C; for SOCl₂, ~76°C) and stir.[1] A typical reaction time is 2-4 hours.[9] The progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Trustworthiness: This step is critical; residual thionyl chloride can interfere with subsequent reactions. It is often beneficial to co-evaporate with an inert solvent like toluene to ensure complete removal.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[1][7]
Core Application: A Gateway to Pyrethroid Insecticides
The premier application of this compound is in the synthesis of pyrethroid insecticides. The fundamental reaction is an esterification, a classic example of nucleophilic acyl substitution, where the chloride is displaced by an alcohol.[4][6]
General Reaction Scheme
Caption: General esterification for Pyrethroid Synthesis.
This reaction allows for the synthesis of a vast library of insecticides, including:
Expertise & Experience: The choice of alcohol moiety is critical for determining the resulting insecticide's properties, such as its potency, spectrum of activity, and environmental persistence. Furthermore, the stereochemistry of this compound is paramount. The biological activity of pyrethroids is often highly dependent on the specific stereoisomer used.[4] For example, deltamethrin, one of the most potent pyrethroids, is synthesized from a single enantiomer, (+)-trans-chrysanthemoyl chloride.[4]
Protocol 4.1: General Synthesis of a Pyrethroid Ester
Materials:
-
This compound (1 equivalent)
-
Target alcohol (e.g., 3-phenoxybenzyl alcohol) (1 equivalent)
-
Anhydrous pyridine (1.1 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Separatory funnel
-
Aqueous HCl (1.5 N)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup: In a dry, inert-atmosphere flask, dissolve the target alcohol (1 mmol) and anhydrous pyridine (1.1 mmol) in anhydrous dichloromethane (10 mL). Stir the solution at room temperature.[9]
-
Addition: Dissolve this compound (1.1 mmol) in a small volume of anhydrous dichloromethane (5 mL) and add it dropwise to the alcohol solution. Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing side reactions.[6][9]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9] Reactions are typically complete within a few hours.
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Acidify with 1.5 N aqueous HCl to remove the excess pyridine. Partition the mixture and collect the organic layer.[9]
-
Washing: Wash the organic phase sequentially with water and then brine (3 x 30 mL each). Trustworthiness: These washing steps are crucial to remove any remaining water-soluble impurities, including pyridinium salts and residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent on a rotary vacuum evaporator to afford the crude product.[9]
-
Purification: The crude ester can be purified by flash column chromatography on silica gel to yield the final, pure pyrethroid.[9]
Broader Synthetic Utility
While its fame comes from insecticides, the reactivity of this compound extends to other valuable transformations. As a highly reactive acylating agent, it can react with various nucleophiles.[6]
-
Amide Synthesis: Reaction with primary or secondary amines yields the corresponding chrysanthemamides. This reaction was explored in early pyrethroid development, although the resulting amides generally showed lower insecticidal activity than the esters.[3]
-
Anhydride Synthesis: Reaction with a carboxylate salt can produce mixed anhydrides, which can be useful as alternative acylating agents in their own right.[6]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate aromatic rings, although this is a less common application.
These reactions underscore its potential as a versatile building block for creating complex molecules in drug discovery and materials science, where the unique cyclopropane moiety can impart desirable steric and electronic properties.[5]
Conclusion
This compound is more than just an intermediate; it is a powerful and versatile building block that has shaped the modern agrochemical industry. Its straightforward synthesis and high reactivity with a range of nucleophiles provide a reliable platform for constructing complex molecular architectures. The detailed protocols and mechanistic insights provided herein are designed to empower researchers to harness the full synthetic potential of this important reagent, from the rational design of novel pyrethroids to the exploration of new frontiers in medicinal chemistry and beyond.
References
-
Title: Synthesis and Characterization of Chrysanthemic Acid Esters Source: Asian Publication Corporation URL: [Link]
- Title: Preparation technology of DV-chrysanthemyl chloride with cis-trans ratio of 80:20-25:75 - Google Patents Source: Google Patents URL
-
Title: Discovery and development of pyrethroid insecticides - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Example reaction of nucleophiles once protected with CymCl by reactions in acetonitrile. Source: ResearchGate URL: [Link]
-
Title: Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids - Arkivoc Source: Arkivoc URL: [Link]
-
Title: this compound - LookChem Source: LookChem URL: [Link]
-
Title: The Synthesis of Pyrethroids Source: Journal of Agricultural and Food Chemistry URL: [Link]
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Title: Asymmetric-Synthesis Source: University of York URL: [Link]
-
Title: Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps Source: Chemistry Steps URL: [Link]
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Derivatization of biomolecules with Chrysanthemoyl chloride
An In-Depth Guide to the Derivatization of Biomolecules with Chrysanthemoyl Chloride for Chromatographic Analysis and Chiral Separation
Authored by a Senior Application Scientist
Introduction: Unlocking Analytical Potential with a Chiral Tag
In the fields of pharmaceutical development, metabolomics, and proteomics, the precise analysis of biomolecules is paramount. Many essential biomolecules, such as amino acids, peptides, and nucleosides, present analytical challenges due to their polarity, lack of strong UV chromophores, and, in many cases, their chirality. Chemical derivatization offers a powerful solution to these challenges by modifying the analyte to enhance its chromatographic behavior and detectability.
This compound, the acid chloride of chrysanthemic acid, is a unique and valuable chiral derivatizing agent. Derived from a natural product found in chrysanthemum flowers, its rigid cyclopropane structure provides distinct advantages for chiral separations.[1] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the derivatization of biomolecules with this compound, designed for researchers, scientists, and drug development professionals seeking to enhance their analytical capabilities.
Part 1: Scientific Principles and Rationale
The Chemistry of Derivatization: An Overview
The derivatization of biomolecules with this compound is a nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acid chloride readily reacts with nucleophilic functional groups present in biomolecules, primarily primary and secondary amines (e.g., in amino acids and peptides) and, to a lesser extent, hydroxyl groups (e.g., in nucleosides or certain amino acid side chains).[2]
The reaction is typically carried out in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) to prevent hydrolysis of the reactive this compound. A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is essential to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.[3]
Caption: General reaction scheme for biomolecule derivatization.
Core Applications of Chrysanthemoyl Derivatization
-
Chiral Separation of Enantiomers: This is the primary application of this compound. Since chrysanthemic acid is chiral, using an enantiomerically pure form of this compound to derivatize a racemic biomolecule results in the formation of a pair of diastereomers.[4] These diastereomers have different physicochemical properties and can be separated using standard, non-chiral (achiral) chromatography, most commonly HPLC or GC.[3] This "indirect" method of chiral separation is a robust alternative to using expensive chiral stationary phases.[4]
-
Enhanced Chromatographic Retention: Many small, polar biomolecules are poorly retained on reversed-phase HPLC columns. The addition of the bulky and hydrophobic chrysanthemoyl group significantly increases the hydrophobicity of the analyte, leading to better retention and improved peak shape.[5]
-
Improved Volatility for Gas Chromatography (GC): The derivatization masks polar functional groups (like -NH₂ and -OH), reducing intermolecular hydrogen bonding and increasing the volatility of the analyte, making it suitable for GC analysis.[3]
Part 2: Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for the derivatization of amino acids and peptides. These protocols are based on established methods for acyl chloride derivatizations and should be optimized for specific applications.[3][6]
General Experimental Workflow
The overall process, from sample preparation to data analysis, follows a logical sequence designed to ensure reproducibility and accuracy.
Caption: General experimental workflow for derivatization.
Protocol 1: Derivatization of Amino Acids for Chiral HPLC Analysis
Objective: To derivatize a mixture of amino acid enantiomers to form diastereomers for separation on an achiral HPLC column. This protocol is adapted from standard procedures for similar chiral derivatizing agents.[3]
Materials:
-
Amino acid standard or sample
-
(+)-trans-Chrysanthemoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or Triethylamine)
-
Deionized Water
-
1.5 N Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
Procedure:
-
Preparation of Acid Chloride Solution: In a fume hood, dissolve (+)-trans-Chrysanthemoyl chloride in anhydrous DCM to a final concentration of ~10 mg/mL. This solution should be prepared fresh as acid chlorides are moisture-sensitive.
-
Sample Preparation: Dissolve the amino acid sample in anhydrous DCM. In a separate flask, prepare a solution containing 1.1 molar equivalents of the amino acid and 1.1 molar equivalents of pyridine in anhydrous DCM.
-
Reaction: Cool the amino acid/pyridine solution in an ice bath (0°C). Add the this compound solution dropwise to the cooled amine solution with constant stirring.
-
Causality Explanation: The reaction is performed at a low temperature to control the exothermic reaction and minimize potential side reactions. The dropwise addition prevents a rapid temperature increase.
-
-
Incubation: After the addition is complete, remove the flask from the ice bath and allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding 1.5 N aqueous HCl to the mixture. Transfer the mixture to a separatory funnel.
-
Causality Explanation: The acid wash removes the excess pyridine base.
-
-
Extraction: Partition the mixture with water. Collect the organic (DCM) layer. Wash the organic layer sequentially with water and then brine.
-
Causality Explanation: The water wash removes any remaining water-soluble impurities, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Evaporation: Dry the collected organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude diastereomeric amides.
-
Purification (Optional): If necessary, the crude product can be purified using flash column chromatography on silica gel.
-
Sample for Analysis: Dissolve the final, dried derivative in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.
Protocol 2: Derivatization of Peptides for LC-MS Analysis
Objective: To derivatize a peptide at its N-terminus and any reactive amino acid side chains (e.g., lysine) to enhance its hydrophobicity and aid in characterization by LC-MS.
Materials:
-
Peptide sample
-
Anhydrous Acetonitrile (ACN)
-
10% (v/v) Triethylamine (TEA) in ACN
-
10 mg/mL (+)-trans-Chrysanthemoyl chloride in ACN
-
0.1% Formic Acid in water
-
Solid-Phase Extraction (SPE) C18 cartridge
Procedure:
-
Sample Preparation: Dissolve the peptide sample in anhydrous ACN. For biological samples, a protein precipitation step (e.g., with excess cold ACN) followed by evaporation and reconstitution in anhydrous ACN may be necessary.[6]
-
Reaction Initiation: To 50 µL of the peptide solution, add 10 µL of 10% TEA solution, followed by 20 µL of the 10 mg/mL this compound solution.
-
Causality Explanation: TEA is a stronger, non-nucleophilic base often preferred for reactions in ACN. The order of addition ensures the reaction environment is basic before the acid chloride is introduced.
-
-
Incubation: Vortex the mixture briefly and incubate at 60°C for 30 minutes in a heating block.
-
Causality Explanation: Heating can accelerate the derivatization of less reactive sites, but temperature and time should be optimized to prevent peptide degradation.
-
-
Reaction Quenching: After incubation, cool the reaction mixture to room temperature. Add 100 µL of 0.1% formic acid in water to quench the reaction and neutralize the excess base.
-
Sample Cleanup (SPE): a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the quenched reaction mixture onto the cartridge. c. Wash the cartridge with 1 mL of water to remove excess reagents and salts. d. Elute the derivatized peptide with 1 mL of methanol.
-
Self-Validation: This cleanup step is crucial for LC-MS analysis as it removes non-volatile salts and excess derivatizing agent, which can cause ion suppression and contaminate the mass spectrometer.
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
Part 3: Data Analysis and Characterization
Analytical Techniques and Expected Outcomes
| Technique | Purpose | Expected Outcome |
| HPLC-UV | Separation and quantification of diastereomers. | Two distinct peaks in the chromatogram for the two diastereomers, allowing for the calculation of enantiomeric excess (e.e.). |
| GC-FID/MS | Analysis of volatile derivatives. | Separation of diastereomers with characteristic retention times. MS can confirm the identity of the derivatized analyte. |
| LC-MS/MS | Identification and structural confirmation. | A mass shift corresponding to the addition of the chrysanthemoyl group (C₁₀H₁₅O, mass = 151.11 Da). MS/MS fragmentation patterns can confirm the site of derivatization on a peptide.[7] |
| NMR | Definitive structural elucidation. | Appearance of characteristic signals for the chrysanthemoyl moiety, including signals for the cyclopropane protons and vinyl groups.[8][9] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Derivatization Yield | - Hydrolysis of this compound.- Insufficient base.- Low reactivity of the biomolecule. | - Use fresh, anhydrous solvents and reagents.- Ensure at least stoichiometric amounts of base are used.- Increase reaction temperature or time (with caution). |
| Multiple Peaks/Side Products | - Derivatization at multiple sites (e.g., -OH groups).- Degradation of the analyte or derivative. | - Optimize reaction conditions (lower temperature, shorter time).- Use protecting groups for highly reactive sites if chemoselectivity is an issue.[10] |
| Poor Chromatographic Separation | - Inappropriate column or mobile phase.- Co-elution of diastereomers. | - Screen different achiral columns (C18, Phenyl-Hexyl).- Optimize the mobile phase composition and gradient. |
Comparative Analysis with Other Derivatizing Agents
This compound offers a unique combination of features, particularly for chiral analysis.
| Derivatizing Agent | Target Group | Key Advantage | Key Disadvantage |
| This compound | Amines, Alcohols | Excellent for chiral separation via diastereomer formation. | Moisture sensitive; limited literature on broad biomolecule applications. |
| Marfey's Reagent (FDAA) | Primary/Secondary Amines | "Gold standard" for chiral amino acid analysis, good resolution.[3] | Longer reaction times at elevated temperatures. |
| FMOC-Cl | Primary/Secondary Amines | Rapid reaction, stable derivatives, fluorescent.[3] | Hydrolysis product can interfere with analysis. |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Enhances fluorescence and ionization for MS.[3] | Slower reaction kinetics. |
References
- Ding, Q., Li, Y., & Zhang, M. (2012). Synthesis and Characterization of Chrysanthemic Acid Esters. Asian Journal of Chemistry, 24(7), 2881-2883.
-
Chemoselective Acylation of Nucleosides. (2020). Angewandte Chemie International Edition. Available at: [Link]
-
Fanali, S., et al. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43-88. Available at: [Link]
-
Chiral derivatizing agent. Wikipedia. Available at: [Link]
-
Discovery of Quality Markers of Nucleobases, Nucleosides, Nucleotides and Amino Acids for Chrysanthemi Flos From Different Geographical Origins Using UPLC–MS/MS Combined With Multivariate Statistical Analysis. (2021). Frontiers in Pharmacology. Available at: [Link]
-
Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. (2019). Journal of Chromatography A. Available at: [Link]
- Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. (2020).
-
Song, Y., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry. Available at: [Link]
-
Chrysanthemic acid – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Coon, J. J., et al. (2008). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Catinella, S., et al. (1997). On-line Derivatization of Peptides for Improved Sequence Analysis by Micro-Column Liquid Chromatography Coupled With Electrospray Ionization-Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. (2021). Processes. Available at: [Link]
-
Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping. (2005). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Magnetic Resonance. Available at: [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Magnetic Resonance. Available at: [Link]
-
Kinetics and mechanisms of oxidations of amino-acids by sodium N-chlorotoluene-p-sulphonamide in acid and alkaline media. (1981). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. Available at: [Link]
- NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. (2020).
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Available at: [Link]
- Kinetics and Mechanism of the Aminolysis of Aryl Phenyl Chlorothiophosphates with Anilines. (2013). Bulletin of the Korean Chemical Society.
- The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. (2018). Canadian Journal of Chemistry.
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Asymmetric synthesis of pyrethroids from Chrysanthemoyl chloride
Application Note & Protocol Guide
Topic: Asymmetric Synthesis of Pyrethroids from Chrysanthemoyl Chloride
Abstract
The stereochemistry of synthetic pyrethroids is the primary determinant of their insecticidal efficacy and toxicological profile. The synthesis of enantiomerically pure pyrethroids is therefore of paramount importance in the agrochemical and pharmaceutical industries. This guide provides a detailed technical overview and actionable protocols for the asymmetric synthesis of pyrethroids, focusing on strategies originating from the key precursor, this compound. We will explore three principal methodologies: the use of chiral auxiliaries, catalytic asymmetric synthesis, and enzymatic kinetic resolution. Each section elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into the rationale behind procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking to implement stereocontrolled synthetic routes to high-value pyrethroid insecticides.
Introduction: The Criticality of Chirality in Pyrethroids
Pyrethroids are a major class of synthetic insecticides structurally derived from pyrethrins, natural compounds found in chrysanthemum flowers (Chrysanthemum cinerariifolium)[1][2]. While natural pyrethrins are potent, their environmental instability led to the development of more robust synthetic analogues[3]. The core of many first-generation pyrethroids is chrysanthemic acid, a substituted cyclopropane structure containing two stereogenic centers at the C1 and C3 positions[1][4].
This stereochemistry is not a trivial structural feature; it is intrinsically linked to the molecule's biological activity. The insecticidal action of pyrethroids is primarily mediated by their interaction with voltage-gated sodium channels in the nervous systems of insects, causing paralysis and death[2]. This interaction is highly stereospecific. For instance, the insecticidal activity of permethrin is almost exclusively attributed to its (1R)-isomers[4][5]. Consequently, synthesizing a racemic mixture containing less active or inactive stereoisomers is inefficient and contributes to a higher chemical load on the environment.
The development of methods to selectively synthesize the desired active stereoisomer—a process known as asymmetric synthesis—is a cornerstone of modern pyrethroid manufacturing. This compound, the activated form of chrysanthemic acid, serves as a pivotal starting material for the final esterification step that produces the active pyrethroid[1][6]. This guide details robust and validated strategies to obtain enantiomerically pure this compound precursors.
Background and Theory: Navigating the Stereochemical Landscape
The synthetic challenge lies in controlling the relative and absolute stereochemistry of the two chiral centers on the cyclopropane ring. This gives rise to four possible stereoisomers, as illustrated below.
Caption: The four stereoisomers of chrysanthemic acid.
The primary strategies to achieve stereocontrol are:
-
Chiral Auxiliary Control: A temporary chiral group is attached to an achiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed[7][8]. This method is reliable and high-yielding but is not atom-economical due to the use of a stoichiometric amount of the auxiliary.
-
Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst creates a chiral environment for the reaction, generating a large quantity of enantiomerically enriched product[9][10]. This is a highly efficient and modern approach, central to green chemistry principles[11].
-
Kinetic Resolution: The enantiomers of a racemic mixture react at different rates with a chiral reagent or catalyst (often an enzyme). This allows for the separation of the slower-reacting enantiomer from the faster-reacting one[12][13]. While the maximum theoretical yield for the desired product is 50%, this method can be highly effective, especially with enzymes that offer exceptional selectivity[14][15].
Protocols and Methodologies
Strategy 1: Chiral Auxiliary-Directed Synthesis of (1R,3R)-Chrysanthemic Acid
This protocol utilizes an Evans oxazolidinone auxiliary, a well-established and reliable method for controlling stereochemistry in alkylation reactions[7]. The auxiliary forces an incoming electrophile to approach from a specific face of the enolate, thereby creating a new stereocenter with high predictability.
Caption: Workflow for chiral auxiliary-mediated synthesis.
Experimental Protocol:
-
Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add 3-methyl-2-butenoyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated in vacuo. Purify the crude product by flash chromatography to yield the N-acyloxazolidinone.
-
Rationale: This step attaches the achiral acid precursor to the chiral auxiliary, setting the stage for the key stereoselective reaction.
-
-
Diastereoselective Cyclopropanation:
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add diethylzinc (2.0 eq, 1.0 M in hexanes) followed by diiodomethane (2.0 eq).
-
Stir the mixture at 0 °C for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with DCM.
-
Combine the organic layers, dry over MgSO₄, and concentrate in vacuo. The crude product is used in the next step without further purification.
-
Rationale: This is a Simmons-Smith cyclopropanation. The chiral auxiliary sterically blocks one face of the double bond, directing the cyclopropanating agent to the opposite face, thus establishing the desired stereochemistry.
-
-
Auxiliary Cleavage and Isolation:
-
Dissolve the crude cyclopropanated product in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction with aqueous sodium sulfite (Na₂SO₃) and acidify to pH 2 with 1 M HCl.
-
Extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated to yield the crude (1R,3R)-chrysanthemic acid. The chiral auxiliary can be recovered from the aqueous layer.
-
Purify the acid by recrystallization or chromatography.
-
Rationale: The auxiliary is cleaved under mild basic conditions to release the enantiomerically pure carboxylic acid.
-
-
Formation of this compound:
-
To a solution of the purified (1R,3R)-chrysanthemic acid (1.0 eq) in anhydrous toluene containing a catalytic amount of DMF, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the desired (1R,3R)-chrysanthemoyl chloride, which is typically used immediately in the subsequent esterification step.
-
Strategy 2: Catalytic Asymmetric Synthesis
This approach focuses on the asymmetric cyclopropanation of a suitable olefin using a chiral catalyst. Rhodium (II) and Copper (I) complexes with chiral ligands are particularly effective for these transformations.
Caption: Workflow for catalytic asymmetric synthesis.
Experimental Protocol:
-
Catalytic Asymmetric Cyclopropanation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral rhodium catalyst, such as Rh₂(S-DOSP)₄, (0.1 mol%) in anhydrous DCM (0.1 M).
-
Add 2,5-dimethyl-2,4-hexadiene (1.5 eq).
-
To this solution, add ethyl diazoacetate (1.0 eq) via a syringe pump over 4 hours at room temperature. The slow addition is critical to suppress the formation of dimer byproducts.
-
Stir the reaction for an additional 2 hours after the addition is complete.
-
Monitor the reaction by GC or TLC. Upon completion, concentrate the mixture in vacuo.
-
Purify the crude product by flash chromatography (hexanes/ethyl acetate gradient) to afford ethyl (1R,3R)-chrysanthemate.
-
Rationale: The chiral catalyst coordinates with the diazoacetate to form a chiral carbene intermediate. This complex then reacts with the diene in a highly controlled manner, leading to the formation of the cyclopropane ring with high enantioselectivity.
-
-
Hydrolysis and Conversion to Acid Chloride:
-
Saponify the resulting ethyl ester using a standard procedure (e.g., refluxing with KOH in ethanol, followed by acidic workup) to yield (1R,3R)-chrysanthemic acid.
-
Convert the acid to (1R,3R)-chrysanthemoyl chloride as described in Strategy 1, Step 4.
-
Strategy 3: Enzymatic Kinetic Resolution
This protocol uses a lipase enzyme to selectively hydrolyze one enantiomer of a racemic ester, leaving the desired unreacted enantiomer in high enantiomeric excess. This method is valued for its high selectivity and environmentally benign reaction conditions.
Caption: Workflow for enzymatic kinetic resolution.
Experimental Protocol:
-
Preparation of Racemic Substrate:
-
Synthesize racemic ethyl chrysanthemate via standard methods, for example, by esterification of racemic chrysanthemic acid.
-
-
Enzymatic Resolution:
-
In a temperature-controlled vessel, prepare a suspension of racemic ethyl chrysanthemate (1.0 eq) in a phosphate buffer (pH 7.0, 0.1 M).
-
Add a lipase, such as from Candida rugosa (commercially available), to the suspension (typically 10-50 mg of enzyme per gram of substrate).
-
Stir the mixture vigorously at a constant temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing the enantiomeric excess (ee) of the remaining ester and the formed acid by chiral GC or HPLC.
-
Stop the reaction at or near 50% conversion by filtering off the enzyme.
-
Rationale: The enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer (e.g., the (1S,3S)-ester) at a much faster rate than the other, effectively enriching the mixture in the desired (1R,3R)-ester.[1]
-
-
Separation and Processing:
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the mixture with diethyl ether. The organic phase will contain the unreacted (1R,3R)-ester and the (1S,3S)-acid product.
-
Wash the organic phase with a saturated aqueous sodium bicarbonate solution. The (1S,3S)-acid will move to the aqueous basic layer, while the desired (1R,3R)-ester remains in the organic layer.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the enantiomerically enriched ethyl (1R,3R)-chrysanthemate.
-
Hydrolyze the ester and convert it to the acid chloride as described in Strategy 1, Step 4.
-
Final Step: Esterification to Form Active Pyrethroid (Example: Deltamethrin)
The enantiopure this compound is then reacted with the appropriate alcohol to form the final product.
Experimental Protocol:
-
To a solution of cyano(3-phenoxyphenyl)methanol (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene (0.5 M) at 0 °C, add a solution of freshly prepared (1R,3S)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (a derivative of this compound) (1.05 eq) in toluene dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield deltamethrin[16].
Data Analysis and Interpretation
The success of an asymmetric synthesis is quantified by its yield and, most importantly, its stereoselectivity.
-
Enantiomeric Excess (ee): This measures the purity of a single enantiomer in a mixture. It is determined using chiral chromatography (HPLC or GC), where the two enantiomers are separated and their relative peak areas are compared.
-
Diastereomeric Ratio (dr): For molecules with multiple stereocenters, this measures the ratio of diastereomers formed. It is typically determined by NMR spectroscopy or chromatography.
Comparative Summary of Methodologies:
| Methodology | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Chiral Auxiliary | 60-80% | >98% | High reliability, predictable stereochemical outcome. | Poor atom economy, requires stoichiometric chiral material, additional protection/deprotection steps. |
| Catalytic Asymmetric | 70-95% | 90-99% | High atom economy, low catalyst loading, scalable. | Catalyst cost can be high, requires careful optimization. |
| Enzymatic Resolution | <50% (for one enantiomer) | >99% | Exceptional selectivity, mild/green conditions, works well for specific substrates. | Theoretical max yield of 50%, requires separation of product from starting material. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity | - Inactive or impure catalyst/auxiliary.- Incorrect reaction temperature.- Competing non-selective background reaction. | - Use freshly purified catalyst/reagents.- Strictly control the reaction temperature; lower temperatures often improve selectivity.- Ensure all reagents and solvents are anhydrous. |
| Poor Yield | - Incomplete reaction.- Degradation of product during workup.- Mechanical losses during purification. | - Monitor reaction to completion via TLC/GC.- Use milder workup conditions (e.g., avoid strong acids/bases if product is sensitive).- Optimize purification technique (e.g., recrystallization vs. chromatography). |
| Difficulty Removing Auxiliary | - Steric hindrance around the cleavage site.- Incorrect cleavage reagents or conditions. | - Screen different cleavage conditions (e.g., different bases, temperatures).- Consider a different chiral auxiliary that is known for easier cleavage. |
| Isomerization of Product | - Exposure to harsh acidic or basic conditions.- Thermal instability during distillation or heating.[17] | - Use buffered or neutral workup conditions.- Purify at lower temperatures (e.g., column chromatography instead of distillation).- Use a non-protic solvent. |
Conclusion and Future Perspectives
The asymmetric synthesis of pyrethroids from this compound and its precursors is a well-developed field offering multiple robust strategies. The choice between using a chiral auxiliary, a chiral catalyst, or an enzymatic resolution depends on factors such as scale, cost, desired purity, and available resources. While chiral auxiliaries offer reliability, the field is increasingly moving towards catalytic methods due to their superior atom economy and alignment with the principles of green chemistry[11]. Future advancements will likely focus on developing even more active and selective catalysts that can operate under milder conditions, potentially in continuous flow systems, to further enhance the efficiency and sustainability of producing these vital insecticides.
References
-
Yan, S., Zhang, Y., Chen, L., & Jin, Z. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link][1][3][6]
- Google Patents. (n.d.). US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.
-
Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(1), 55-77. [Link]
-
Biggadike, K., et al. (2019). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. Biochemistry, 58(30), 3296–3307. [Link][14][15][18]
-
National Center for Biotechnology Information. (n.d.). Deltamethrin. PubChem. Retrieved from [Link]
-
Xu, C., et al. (2010). Stereoselective biotransformation of permethrin to estrogenic metabolites in fish. Environmental Science & Technology, 44(21), 8345-8350. [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]
-
National Center for Biotechnology Information. (2019). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. PMC. [Link]
-
ResearchGate. (n.d.). Our synthetic design for novel pyrethroids with two chiral centers. Retrieved from [Link]
-
ACS Publications. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link]
-
Hori, Y., et al. (2017). Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring. Molecules, 22(10), 1735. [Link]
-
Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. J. Org. Chem., 81, 8696-8709. [Link]
-
PubMed. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link][7]
-
Google Patents. (n.d.). EP3506748A1 - Improved method for the synthesis of permethrin. Retrieved from [19]
-
MDPI. (2022). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Catalysts, 12(3), 332. [Link][20]
-
National Center for Biotechnology Information. (2019). Enantioselective synthesis of chiral BCPs. PMC. [Link][21]
-
Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link][12]
-
PubMed. (2012). Synthesis and insecticidal activity of new pyrethroids. Pest Management Science, 68(4), 542-546. [Link][22]
-
ResearchGate. (2001). Thermal decomposition and isomerization of cis-permethrin and beta-cypermethrin in the solid phase. Pest Management Science, 57, 66-72. [Link][17]
-
IOSR Journal. (n.d.). Novel Catalysts for Asymmetric Synthesis in Green Chemistry. IOSR Journal of Applied Chemistry. [Link][11]
-
STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. Retrieved from [Link][13]
-
YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link][8]
-
MDPI. (2020). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 25(23), 5722. [Link][23]
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Application Notes and Protocols: Scale-up Synthesis of Pyrethroids Using Chrysanthemoyl Chloride
Introduction
Pyrethroids are a critically important class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins derived from the chrysanthemum flower (Chrysanthemum cinerariifolium).[1][2] Their widespread use in agriculture, public health, and residential pest control stems from their high efficacy against a broad spectrum of insects, rapid knockdown effect, and relatively low toxicity to mammals and birds.[3] Unlike their natural counterparts, synthetic pyrethroids have been engineered for enhanced photostability, providing longer residual activity.[1][2]
The core structural motif of many potent pyrethroids is derived from chrysanthemic acid.[1][4] For large-scale industrial synthesis, the acid is often converted to its more reactive acid chloride derivative, chrysanthemoyl chloride, which serves as a key intermediate.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of pyrethroids, focusing on the pivotal esterification reaction between this compound and various pyrethroid alcohols. We will delve into the underlying chemical principles, provide step-by-step protocols, and address critical considerations for process optimization and safety.
Core Synthesis Strategy: Esterification
The primary method for synthesizing pyrethroids on a large scale is the esterification of a chrysanthemic acid derivative with a corresponding alcohol.[2] The use of this compound is particularly advantageous in industrial settings due to its high reactivity, which facilitates high-yield conversions under relatively mild conditions.[6]
The general reaction scheme is as follows:
Caption: General esterification of this compound with a pyrethroid alcohol.
PART 1: Preparation of this compound
The conversion of chrysanthemic acid to this compound is a crucial first step. Several methods exist, with the thionyl chloride method being one of the most common in industrial production due to the high purity of the resulting product.[5]
Protocol 1: Synthesis of this compound via Thionyl Chloride
Objective: To prepare this compound from chrysanthemic acid for subsequent esterification reactions.
Materials:
-
Chrysanthemic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Inert solvent (e.g., toluene, benzene, dichloroethane)[5]
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser and gas inlet/outlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a gas inlet, add chrysanthemic acid and the chosen inert solvent (e.g., toluene).
-
Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Catalyst Addition: Add a catalytic amount of DMF.
-
Thionyl Chloride Addition: Slowly add an excess of thionyl chloride to the stirred mixture.
-
Reaction: Heat the mixture to reflux for approximately 4 hours.[5] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the solvent and excess thionyl chloride by distillation.[5]
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.[5]
Causality and Insights:
-
Thionyl Chloride: This reagent is highly effective for converting carboxylic acids to acid chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies their removal from the reaction mixture.
-
DMF: DMF acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which then reacts with the carboxylic acid.
-
Inert Solvent: The use of an inert solvent is crucial to control the reaction temperature and to ensure a homogeneous reaction mixture.[5]
-
Inert Atmosphere: this compound is sensitive to moisture and can hydrolyze back to chrysanthemic acid.[6] Maintaining an inert atmosphere is essential for high yields.
PART 2: Scale-up Synthesis of Pyrethroid Esters
With high-purity this compound in hand, the next step is the esterification with the desired pyrethroid alcohol. The choice of alcohol will determine the final pyrethroid product (e.g., allethrolone for allethrin, 3-phenoxybenzyl alcohol for permethrin).[7]
Protocol 2: General Procedure for Pyrethroid Ester Synthesis
Objective: To synthesize a pyrethroid ester via the reaction of this compound with a pyrethroid alcohol.
Materials:
-
This compound
-
Pyrethroid alcohol (e.g., 3-phenoxybenzyl alcohol)
-
Aprotic solvent (e.g., dichloromethane, toluene)
-
Tertiary amine base (e.g., pyridine, triethylamine)
-
Round-bottom flask with addition funnel and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrethroid alcohol and the tertiary amine base in the aprotic solvent.
-
Cooling: Cool the mixture in an ice bath to control the exothermic reaction.
-
This compound Addition: Slowly add a solution of this compound in the same solvent to the cooled mixture via an addition funnel.
-
Reaction: Allow the reaction to proceed at low temperature for a specified time, followed by warming to room temperature. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water or a dilute acid solution (e.g., 1.5 N HCl) to neutralize the excess base and protonate any remaining unreacted alcohol.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine.[3]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude pyrethroid ester.
-
Purification: The crude product can be purified by column chromatography or other suitable techniques to achieve the desired purity.
Causality and Insights:
-
Tertiary Amine Base: The base serves two critical purposes: it catalyzes the reaction by activating the alcohol and scavenges the HCl byproduct, driving the reaction to completion.
-
Aprotic Solvent: An aprotic solvent is used to prevent any unwanted side reactions with the highly reactive acid chloride.
-
Temperature Control: The esterification reaction is often exothermic. Cooling the reaction mixture is essential to prevent side reactions and ensure selectivity.
Process Optimization and Scale-up Considerations
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale |
| Solvent | Dichloromethane | Toluene | Toluene is less volatile and has a higher boiling point, making it more suitable for larger scale operations with better temperature control. |
| Base | Pyridine | Triethylamine | Triethylamine is less expensive and easier to remove during work-up compared to pyridine. |
| Purification | Column Chromatography | Distillation/Crystallization | Chromatographic purification is not economically viable for large quantities. Distillation or crystallization are preferred for industrial-scale purification. |
| Safety | Fume Hood | Closed Reactor System | Handling large quantities of corrosive and toxic reagents like thionyl chloride and this compound necessitates a closed system with appropriate scrubbing for off-gases.[5][8] |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[6][8] It is also toxic if swallowed.[8] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6][8] All manipulations should be performed in a well-ventilated fume hood.[9]
Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes.[8]
-
If inhaled: Move the person to fresh air.[8]
-
If swallowed: Rinse mouth and seek immediate medical attention.[8]
Caption: Key safety considerations for handling this compound.
Conclusion
The scale-up synthesis of pyrethroids using this compound is a robust and efficient method for the industrial production of these important insecticides. A thorough understanding of the reaction mechanisms, careful control of reaction parameters, and strict adherence to safety protocols are paramount for a successful and safe scale-up process. This application note provides a foundational guide for researchers and professionals to develop and optimize their synthetic strategies for this valuable class of compounds.
References
-
The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link]
-
Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc. [Link]
-
The Synthesis of Pyrethroids. ACS Publications. [Link]
- US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.
-
Discovery and development of pyrethroid insecticides. Journal of Pesticide Science. [Link]
-
Synthetic Pyrethroids. Beyond Pesticides. [Link]
-
Pyrethroid insecticides Chapter IVa. Reactivity of chrysanthemic acid and its lower esters. ResearchGate. [Link]
-
Synthesis and Characterization of Chrysanthemic Acid Esters. Asian Journal of Chemistry. [Link]
-
Pyrethroid insecticides Chapter IVa. Reactivity of chrysanthemic acid and its lower esters. Arkivoc. [Link]
-
Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. Molecules. [Link]
- WO2003053905A1 - A process for the production of 1r pyrethroid esters.
-
Pyrethroid insecticides Chapter IVb. Selected transformations of chrysanthemic acid and its lower esters to Pyrethroid.Use of the Wittig and related reactions. ResearchGate. [Link]
- US3658879A - Process for the preparation of chrysanthemic acid.
-
The Synthesis of Pyrethroids. ResearchGate. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
-
Synthesis of chrysanthemic acid derivatives: A) Initial investigations... ResearchGate. [Link]
Sources
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- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Chrysanthemoyl Chloride
Welcome to the technical support center for the purification of crude Chrysanthemoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this critical synthetic intermediate. Our focus is on practical, field-proven insights to enhance the purity, yield, and consistency of your experimental outcomes.
Introduction: The Challenge of Purifying this compound
This compound is a highly reactive acyl chloride and a key building block in the synthesis of pyrethroid insecticides.[1][2] Its inherent reactivity, while beneficial for synthesis, presents significant challenges during purification. The primary goals of purification are the removal of unreacted starting materials (chrysanthemic acid), residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride), and various side-products formed during synthesis.
Common impurities can include:
-
Unreacted Chrysanthemic Acid: Due to incomplete reaction.
-
Residual Chlorinating Agents and their byproducts: Such as thionyl chloride, sulfur dioxide, hydrogen chloride, or byproducts from oxalyl chloride or phosphorus pentachloride.[3][4]
-
Stereoisomers: Chrysanthemic acid possesses multiple stereoisomers ((+)-trans, (-)-trans, (+)-cis, and (-)-cis), which may need to be separated for specific applications.[5]
-
Hydrolysis Product: this compound readily hydrolyzes back to chrysanthemic acid upon contact with moisture.[2]
-
Polymerization Products: Acid chlorides can be susceptible to polymerization, especially at elevated temperatures.
This guide will walk you through the most effective purification techniques, offering troubleshooting advice for each.
Section 1: Purity Assessment - Knowing Your Impurity Profile
Before attempting any purification, it is crucial to assess the purity of your crude material. This will inform the selection of the most appropriate purification strategy.
Frequently Asked Questions (FAQs) for Purity Assessment
Q1: What are the recommended analytical methods for assessing the purity of this compound?
A1: Due to the high reactivity and moisture sensitivity of acyl chlorides, direct analysis can be challenging. The most common and effective techniques involve derivatization followed by chromatographic analysis.[5][6]
-
Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is a powerful tool for purity analysis. To enhance stability and volatility, the this compound is typically derivatized to a more stable ester (e.g., by reacting with an alcohol like methanol or (-)-menthol) prior to analysis.[5][7] This also allows for the separation and quantification of different stereoisomers.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, direct analysis by HPLC can be difficult due to on-column hydrolysis. Derivatization into a stable, UV-active compound (e.g., an ester or amide) is a common and effective strategy for accurate quantification.[8][9][10]
Q2: How can I perform a quick purity check using Thin Layer Chromatography (TLC)?
A2: Direct TLC of this compound is generally not recommended due to its rapid hydrolysis on silica plates. However, a modified TLC analysis can be informative. You can spot the crude material on a TLC plate and immediately elute. The presence of a new spot corresponding to chrysanthemic acid can indicate hydrolysis. For a more reliable assessment, you can quench a small aliquot of the crude reaction mixture with a nucleophile (e.g., aniline or an alcohol) and run a TLC of the resulting stable amide or ester against the starting chrysanthemic acid.
Protocol: Purity Analysis by GC after Derivatization to Diastereomeric Esters
This protocol is adapted for the determination of isomeric purity.[5][7]
-
Materials:
-
Crude this compound sample
-
Anhydrous toluene
-
(-)-Menthol
-
Pyridine (anhydrous)
-
GC instrument with FID
-
-
Procedure: Ester Formation
-
In a dry, nitrogen-flushed vial, dissolve approximately 20-30 mg of crude this compound in 1 mL of anhydrous toluene.
-
Add a 1.2 molar equivalent of (-)-menthol and a 1.2 molar equivalent of anhydrous pyridine.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC (by observing the disappearance of the activated acid chloride).
-
-
Workup and Sample Preparation:
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Dissolve the resulting crude diastereomeric ester in a suitable solvent (e.g., hexane or ethyl acetate) for GC injection.
-
-
Gas Chromatography Analysis:
-
Column: A chiral capillary column or a standard column like one coated with QF-1 on Chromosorb W can be used for separating diastereomers.[7]
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically around 250°C.[5]
-
Oven Program: An isothermal or temperature gradient program optimized for peak separation (e.g., starting at 120°C).[7]
-
Analysis: Inject the sample and integrate the peak areas for each of the separated diastereomeric esters. The ratio of peak areas corresponds to the ratio of the isomers in the original sample.
-
| Parameter | Typical Value | Reference |
| Column | 2% QF-1 on Chromosorb W (acid-washed, silanized) | [7] |
| Carrier Gas | Helium | [7] |
| Flow Rate | 50 mL/min | [7] |
| Column Temperature | 120°C | [7] |
| Injector Temperature | 150°C | [7] |
Section 2: Purification by Vacuum Distillation
Fractional distillation under reduced pressure is the most common and effective method for purifying this compound, especially for removing less volatile impurities like unreacted chrysanthemic acid and some catalyst byproducts.
Troubleshooting Guide for Vacuum Distillation
Issue 1: The product is darkening or charring in the distillation pot.
-
Cause: The distillation temperature is too high, leading to thermal decomposition. This compound, like many acid chlorides, can be temperature-sensitive.[8]
-
Solution:
-
Improve the Vacuum: Ensure your vacuum system is operating efficiently to achieve the lowest possible pressure. A lower pressure will significantly reduce the boiling point of the product, minimizing the risk of thermal decomposition.[11]
-
Use a Short Path Distillation Apparatus: For highly sensitive compounds, a Kugelrohr or short path apparatus minimizes the residence time at high temperatures.
-
Gentle and Uniform Heating: Use a well-stirred oil bath for heating rather than a heating mantle to ensure even temperature distribution and avoid localized overheating.
-
Issue 2: The distillation is very slow or requires an excessively high pot temperature.
-
Cause 1: Inadequate Vacuum: Leaks in the system or an inefficient pump will result in a higher boiling point.[12]
-
Troubleshooting Steps: Check all joints and seals for leaks. Ensure the vacuum pump oil is fresh and the pump is functioning correctly. Use a manometer to accurately measure the pressure in the system.
-
-
Cause 2: Bumping: Irregular boiling can hinder efficient distillation.
-
Troubleshooting Steps: Use a magnetic stir bar or capillary ebulliator to ensure smooth boiling.
-
Issue 3: I'm observing HCl gas evolution during the distillation.
-
Cause: This is likely due to the presence of residual water in the crude product, leading to hydrolysis.
-
Solution:
-
Ensure Complete Drying: Before distillation, ensure the crude this compound is anhydrous. This can be achieved by co-evaporation with an anhydrous solvent like toluene a few times before distillation.
-
Use Dry Glassware: All glassware for the distillation must be meticulously dried in an oven and assembled while hot under a stream of dry nitrogen or argon.
-
Experimental Protocol: Vacuum Distillation of this compound
Caption: Workflow for vacuum distillation of this compound.
Key Parameters:
| Isomer | Boiling Point (°C) | Pressure (kPa) | Refractive Index (n²⁰D) | Reference |
| (±)-trans | 96-96.5 | 1.6 | 1.4856 | [1] |
| (±)-cis | 96.5-98 | 1.6 | 1.4907 | [1] |
Section 3: Purification by Chromatography
While distillation is effective for separating components with different boiling points, chromatography is often necessary for removing impurities with similar volatilities, such as stereoisomers or certain side-products.
Frequently Asked Questions (FAQs) for Chromatographic Purification
Q1: Can I use standard silica gel column chromatography to purify this compound?
A1: Standard silica gel chromatography is generally not recommended for reactive acyl chlorides like this compound. The acidic nature of silica gel and the presence of adsorbed water can lead to significant hydrolysis of the product on the column.[13]
Q2: What are the alternatives to standard silica gel chromatography?
A2:
-
Flash Chromatography with Anhydrous Solvents: If chromatography is necessary, flash chromatography using a less polar, neutral stationary phase (like deactivated silica or Florisil) and strictly anhydrous solvents may be attempted.[13][14] The rapid elution time of flash chromatography can minimize contact time with the stationary phase, reducing degradation.
-
Preparative HPLC: For high-purity applications and separation of isomers, preparative HPLC can be employed. This often requires derivatization to a more stable compound, as direct injection of the acid chloride can damage the column and lead to poor separation.[15][16] For chiral separations, specialized chiral stationary phases are necessary.[8][17]
Troubleshooting Guide for Flash Chromatography
Issue 1: My product is decomposing on the column.
-
Cause: Reaction with the stationary phase or residual moisture.
-
Solution:
-
Deactivate the Silica Gel: Before use, the silica gel can be deactivated by mixing it with a small percentage of a polar solvent (like water or triethylamine) and then removing the solvent under vacuum. However, this must be done with extreme care to avoid introducing too much nucleophilic material.
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase like Florisil.[14]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents for the mobile phase. Pack the column and run the chromatography under an inert atmosphere if possible.
-
Issue 2: I'm having difficulty separating my product from a close-running impurity.
-
Cause: The solvent system is not providing adequate resolution.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems using TLC (on quenched aliquots) to find a mobile phase that provides the best separation (a larger ΔRf). Common solvent systems for nonpolar compounds include mixtures of hexanes and ethyl acetate or ether.[14]
-
Gradient Elution: Employing a solvent gradient (gradually increasing the polarity of the mobile phase) during the column run can help to resolve closely eluting compounds.
-
Caption: Workflow for flash chromatography of this compound.
Section 4: Purification by Crystallization
Crystallization can be a highly effective method for obtaining very pure material, provided a suitable solvent or solvent system can be found. For a nonpolar compound like this compound, nonpolar solvents or mixtures are the most likely candidates.[18][19]
Frequently Asked Questions (FAQs) for Crystallization
Q1: What are good starting solvents for the crystallization of this compound?
A1: Given its nonpolar nature, good starting points would be:
-
Nonpolar Solvents: Hexanes, pentane, or petroleum ether.[18][19] The compound should be dissolved in a minimal amount of the hot solvent and allowed to cool slowly.
-
Solvent Mixtures: A solvent in which the compound is soluble (e.g., dichloromethane or diethyl ether) paired with a solvent in which it is insoluble (e.g., hexanes).[19] The compound is dissolved in the "good" solvent, and the "poor" solvent is added dropwise until turbidity persists, followed by gentle heating to redissolve and slow cooling.
Q2: My product is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution:
-
Add more solvent: Re-heat the solution to dissolve the oil, add more of the "good" solvent, and then allow it to cool more slowly.
-
Lower the crystallization temperature: Try cooling the solution to a lower temperature (e.g., in a freezer or dry ice bath), but do so slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.
-
Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Section 5: Troubleshooting Specific Impurities
Q1: How do I remove residual thionyl chloride (SOCl₂)?
A1: Thionyl chloride (b.p. 76 °C) is more volatile than this compound.
-
Azeotropic Removal: After the reaction, add a dry, inert solvent like toluene to the crude product and remove the solvent under reduced pressure using a rotary evaporator. Repeat this process 2-3 times to azeotropically remove the residual thionyl chloride.[20]
-
Vacuum Distillation: A careful vacuum distillation will effectively separate the lower-boiling thionyl chloride from the product.
Q2: How do I remove residual oxalyl chloride?
A2: Oxalyl chloride (b.p. 63-64 °C) is also volatile and can be removed under reduced pressure.[21]
-
Rotary Evaporation: Excess oxalyl chloride can be removed using a rotary evaporator. It is crucial to use a base trap (e.g., with NaOH or KOH solution) to protect the vacuum pump from the corrosive vapors.[22]
Q3: How can I remove unreacted chrysanthemic acid?
A3:
-
Vacuum Distillation: This is the most effective method, as chrysanthemic acid is significantly less volatile than the acid chloride.
-
Careful Aqueous Wash (High Risk): For less reactive acid chlorides, a rapid wash with a cold, dilute sodium bicarbonate solution can remove acidic impurities. This is a high-risk procedure for this compound due to its high reactivity with water and should be approached with extreme caution. It is likely to cause significant hydrolysis and yield loss.
Section 6: Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It will cause severe skin burns and eye damage.[2][5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be carried out under anhydrous conditions to prevent hydrolysis and the release of corrosive HCl gas.
References
-
Anonymous. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Quora. [Link]
-
Various Authors. (2017, June 22). How to grow crystals for a non polar organic compounds. ResearchGate. [Link]
-
LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Dondi, M., Flieger, M., Olsovska, J., Polcaro, C. M., & Sinibaldi, M. (1995). High-performance liquid chromatography study of the enantiomer separation of chrysanthemic acid and its analogous compounds on a terguride-based stationary phase. Journal of Chromatography A, 704(2), 441-449. [Link]
-
Silberberg, J. H. (1973). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 50(5), 366. [Link]
- Google Patents. (2012).
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
-
Anonymous. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. Reddit. [Link]
-
Various Authors. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate. [Link]
-
Vukić, M., et al. (2020). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 25(16), 3738. [Link]
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Organic Syntheses. Procedure. [Link]
-
ResearchGate. Separation of chrysantemic acid isomers cis-trans and R/S) as free.... [Link]
-
Murano, A. (1972). Gas Chromatographic Separation and Determination of Optical Isomers of Chrysanthemic Acid. Agricultural and Biological Chemistry, 36(6), 917-923. [Link]
-
Tsuchihashi, G., et al. (1977). LEWIS ACID CATALYZED RACEMIZATION OF this compound. Chemistry Letters, 6(10), 1185-1188. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
-
Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. [Link]
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Common Organic Chemistry. Oxalyl Chloride. [Link]
-
Asian Publication Corporation. (2010). Synthesis and Characterization of Chrysanthemic Acid Esters. [Link]
- Google Patents. (1972).
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues?. YouTube. [Link]
-
Evans Group, Harvard University. Flash Column Chromatography. [Link]
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Organic Syntheses. 1. Procedure. [Link]
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Shimadzu. GC-MS Application Data Sheet No. 4 (Industry) Analysis of Chloride Compounds in Gasoline using NCI. [Link]
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LookChem. This compound. [Link]
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Sousa, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1827. [Link]
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Encyclopedia of Pharmaceutical Technology. (2002). Chiral Drug Separation. [Link]
-
Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. [Link]
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Chemistry For Everyone. (2025, November 10). How Can You Fix Problems In Distillation Columns?. YouTube. [Link]
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Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. [Link]
-
Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. [Link]
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SPEC e-Learn. (2021, September 25). Distillation Column Troubleshooting Part 1. YouTube. [Link]
-
Agilent. (2018). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
Wesołowska, A., et al. (2025, August 7). GC-MS Analysis of the Essential Oil from Flowers of Chrysanthemum coronarium L. Propagated Conventionally and Derived from In Vitro Cultures. ResearchGate. [Link]
-
ResearchGate. HPLC analysis of reactive acid chlorides as methyl esters via.... [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides.
-
Various Authors. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? ResearchGate. [Link]
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Technical Support Center: Chrysanthemoyl Chloride Synthesis
Welcome to the technical support center for chrysanthemoyl chloride synthesis. This guide is designed for researchers, chemists, and process development professionals who work with this critical intermediate. This compound is a key building block for the synthesis of pyrethroid insecticides, and its purity is paramount for achieving high yields and desired efficacy in subsequent reactions.[1][2][3][4]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you identify, mitigate, and prevent common impurities in your synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis of this compound typically involves the conversion of chrysanthemic acid's carboxylic acid group into a more reactive acyl chloride. The most prevalent laboratory and industrial methods use specific chlorinating agents[1]:
-
Thionyl Chloride (SOCl₂) Method: This is a widely used method where chrysanthemic acid is reacted with thionyl chloride, often in an inert solvent like toluene or dichloroethane and sometimes with a catalyst such as N,N-dimethylformamide (DMF).[1] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[5][6]
-
Phosphorus Trichloride (PCl₃) Method: In this process, chrysanthemic acid is treated with phosphorus trichloride, usually in a solvent like benzene or toluene. A key challenge with this method is the separation of the product from the phosphorous acid byproduct.[1]
-
Phosgene (COCl₂) Method: Phosgene gas is bubbled through a solution of chrysanthemic acid in a suitable solvent. While efficient and capable of producing high-purity products, this method requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene.[1]
Q2: Why is the purity of this compound so critical for subsequent steps?
This compound is an activated form of chrysanthemic acid, designed for facile reaction with nucleophiles, primarily alcohols, to form chrysanthemate esters (pyrethroids).[3][7] The presence of impurities can lead to several downstream issues:
-
Reduced Yield: Unreacted chrysanthemic acid or hydrolyzed this compound will not participate in the desired esterification reaction, leading to lower overall yields.
-
Byproduct Formation: Residual chlorinating agents or other reactive impurities can cause unwanted side reactions with the target alcohol or the final product.
-
Complex Purification: The presence of impurities in the final pyrethroid product necessitates additional, often complex and costly, purification steps.
-
Inconsistent Biological Activity: For applications in agrochemicals, the final product's isomeric ratio and purity directly impact its insecticidal activity and toxicological profile.
Q3: What are the primary sources of impurities in the synthesis process?
Impurities can arise from several sources throughout the synthesis and workup. Understanding these is the first step toward prevention.
-
Incomplete Reaction: Insufficient reaction time, improper temperature, or incorrect stoichiometry can leave unreacted chrysanthemic acid in the final product.
-
Hydrolysis: this compound is a reactive acyl chloride and is highly susceptible to hydrolysis upon contact with atmospheric moisture or residual water in solvents.[8] This reverts the product back to chrysanthemic acid.
-
Excess Reagents: Residual chlorinating agents (e.g., thionyl chloride) and catalysts (e.g., DMF) must be thoroughly removed, as they can interfere with subsequent reactions.
-
Side Reactions: The chlorinating agent can potentially react with other functional groups in the molecule, although the carboxylic acid is the primary target. High temperatures can also lead to degradation or rearrangement.
-
Isomeric Integrity: Chrysanthemic acid exists as multiple stereoisomers. The synthesis conditions must be controlled to maintain the desired isomeric ratio from the starting material to the final product.[9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during synthesis, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low Yield of Crude Product | 1. Incomplete Reaction: Reaction time or temperature was insufficient. 2. Reagent Degradation: The chlorinating agent (e.g., thionyl chloride) may have degraded due to improper storage. 3. Significant Hydrolysis: Exposure to moisture during the reaction or workup. | 1. Optimize Reaction Conditions: Monitor the reaction using an appropriate technique (e.g., IR spectroscopy to watch the disappearance of the broad O-H stretch of the carboxylic acid). Consider extending the reaction time or slightly increasing the temperature as needed. 2. Use Fresh Reagents: Ensure thionyl chloride is fresh and has been stored under anhydrous conditions. Old or improperly stored SOCl₂ can appear yellow or reddish and will have reduced activity. 3. Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Final Product Contains Unreacted Chrysanthemic Acid | 1. Incomplete Reaction: As above. 2. Post-Purification Hydrolysis: The purified this compound was exposed to moisture during storage or handling. | 1. Drive the Reaction to Completion: Use a slight excess (e.g., 1.2-1.5 equivalents) of the chlorinating agent. Ensure adequate reaction time and temperature.[2] 2. Purify and Store Carefully: After purification (e.g., vacuum distillation), handle the product under an inert atmosphere. Store in a sealed container with a desiccant or in a glovebox. |
| Product is Dark/Discolored (Yellow to Brown) | 1. High Reaction Temperature: Overheating can cause thermal degradation of the starting material or product. 2. Impure Reagents: Using low-quality or old chlorinating agents can introduce color. 3. Charring during Friedel-Crafts type side reactions: If an aromatic solvent like benzene or toluene is used, high temperatures can sometimes promote minor side reactions.[10] | 1. Maintain Temperature Control: Use a water or oil bath to maintain a consistent and moderate reaction temperature (e.g., 50-70°C for SOCl₂ reactions).[2][10] 2. Verify Reagent Quality: Use high-purity, colorless chlorinating agents. 3. Purify by Distillation: Vacuum distillation is highly effective at separating the desired colorless product from non-volatile, colored impurities.[1] |
| Product Degrades During Vacuum Distillation | 1. Excessive Temperature: The distillation pot temperature is too high, causing thermal decomposition. 2. Prolonged Heating: Keeping the product at high temperatures for an extended period. | 1. Use High Vacuum: A lower vacuum pressure (higher vacuum) will decrease the boiling point of the product, allowing for distillation at a lower, safer temperature. 2. Use Efficient Apparatus: A short-path distillation apparatus or a Kugelrohr can minimize the residence time of the product at high temperatures.[11] Ensure the apparatus is well-insulated to promote efficient distillation. |
| Incorrect Isomeric Ratio in Final Product | 1. Isomerization during Synthesis: Harsh reaction conditions (e.g., excessively high temperatures or prolonged exposure to acid/base) could potentially cause isomerization. 2. Incorrect Starting Material: The starting chrysanthemic acid did not have the correct isomeric purity. | 1. Use Mild Conditions: Employ the mildest effective reaction conditions. Avoid unnecessarily high temperatures or long reaction times. 2. Analyze Starting Material: Always verify the isomeric purity of your starting chrysanthemic acid using a validated analytical method (see Protocol 3 below) before beginning the synthesis. |
Visualized Workflows and Mechanisms
Synthesis Pathway of this compound using Thionyl Chloride
The following diagram illustrates the widely accepted mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[5][12][13]
Sources
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Technical Support Center: Synthesis of Pyrethroids from Chrysanthemoyl Chloride
Welcome to the Technical Support Center for pyrethroid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing chrysanthemoyl chloride as a key reagent. Here, we will delve into the common side reactions encountered during synthesis, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and yield of your experiments.
I. Understanding the Core Reaction: Esterification
The synthesis of most pyrethroids involves the esterification of an alcohol with chrysanthemic acid or its derivatives.[1] this compound, as an acyl chloride, is a highly reactive derivative of chrysanthemic acid, making it a common choice for these reactions.[2][3] The primary reaction is a nucleophilic acyl substitution where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the this compound. This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.[4][5]
While this reaction is generally efficient, the unique structure of this compound, featuring a strained cyclopropane ring and a vinyl group, makes it susceptible to a variety of side reactions. These can significantly impact the purity, yield, and stereochemical outcome of the desired pyrethroid.
II. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of pyrethroids using this compound.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields can stem from several factors:
-
Suboptimal Stoichiometry: An incorrect molar ratio of this compound to the alcohol can lead to incomplete conversion.[4] It is often beneficial to use a slight excess of the more readily available reactant.
-
Moisture Contamination: this compound is highly reactive towards water, leading to hydrolysis back to chrysanthemic acid.[2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Degradation: Pyrethroids and their precursors can be sensitive to high temperatures or extreme pH conditions, leading to decomposition.[4] Monitor your reaction temperature closely and consider milder reaction conditions.
-
Side Reactions: The formation of byproducts consumes starting materials, directly reducing the yield of the desired product.[4] Refer to the troubleshooting guides below to identify and mitigate these.
Q2: I'm observing multiple spots on my TLC analysis, even after purification. What could these be?
The presence of multiple spots suggests the formation of isomers or byproducts. Common possibilities include:
-
cis/trans Isomers: Chrysanthemic acid exists as cis and trans isomers with respect to the cyclopropane ring. If your starting material is a mixture, you will likely obtain a mixture of pyrethroid isomers.
-
Epimers: The stereocenter at the C1 position of the cyclopropane ring can undergo epimerization under certain conditions, leading to diastereomeric products.
-
Rearrangement Products: The strained cyclopropane ring can undergo rearrangements, particularly under acidic or thermal stress, leading to structurally different byproducts.[6]
-
Unreacted Starting Materials: Incomplete reaction will leave residual this compound (which may appear as chrysanthemic acid on TLC after workup) and the alcohol.
Q3: How can I control the stereochemistry of my final product?
Controlling stereochemistry is a critical aspect of pyrethroid synthesis, as the biological activity is often highly dependent on the specific isomer.[7]
-
Chiral Starting Materials: Begin with enantiomerically pure chrysanthemic acid or its derivatives.
-
Mild Reaction Conditions: Harsh conditions, such as high temperatures or the presence of strong acids or bases, can lead to racemization or epimerization.[4]
-
Chiral Catalysts: In some cases, chiral catalysts can be employed to favor the formation of a specific stereoisomer.
III. Troubleshooting Guides for Common Side Reactions
This section provides detailed guidance on identifying and mitigating specific side reactions.
Guide 1: Isomerization of the Cyclopropane Ring (cis/trans Isomerism)
The Problem: The formation of an undesired mixture of cis and trans pyrethroid isomers, complicating purification and potentially reducing the efficacy of the final product.
The Causality: this compound can exist as both cis and trans isomers. While the esterification reaction itself generally proceeds with retention of stereochemistry at the cyclopropane ring, the starting this compound may be a mixture of isomers, or isomerization can be induced under certain conditions. Thermal stress and the presence of certain catalysts can promote isomerization.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting cis/trans isomerization.
Experimental Protocol: Monitoring Isomeric Ratio by Gas Chromatography (GC)
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench with a small amount of methanol to convert any remaining this compound to methyl chrysanthemate. Dilute with a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A chiral capillary column (e.g., CycloSil-B or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a temperature appropriate for the solvent, then ramp to a temperature that allows for the separation of the cis and trans isomers (e.g., 150-200 °C).
-
Detector: Flame Ionization Detector (FID) at 270 °C.
-
-
Analysis: Compare the retention times of the peaks in your sample to those of authentic cis and trans pyrethroid standards. Calculate the ratio of the isomers based on their peak areas.
Mitigation Strategies:
| Strategy | Rationale |
| Use Isomerically Pure Starting Material | The most direct way to control the final product's stereochemistry is to start with a single isomer of this compound. |
| Lower Reaction Temperature | Thermal energy can provide the activation energy needed for isomerization. Running the reaction at or below room temperature can minimize this side reaction. |
| Optimize Base Selection | While a base is necessary, some bases can promote isomerization more than others. Screen milder, non-nucleophilic bases. |
Guide 2: Epimerization at the C1 Position
The Problem: Loss of stereochemical integrity at the C1 position of the cyclopropane ring, leading to a mixture of diastereomers.
The Causality: The proton at the C1 position of the cyclopropane ring is acidic and can be abstracted by a base, leading to the formation of a planar carbanion intermediate. Reprotonation can occur from either face, resulting in epimerization. This is more likely to occur with stronger bases or upon prolonged reaction times. Lewis acids have also been shown to catalyze the racemization of this compound.[8]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting epimerization at C1.
Experimental Protocol: Analysis of Diastereomers by Chiral High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dilute a small aliquot of the purified product in the mobile phase.
-
HPLC Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).
-
Mobile Phase: A mixture of hexanes and isopropanol is common. The exact ratio will need to be optimized for your specific pyrethroid.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a wavelength where the pyrethroid has strong absorbance.
-
-
Analysis: The two diastereomers should appear as separate peaks. The enantiomeric excess (or diastereomeric excess) can be calculated from the peak areas.
Mitigation Strategies:
| Strategy | Rationale |
| Minimize Reaction Time | The longer the reaction is exposed to basic conditions, the greater the opportunity for epimerization. Monitor the reaction closely and quench it as soon as it is complete. |
| Use a Milder Base | Stronger bases are more likely to deprotonate the C1 position. Consider using a hindered, non-nucleophilic base or a weaker organic base. |
| Avoid Lewis Acids | If your synthesis involves any steps with Lewis acids, be aware that they can promote racemization.[8] |
Guide 3: Rearrangement of the Chrysanthemoyl Moiety
The Problem: Formation of non-pyrethroid byproducts through rearrangement of the chrysanthemic acid skeleton.
The Causality: The strained cyclopropane ring of the chrysanthemoyl group is susceptible to cleavage and rearrangement under certain conditions, particularly with heat or acid catalysis.[6] This can lead to the formation of various rearranged products, such as lactones or dienoic acids, which can be difficult to separate from the desired pyrethroid.[6][9]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting rearrangement reactions.
Experimental Protocol: Identification of Rearrangement Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent.
-
LC-MS Conditions:
-
LC Column: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid or ammonium acetate to improve ionization.
-
MS Detector: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Analysis: Look for peaks in the chromatogram with mass-to-charge ratios that correspond to potential rearrangement products. The fragmentation pattern in the mass spectrum can help to elucidate the structure of these byproducts.
Mitigation Strategies:
| Strategy | Rationale |
| Strict Temperature Control | Thermal rearrangements are common. Maintain a consistent and low reaction temperature. |
| Anhydrous Conditions | The presence of water can lead to the formation of chrysanthemic acid, which can then undergo acid-catalyzed rearrangements. |
| Neutral Workup | Avoid acidic workup conditions that can promote rearrangement of the cyclopropane ring. Use a mild bicarbonate wash instead of a strong acid wash. |
IV. Concluding Remarks
The synthesis of pyrethroids from this compound is a powerful and widely used method. However, a thorough understanding of the potential side reactions is crucial for obtaining high yields of pure product. By carefully controlling reaction conditions, monitoring for the formation of byproducts, and implementing the troubleshooting strategies outlined in this guide, researchers can overcome these challenges and achieve their synthetic goals.
V. References
-
Yan, S., Zhang, Y., Chen, L., & Jin, Z. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.
-
Hodosan, C., & Gîrd, C. E. (2023). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. MDPI.
-
BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Pyrethroid Synthesis. BenchChem.
-
Donnelly, J. A., & O'Boyle, P. (1971). Thermal acid-catalysed rearrangements of natural chrysanthemic acids. Journal of the Chemical Society, Perkin Transactions 1.
-
Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc.
-
Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Beyond Pesticides.
-
Pattenden, G., & Storer, R. (1973). Photochemical behavior of chrysanthemic acid and its derivatives. The Journal of Organic Chemistry.
-
Sasaki, T., Eguchi, S., & Ohno, M. (1970). Chrysanthemic acid. IV. Photochemical behavior of chrysanthemic acid and its derivatives. The Journal of Organic Chemistry.
-
Elroby, S. A. K., & Aziz, S. G. (2011). Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study. Chemistry Central Journal.
-
Takeda, K., & Takemoto, Y. (1997). LEWIS ACID CATALYZED RACEMIZATION OF this compound. Chemistry Letters.
-
CymitQuimica. (n.d.). CAS 14297-81-5: Chrysanthemic acid chloride. CymitQuimica.
-
LookChem. (n.d.). Cas 14297-81-5,this compound. LookChem.
-
Smolecule. (2023, August 15). Buy this compound | 14297-81-5. Smolecule.
-
BenchChem. (n.d.). Application Notes and Protocols for Esterification Reactions with Cinnamoyl Chloride. BenchChem.
-
FMC Corporation. (1998). 1s to 1r epimerizations of pyrethroid intermediates. Google Patents.
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- 9. Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage of highly reactive Chrysanthemoyl chloride
Technical Support Center: Chrysanthemoyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for this compound (CAS 14297-81-5). As a highly reactive acyl chloride, this intermediate is pivotal in the synthesis of pyrethroid insecticides and various pharmaceuticals.[1][2][3] However, its reactivity demands meticulous handling and storage to ensure experimental success and, most importantly, laboratory safety. This guide is structured to provide immediate, actionable answers to common questions and troubleshooting scenarios encountered in the field.
Part 1: Frequently Asked Questions (FAQs) on Core Principles
This section addresses the most fundamental questions regarding the nature, storage, and safe handling of this compound.
Q1: What is this compound and why is it so reactive?
A1: this compound, C₁₀H₁₅ClO, is the acyl chloride derivative of chrysanthemic acid.[2] Its high reactivity stems from the acyl chloride functional group (-COCl). The chlorine atom is an excellent leaving group, and the adjacent carbonyl carbon is highly electrophilic. This makes the molecule extremely susceptible to nucleophilic attack by a wide range of compounds, most notably water, alcohols, and amines.[4][5] This reactivity is precisely what makes it a valuable intermediate for creating ester and amide linkages in more complex molecules.[2][6]
Q2: What is the primary decomposition pathway I should be concerned about?
A2: The most common and immediate decomposition pathway is hydrolysis.[2] When exposed to even trace amounts of moisture from the atmosphere or wet solvents, this compound rapidly hydrolyzes to form chrysanthemic acid and corrosive hydrogen chloride (HCl) gas.[2][6][7][8] This reaction is often vigorous and exothermic.[4] Not only does this consume your starting material, but the generation of HCl can catalyze further unwanted side reactions and cause pressure buildup in sealed containers.[4]
Q3: How must I store this compound to maintain its integrity?
A3: Proper storage is non-negotiable. The material must be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[9][10] It should be kept in a cool, dry, and well-ventilated place, away from incompatible materials.[9][11] For long-term stability, refrigeration (e.g., 2-8 °C) is often recommended, but always consult the supplier's specific guidelines.
Q4: What personal protective equipment (PPE) is mandatory when handling this compound?
A4: A comprehensive PPE setup is required. This includes:
-
Eye/Face Protection: Tightly fitting chemical safety goggles and a face shield.[9]
-
Skin Protection: Flame-retardant and chemically impervious clothing, along with appropriate gloves (consult glove manufacturer data for compatibility with acyl chlorides).[9]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood.[10] If there is any risk of exceeding exposure limits, a full-face respirator with an appropriate cartridge should be used.[9]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible.[10][12]
Part 2: Troubleshooting Experimental Issues
This section provides a diagnostic approach to common problems encountered during reactions involving this compound.
Q5: My reaction yield is significantly lower than expected. What are the likely causes?
A5: Low yield is almost always tied to the purity and handling of the this compound.
-
Probable Cause 1: Premature Hydrolysis. Your starting material may have been compromised before the reaction began. If the container was not properly sealed, or if transfers were not performed under strictly anhydrous conditions, a significant portion of the acyl chloride could have converted to the unreactive chrysanthemic acid.
-
Solution: Always use freshly opened or properly stored material. When transferring, use dry syringes or cannulas under an inert atmosphere (see workflow diagram below). Use only rigorously dried solvents and reagents for your reaction.
-
Probable Cause 2: Incomplete Conversion During Synthesis. If you synthesized the this compound yourself (e.g., using thionyl chloride or oxalyl chloride), the conversion from chrysanthemic acid may have been incomplete.[1]
-
Solution: Monitor the reaction's completion by observing the cessation of gas evolution (e.g., SO₂, HCl).[13] Consider extending the reaction time or using a slight excess of the chlorinating agent. Purification by vacuum distillation can separate the product from the unreacted starting acid.[1][13]
Q6: I'm seeing a broad peak around 3000 cm⁻¹ in my product's IR spectrum and an unexpected carboxylic acid peak in the NMR. What does this indicate?
A6: This is a classic sign of hydrolysis.
-
Diagnostic Signature: The broad peak in the infrared (IR) spectrum is characteristic of the O-H stretch of a carboxylic acid. The acyl chloride carbonyl (C=O) stretch appears around 1800 cm⁻¹, while the carboxylic acid carbonyl is at a lower frequency.[13] The presence of chrysanthemic acid as an impurity is the most logical explanation.
-
Corrective Action: This indicates that water was introduced either during the reaction or, more likely, during the workup and purification steps. Ensure all workup solvents are dry and minimize exposure to the atmosphere. If purification involves chromatography, use freshly dried solvents and consider a rapid method like flash chromatography to reduce contact time.
Q7: The this compound has a yellowish tint and a very strong, acrid smell. Is it still usable?
A7: While pure this compound is typically a colorless to pale yellow liquid, a change in color or an intensifying pungent odor can signal decomposition.[2] The strong smell is due to the formation of HCl gas upon hydrolysis.[2]
-
Recommendation: The material's reactivity is likely compromised. Before use, it is highly advisable to assess its purity.
-
Purity Assessment: A quick purity check can be performed using ¹H NMR under anhydrous conditions, looking for the characteristic peaks of chrysanthemic acid.[13] Alternatively, you can derivatize a small aliquot by quenching it with dry methanol to form the stable methyl chrysanthemate, which can be easily analyzed by Gas Chromatography (GC) to quantify the purity of the original acyl chloride.[13][14]
Data Summary Table: Handling & Storage Parameters
| Parameter | Recommendation | Rationale & Citations |
| Storage Temperature | 2 - 8 °C (Refrigerated) | Slows decomposition pathways. |
| Storage Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis by excluding atmospheric moisture.[4][10] |
| Container | Tightly sealed, glass-lined or PTFE | Prevents moisture ingress and corrosion from potential HCl formation.[4][9] |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Oxidizing Agents | Reacts vigorously and exothermically, leading to decomposition and hazardous conditions.[4][10] |
Part 3: Protocols and Visual Workflows
Experimental Protocol: Inert Atmosphere Transfer
This protocol outlines the steps for safely transferring this compound from a Sure/Seal™ bottle to a reaction flask.
-
Dry the reaction flask and syringe/cannula in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Assemble the reaction flask with a septum and flush with dry nitrogen or argon.
-
Puncture the septum of the this compound bottle with a needle connected to a nitrogen line to ensure positive pressure.
-
Using a dry syringe, carefully draw the required volume of the liquid.
-
Swiftly transfer the liquid to the reaction flask by piercing the flask's septum.
-
Remove the syringe and immediately flush the syringe with a quenching agent (e.g., isopropanol) before cleaning.
Diagram: Key Chemical Transformation
This diagram illustrates the primary degradation pathway that must be avoided.
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Technical Support Center: Troubleshooting Low Yields in Chrysanthemoyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields encountered during chemical reactions involving chrysanthemoyl chloride. As a highly reactive intermediate, the success of subsequent reactions, such as the synthesis of pyrethroid insecticides, hinges on the efficient formation and utilization of this acyl chloride.[1][2] This document provides a structured, question-and-answer approach to diagnosing and resolving common issues, ensuring the scientific integrity and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial synthesis of this compound from chrysanthemic acid is resulting in a low yield. What are the most likely causes?
Low yields in the conversion of chrysanthemic acid to this compound are frequently traced back to three critical areas: the choice and quality of the chlorinating agent, the presence of moisture, and suboptimal reaction conditions.
-
Chlorinating Agent Selection and Purity: Thionyl chloride (SOCl₂) is a commonly used and cost-effective reagent for this transformation.[3][4][5] However, its reactivity can be limited, often requiring heating to drive the reaction to completion.[3] The quality of the thionyl chloride is paramount; older or improperly stored reagents can degrade, leading to incomplete conversion.[6] For syntheses requiring milder conditions and higher purity, oxalyl chloride, often catalyzed by N,N-dimethylformamide (DMF), is a superior though more expensive alternative.[3][7]
-
Moisture Contamination: this compound is highly susceptible to hydrolysis.[8] Any moisture present in the reaction setup, including wet glassware, solvents, or the chrysanthemic acid itself, will convert the product back to the starting carboxylic acid, drastically reducing the yield.[6]
-
Reaction Conditions: Inadequate temperature control or insufficient reaction time can lead to incomplete conversion.[4] When using thionyl chloride, the reaction often requires heating, for instance, stirring at 50-60°C for several hours.[9][10]
Q2: I'm observing a significant amount of unreacted chrysanthemic acid in my reaction mixture. How can I drive the reaction to completion?
Observing unreacted starting material is a clear indication that the reaction has not gone to completion. Here are several strategies to address this:
-
Increase the Excess of the Chlorinating Agent: Employing a larger excess of the chlorinating agent, such as 1.5 to 2.0 equivalents of thionyl chloride, can help ensure the complete conversion of the chrysanthemic acid.[6]
-
Extend the Reaction Time and Monitor Progress: Some reactions require more time to reach completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).[10] To do this, a small aliquot of the reaction mixture can be quenched with an anhydrous alcohol (like methanol) and spotted on a TLC plate to check for the disappearance of the starting acid.[6]
-
Optimize the Reaction Temperature: If the reaction is sluggish at a lower temperature, a moderate increase in temperature can enhance the reaction rate.[6] For thionyl chloride reactions, maintaining a temperature in the range of 50-60°C is often effective.[9][10]
-
Consider a Catalyst: For thionyl chloride-mediated reactions, the addition of a catalytic amount of DMF can significantly accelerate the rate of acid chloride formation.[5]
Q3: My subsequent esterification or amidation reaction with this compound is giving a low yield. What are the potential issues?
Assuming the this compound was successfully synthesized with high purity, low yields in subsequent reactions often point to issues with the nucleophile, reaction conditions, or the presence of acidic byproducts.
-
Nucleophile Reactivity and Purity: The alcohol or amine used must be of high purity and sufficiently nucleophilic. Sterically hindered nucleophiles may react more slowly, requiring more forcing conditions.
-
Acid Scavenging: The reaction of this compound with an alcohol or amine generates hydrogen chloride (HCl) as a byproduct.[11] This acid can protonate the nucleophile (especially amines), rendering it unreactive. The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the HCl and drive the reaction to completion.[9][11][12]
-
Solvent Choice: The solvent must be anhydrous and inert to the reactants. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are commonly used for these types of reactions.[9][13] The solvent should be capable of dissolving both the this compound and the nucleophile.
-
Temperature Control: These reactions are often exothermic.[14] Adding the this compound solution dropwise to a cooled solution of the nucleophile and base can help control the reaction temperature and minimize side reactions.[10][15]
Q4: How can I minimize the formation of side products during my this compound reactions?
Side product formation is a common cause of reduced yields. The nature of the side products can provide clues to the underlying problem.
-
Hydrolysis: As previously mentioned, the primary side product is often chrysanthemic acid, resulting from the reaction of this compound with water.[8] Ensuring strictly anhydrous conditions is the most effective way to prevent this.[6][16]
-
Anhydride Formation: In the absence of a nucleophile, two molecules of this compound can potentially react with any residual water to form the corresponding anhydride.
-
Reactions with the Cyclopropane Ring or Double Bond: The chrysanthemoyl moiety contains a cyclopropane ring and a double bond, which can be sensitive to acidic conditions.[10] The HCl generated during the reaction can potentially lead to ring-opening or other rearrangements if not effectively neutralized by a base.
Q5: What are the best practices for the purification of this compound and the final products?
Proper purification is critical for obtaining a high-purity product and an accurate yield determination.
-
Purification of this compound: After the synthesis of this compound, the excess chlorinating agent and solvent are typically removed under reduced pressure.[9][10] For instance, excess thionyl chloride can be removed using a rotary evaporator.[3] Subsequent vacuum distillation of the crude product can yield highly pure this compound.[17]
-
Workup of Esterification/Amidation Reactions: A typical workup involves an aqueous wash to remove the base hydrochloride salt and any unreacted starting materials. The reaction mixture is often acidified with a dilute acid (e.g., 1.5 N HCl) and then extracted with an organic solvent.[9] The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed in vacuo.[9]
-
Chromatography: If the crude product is not sufficiently pure after the workup, flash column chromatography on silica gel is a common and effective method for purification.[9][10]
Experimental Protocols & Data
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol provides a general procedure for the preparation of this compound from chrysanthemic acid.
Materials:
-
Chrysanthemic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (CH₂Cl₂)
-
N,N-dimethylformamide (DMF) (optional, as a catalyst)[5]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Ensure all glassware is thoroughly oven-dried before use.
-
In a round-bottom flask, dissolve chrysanthemic acid in an excess of thionyl chloride or in an anhydrous solvent like toluene.[5][9]
-
If using a catalyst, add a catalytic amount of DMF.[5]
-
Stir the mixture at 50-60°C for approximately 4 hours.[9]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[9]
-
Purify the crude this compound by vacuum distillation to obtain the final product.[17]
Protocol 2: General Procedure for Esterification with this compound
This protocol outlines a general method for the synthesis of chrysanthemate esters.
Materials:
-
This compound
-
Alcohol
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent[9]
-
Pyridine or triethylamine[9]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
1.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 equivalent) and pyridine or triethylamine (1.1 equivalents) in anhydrous CH₂Cl₂.[9]
-
Cool the mixture in an ice bath.
-
Dissolve this compound (1.1 equivalents) in anhydrous CH₂Cl₂ and add it to a dropping funnel.[9]
-
Slowly add the this compound solution to the stirred alcohol/base mixture dropwise over 15-30 minutes.[10]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, monitoring by TLC.[9]
-
Upon completion, acidify the reaction mixture with 1.5 N aqueous HCl.[9]
-
Transfer the mixture to a separatory funnel and partition with water.[9]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel if necessary.[9]
Table 1: Troubleshooting Summary for Low Yields
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | 1. Incomplete reaction.[4] 2. Moisture contamination.[6] 3. Degraded chlorinating agent.[6] | 1. Increase reaction time and/or temperature.[6] 2. Use oven-dried glassware and anhydrous reagents.[6] 3. Use fresh or purified thionyl chloride/oxalyl chloride.[6] |
| Unreacted chrysanthemic acid | 1. Insufficient chlorinating agent.[6] 2. Short reaction time.[6] 3. Low reaction temperature.[6] | 1. Use a larger excess of the chlorinating agent.[6] 2. Extend reaction time and monitor by TLC.[6] 3. Increase reaction temperature.[6] |
| Low yield in subsequent esterification/amidation | 1. Ineffective HCl scavenging.[11] 2. Low nucleophile reactivity. 3. Suboptimal solvent or temperature. | 1. Ensure at least one equivalent of a non-nucleophilic base is used.[9] 2. Use a slight excess of the nucleophile. 3. Use an anhydrous, inert solvent and control the reaction temperature. |
| Presence of chrysanthemic acid in final product | Hydrolysis of this compound.[8] | Conduct the reaction under strictly anhydrous conditions.[6] |
Visualizing the Workflow
Troubleshooting Logic for Low Yields
The following diagram illustrates a logical workflow for diagnosing and addressing low yields in reactions involving this compound.
Caption: Troubleshooting workflow for low yield reactions.
General Reaction Scheme
This diagram illustrates the two-step process of forming a chrysanthemate ester from chrysanthemic acid.
Caption: Synthesis of chrysanthemate esters.
References
- Vertex AI Search. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
-
Matsuda, K. (n.d.). Discovery and development of pyrethroid insecticides. PMC - NIH. Retrieved from [Link]
- Asian Publication Corporation. (n.d.).
- Google Patents. (n.d.).
- Vertex AI Search. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
- BenchChem. (n.d.). Byproduct identification in (+)-trans-chrysanthemic acid synthesis.
- ACS Publications. (2025). The Synthesis of Pyrethroids.
- DTIC. (2013). Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5‐(Chloromethyl)furfural.
- Journal of Agricultural and Food Chemistry. (2025). The Synthesis of Pyrethroids.
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- Smolecule. (2023). Buy this compound | 14297-81-5.
- Organic Syntheses. (n.d.). 1. Procedure.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Google Patents. (n.d.). US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.
- Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.
- ResearchGate. (2013).
- Google Patents. (n.d.). US3989654A - Process for preparing cis-chrysanthemic acid.
- Guidechem. (n.d.). This compound 14297-81-5 wiki.
- BenchChem. (2025).
- Reddit. (2024). What are some common causes of low reaction yields? : r/Chempros.
- PMC - PubMed Central. (n.d.).
- MDPI. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
- CymitQuimica. (n.d.). CAS 14297-81-5: Chrysanthemic acid chloride.
- LookChem. (n.d.). This compound.
- ResearchGate. (n.d.). Optimization of the reaction conditions. a | Download Scientific Diagram.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry.
- Beilstein Journal of Organic Chemistry. (n.d.).
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
- LookChem. (n.d.). Cas 14297-81-5,this compound.
- ECHEMI. (n.d.).
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025).
- BenchChem. (n.d.). troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.
- ChemWhat. (n.d.).
- PMC - NIH. (n.d.).
- BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.
- SpringerLink. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
- ResearchGate. (n.d.).
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Removal of unreacted Chrysanthemoyl chloride from product mixture
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the removal of unreacted Chrysanthemoyl chloride from product mixtures. As a highly reactive acyl chloride, its effective removal is critical for obtaining pure products and preventing downstream reaction complications. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to remove excess this compound after my reaction?
The most common and direct method is Aqueous Quenching and Extraction . This compound, like other acyl chlorides, reacts readily with water in a process called hydrolysis.[1][2] This reaction converts the unreacted this compound into chrysanthemic acid and hydrochloric acid (HCl).[2][3]
By adding a weak base, such as saturated sodium bicarbonate (NaHCO₃) solution, you achieve two goals simultaneously:
-
Neutralization : The base neutralizes the HCl byproduct.
-
Solubilization : It deprotonates the chrysanthemic acid, converting it into its water-soluble sodium salt (sodium chrysanthemate).[4][5]
Your desired organic product, which is typically non-polar, will remain in the organic layer, while the water-soluble salt is easily removed with the aqueous layer in a separatory funnel.[6][7]
Q2: My product is sensitive to water and/or basic conditions. What are my options?
This is a common challenge, especially with acid- or base-labile functional groups. In such cases, an aqueous workup is unsuitable. The preferred alternative is using Scavenger Resins .
Scavenger resins are solid-supported reagents that react with and bind to excess reactants or byproducts.[8] For removing electrophiles like this compound, a nucleophilic resin, such as an amine-functionalized silica or polymer (e.g., SiliaBond Amine), is highly effective.[9][10]
The process is simple:
-
Add the scavenger resin to the crude reaction mixture.
-
Stir for a specified time to allow the resin to react with all the excess this compound.
-
Remove the resin-bound byproduct by simple filtration.[11][12]
This method avoids aqueous conditions entirely and often provides a very clean product solution, minimizing the need for further purification.
Q3: I performed a basic wash, but my product yield is very low. What could have gone wrong?
Low yield after a basic wash can typically be attributed to two main issues:
-
Product Instability : Your desired product may be susceptible to hydrolysis under the basic conditions of the workup (e.g., if your product is an ester, it could be saponifying). Before employing a basic wash, always assess the stability of your target molecule in the presence of aqueous bases. If it is unstable, a non-aqueous method like scavenger resins is the better choice.
-
Product Solubility : If your product has acidic protons (e.g., a phenol or, in some cases, a secondary amide), it might be deprotonated by the base and become partially soluble in the aqueous layer, leading to loss during extraction. In this scenario, using a milder base like sodium bicarbonate instead of stronger bases (e.g., NaOH) might help, or you may need to re-acidify the aqueous layer and re-extract your product.
Q4: How can I be certain all the this compound has been removed?
Visual confirmation is not enough. You must use an analytical technique to confirm the absence of the starting material.
-
Thin-Layer Chromatography (TLC) : This is the quickest and most common method.[11][13] Spot your crude reaction mixture alongside your purified product. The spot corresponding to this compound should be absent in the purified sample lane. You may need to quench a small aliquot of the starting material with methanol to form the stable methyl ester for a reliable TLC reference spot.
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) : For more quantitative analysis, HPLC and GC are standard methods for analyzing pyrethroid-related compounds.[14][15][16] You can develop a method to separate your product from this compound and its byproducts to confirm purity. Derivatization to a more stable ester may be necessary for analysis.[17]
Q5: When should I choose a scavenger resin over an extractive workup, or vice-versa?
The choice depends on several factors related to your specific synthesis. The table below provides a decision-making framework.
| Feature | Aqueous Quench & Extraction | Scavenger Resins |
| Principle | Hydrolysis and phase separation | Covalent sequestration on a solid support |
| Advantages | Inexpensive, scalable, removes ionic impurities | High selectivity, non-aqueous, simple filtration workup, automation-friendly[8] |
| Disadvantages | Product must be water/base stable, can form emulsions | Higher cost, may require optimization of reaction time/equivalents |
| Best For... | Robust, stable products; large-scale synthesis | Acid/base sensitive products, parallel synthesis, high-purity requirements |
Experimental Protocols & Workflows
Workflow for Removal of Unreacted this compound
The following diagram illustrates the decision-making process for purifying your product after a reaction involving this compound.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Standard Aqueous Workup
This protocol is designed for products that are stable to water and weak bases.
-
Cool the Reaction : After confirming reaction completion, cool the reaction mixture to 0 °C in an ice bath. This moderates the exothermic nature of the quenching process.[11]
-
Quench : Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases, indicating that all acidic components have been neutralized.
-
Transfer to Separatory Funnel : Transfer the entire mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), two distinct layers will form. If your solvent is water-miscible (e.g., THF, acetone), you will first need to add an immiscible organic solvent to extract the product.[4]
-
Extract : Stopper the funnel, invert it, and vent frequently to release any residual pressure. Shake the funnel gently at first, then more vigorously. Allow the layers to separate completely.
-
Separate Layers : Drain the aqueous layer. The deprotonated chrysanthemic acid and other inorganic salts will be in this layer.[5]
-
Wash : Wash the remaining organic layer sequentially with:
-
Saturated NaHCO₃ solution (1x) to ensure complete removal of acidic byproducts.
-
Brine (saturated NaCl solution) (1x) to remove the bulk of dissolved water from the organic layer.[7]
-
-
Dry : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolate : Filter away the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography or crystallization).
Protocol 2: Scavenger Resin Purification
This protocol is ideal for sensitive products where aqueous conditions must be avoided.
-
Select Resin : Choose a suitable scavenger resin. Amine-functionalized resins (Si-NH₂) are effective for scavenging acid chlorides.[9]
-
Determine Amount : Use a 2-4 fold molar excess of the scavenger resin relative to the initial amount of excess this compound used in your reaction.
-
Add Resin : Add the resin directly to the crude reaction mixture (in its organic solvent) at room temperature.
-
Stir : Stir the resulting slurry at room temperature. Monitor the disappearance of the this compound by TLC or HPLC (typically complete within 1-4 hours).
-
Filter : Once the scavenging is complete, filter the mixture to remove the resin. Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Isolate : Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield a purified product, free from the unreacted acid chloride.
References
-
LEWIS ACID CATALYZED RACEMIZATION OF this compound. (n.d.). Oxford Academic. Retrieved from [Link]
- Method for removing unreacted electrophiles from a reaction mixture. (1997). Google Patents.
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Strategies in organic synthesis. (2004). Wipf Group - University of Pittsburgh. Retrieved from [Link]
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The Synthesis of Pyrethroids. (2022). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. (2021). Arkivoc. Retrieved from [Link]
- Synthesis of pyrethroids and pyrethroid-containing compositions. (2016). Google Patents.
- Preparation technology of DV-chrysanthemyl chloride with cis-trans ratio of 80:20-25:75. (2012). Google Patents.
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
- Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. (2007). Google Patents.
-
Chemistry of Acid Halides. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
A study on the separation of synthetic pyrethroid stereoisomers by HPLC. (1983). ResearchGate. Retrieved from [Link]
-
Chapter 9. Determination of Pyrethroid Insecticides in Environmental Samples by GC–MS and GC–MS–MS. (2018). ResearchGate. Retrieved from [Link]
-
Removing oxalyl chloride from acid chloride intermediate in ester formation. (2022). Reddit. Retrieved from [Link]
-
How to efficiently remove thionyl chloride SOCl2? (2021). Reddit. Retrieved from [Link]
-
Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. (2022). PubMed Central. Retrieved from [Link]
-
Theory of Aqueous Workup. (n.d.). University of York. Retrieved from [Link]
-
Identification, Expression, and Purification of a Pyrethroid- hydrolyzing Carboxylesterase from Mouse Liver Microsomes. (2004). UQ eSpace. Retrieved from [Link]
-
Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. (2019). MDPI. Retrieved from [Link]
-
Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
This compound CAS#: 14297-81-5. (n.d.). ChemWhat. Retrieved from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? (2012). ResearchGate. Retrieved from [Link]
-
Reaction Work-up- Purify, Isolate Product.mov. (2012). YouTube. Retrieved from [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2023). Yufeng. Retrieved from [Link]
-
Chemistry of Acid Halides. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Relative Ease of Hydrolysis. (2024). Save My Exams. Retrieved from [Link]
-
Quenching guide. (2022). Reddit. Retrieved from [Link]
-
Quenching Reactive Substances. (2006). Virginia Tech. Retrieved from [Link]
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Impact of water on Chrysanthemoyl chloride stability and reactions
Technical Support Center: Chrysanthemoyl Chloride
A Guide to Stability, Handling, and Reaction Optimization
Introduction
This compound (C₁₀H₁₅ClO) is a highly reactive acyl chloride and a critical intermediate in the synthesis of pyrethroid insecticides and other pharmaceutical compounds.[1][2] Its high electrophilicity makes it an excellent acylating agent for reactions with nucleophiles like alcohols and amines to form desired esters and amides.[3][4] However, this same reactivity makes it exceptionally sensitive to water. This guide provides in-depth technical support for researchers, addressing the challenges posed by water in the stability and reactions of this compound, and offering field-proven solutions to ensure experimental success.
Frequently Asked Questions (FAQs): Stability and Storage
Question 1: What are the optimal storage conditions for this compound?
Answer: this compound must be stored under strictly anhydrous (water-free) conditions to prevent degradation. The primary cause of instability is hydrolysis.
Detailed Explanation: Acyl chlorides are among the most reactive carboxylic acid derivatives and react readily with water.[5] Atmospheric moisture is sufficient to initiate hydrolysis, converting the this compound into the less reactive Chrysanthemic acid and corrosive hydrochloric acid (HCl) gas.[3][6] This degradation is often visible as the compound "fuming" when exposed to air, which is the HCl gas reacting with ambient moisture.[6]
Recommended Storage Protocol:
-
Container: Store in the original, tightly sealed container. For long-term storage or after first use, use a container with a PTFE-lined cap.
-
Atmosphere: The vial's headspace should be flushed with an inert gas (e.g., Argon or Nitrogen) before sealing. This displaces moisture-laden air.
-
Location: Store in a cool, dry, and well-ventilated location, away from incompatible materials, particularly alcohols, amines, and bases.[7] A desiccator cabinet is an ideal secondary storage environment.
-
Temperature: Recommended storage is typically at 2-8 °C to minimize decomposition.
Question 2: My bottle of this compound is several months old. How can I tell if it has degraded?
Answer: Visual inspection and analytical testing can confirm the integrity of your reagent. The most common degradation product is Chrysanthemic acid.
Signs of Degradation:
-
Visual Cues: The liquid may appear cloudy or contain a white crystalline precipitate, which is likely solid Chrysanthemic acid. The liquid may also have yellowed significantly.
-
Olfactory Cues: A sharp, acrid smell of HCl upon opening the container is a strong indicator of ongoing hydrolysis.[6]
-
Performance in Reaction: The most definitive sign is a significant drop in yield or complete failure of a previously successful reaction.
Quick Quality Control (QC) Protocol: Before committing a large amount of material to a reaction, you can perform a simple QC test.
-
Carefully withdraw a small aliquot (~5-10 mg) of the this compound and quench it in a vial containing deuterated chloroform (CDCl₃) and a few drops of methanol (CH₃OH).
-
Acquire a ¹H NMR spectrum.
-
A high-quality reagent will show near-complete conversion to the methyl chrysanthemate ester. The presence of significant amounts of Chrysanthemic acid signals degradation.
Troubleshooting Guide: Common Reaction Issues
Question 3: My esterification/amidation reaction with this compound has a very low yield. What is the most probable cause?
Answer: The most common culprit for low yields is the premature hydrolysis of this compound by trace amounts of water in your reaction setup.
Causality and Explanation: Water is a nucleophile that competes with your intended alcohol or amine substrate. The reaction of this compound with water is rapid and effectively irreversible under typical reaction conditions, forming Chrysanthemic acid.[8][9] This acid is not reactive enough to participate in the desired esterification or amidation, meaning any molecule of this compound that reacts with water is consumed and removed from your productive reaction pathway.
// Nodes CC [label="Chrysanthemoyl\nChloride (Reactive)", fillcolor="#4285F4"]; H2O [label="Water\n(Contaminant)", shape=oval, fillcolor="#EA4335"]; ROH [label="Alcohol/Amine\n(Substrate)", shape=oval, fillcolor="#34A853"]; CA [label="Chrysanthemic Acid\n(Inactive Side Product)", fillcolor="#5F6368"]; Prod [label="Desired Ester/Amide\n(Target Product)", fillcolor="#FBBC05"];
// Edges H2O -> CC [label=" Unwanted\n Hydrolysis", fontcolor="#EA4335", color="#EA4335"]; CC -> CA [label=" Lowers Yield", fontcolor="#202124"]; ROH -> CC [label=" Desired\n Reaction", fontcolor="#34A853", color="#34A853"]; CC -> Prod [label=" Successful Synthesis", fontcolor="#202124"]; } dot Caption: Competing reaction pathways for this compound.
Troubleshooting Checklist:
-
Solvents: Are your solvents rated as anhydrous? Were they drawn from a freshly opened bottle or a solvent purification system? Even "anhydrous" solvents can absorb moisture if not handled properly.
-
Glassware: Was all glassware oven-dried or flame-dried under vacuum immediately before use?
-
Substrates: Was your alcohol or amine substrate anhydrous? Some substrates can be hygroscopic. Consider drying them over molecular sieves or by azeotropic distillation if necessary.
-
Atmosphere: Was the reaction run under a positive pressure of an inert gas (Argon or Nitrogen)?
Question 4: I observe a byproduct with the mass of Chrysanthemic acid in my LC-MS analysis, even though my reaction went to completion. Why?
Answer: This indicates that hydrolysis occurred either during the reaction itself or, more commonly, during the aqueous work-up or purification steps.
Explanation: Even if your reaction proceeds under strictly anhydrous conditions, this compound is often used in slight excess to drive the reaction to completion. Any unreacted starting material will be rapidly hydrolyzed to Chrysanthemic acid upon contact with water during the work-up phase (e.g., when washing with aqueous HCl or brine).[10]
Solution: The presence of Chrysanthemic acid in the final product is typically a purification issue.
-
Extraction: A basic wash (e.g., with dilute NaHCO₃ or NaOH solution) during the work-up can deprotonate the acidic Chrysanthemic acid, moving it into the aqueous layer as its carboxylate salt and separating it from your neutral ester or amide product in the organic layer.
-
Chromatography: If a basic wash is not compatible with your product, silica gel chromatography can effectively separate the more polar Chrysanthemic acid from the less polar target product.
Protocols for Success
Protocol 1: Anhydrous Esterification of an Alcohol
This protocol details a standard procedure for reacting this compound with an alcohol, emphasizing the critical steps for excluding moisture.
Methodology:
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at >120 °C for at least 4 hours. Assemble the flask with a condenser and a gas inlet adapter while still hot and allow it to cool to room temperature under a positive pressure of dry Argon or Nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 eq.) and a suitable base such as pyridine (1.1 eq.) in anhydrous dichloromethane (DCM).[10]
-
Addition of Acyl Chloride: In a separate, dry flask, dissolve this compound (1.05-1.1 eq.) in anhydrous DCM. Using a dry syringe, add this solution dropwise to the stirring alcohol solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting alcohol.
-
Work-up:
-
Cool the mixture back to 0 °C and slowly add 1M aqueous HCl to quench any remaining pyridine and unreacted acyl chloride.
-
Transfer the mixture to a separatory funnel and partition the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ (to remove Chrysanthemic acid), and finally, brine.[10]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: Purify the crude product by silica gel column chromatography as needed.
Data Summary
The transformation from the reactive starting material to the inactive byproduct involves a significant change in chemical properties.
| Property | This compound | Chrysanthemic Acid (Hydrolysis Product) |
| CAS Number | 14297-81-5[1] | 10453-89-1 |
| Molecular Formula | C₁₀H₁₅ClO[1] | C₁₀H₁₆O₂ |
| Molecular Weight | 186.68 g/mol | 168.23 g/mol |
| Physical State | Colorless to yellow liquid | White crystalline solid |
| Reactivity | Highly electrophilic; reacts with nucleophiles (H₂O, ROH, RNH₂)[11] | Carboxylic acid; requires activation to react with nucleophiles |
| Key Hazard | Corrosive, reacts with water[7][12] | Skin/eye irritant |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrethroids Utilizing Methyl 3.
- Smolecule. (2023). This compound | 14297-81-5.
- Guidechem. (n.d.). This compound 14297-81-5 wiki.
- Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides.
-
Khambay, B. P., & O'Connor, D. H. (2013). Discovery and development of pyrethroid insecticides. Pest Management Science, 69(7), 775-782. Available at: [Link]
- Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides).
- ResearchGate. (n.d.). Stability Analysis of Acid Chloride.
-
Li, J. J. (2016). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry, 64(15), 2928-2935. Available at: [Link]
- Google Patents. (n.d.). US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.
- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
- ChemicalBook. (n.d.). This compound CAS#: 14297-81-5.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- sathee jee. (n.d.). Chemistry Acid Chloride.
-
Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(i), 55-77. Available at: [Link]
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- ECHEMI. (2023). Buy this compound from JHECHEM CO LTD.
- ResearchGate. (2016). An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions.
- ChemistNATE. (2022). Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism).
- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). CAS 14297-81-5: Chrysanthemic acid chloride.
- ECHEMI. (n.d.). Chrysanthemic acid chloride SDS, 14297-81-5 Safety Data Sheets.
- Google Patents. (n.d.). CN102718648A - Preparation technology of DV-chrysanthemyl chloride with cis-trans ratio of 80:20-25:75.
- LookChem. (n.d.). This compound.
- ECSA. (n.d.).
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- ChemWhat. (n.d.). This compound CAS#: 14297-81-5.
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Technical Support Center: Catalyst Selection for Optimizing Chrysanthemoyl Chloride Reactions
Welcome to the technical support center for catalyst selection in chrysanthemoyl chloride reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical reagent, a cornerstone in the synthesis of pyrethroid insecticides.[1][2] This resource provides in-depth, experience-driven advice to help you navigate the complexities of catalyst choice, troubleshoot common experimental hurdles, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection for reactions involving this compound, primarily focusing on its esterification to form pyrethroid esters.
Q1: What are the most common types of catalysts used for reacting this compound with alcohols?
The reaction of this compound, an acyl chloride, with an alcohol to form an ester is fundamentally a nucleophilic acyl substitution.[3][4][5][6] While the reaction can proceed without a catalyst, it is often slow and generates stoichiometric amounts of corrosive HCl gas.[7][8] Catalysts are used to accelerate the reaction rate and improve yields. The most common types are:
-
Tertiary Amines and Pyridine Derivatives: Bases like triethylamine (Et3N), pyridine, and 4-dimethylaminopyridine (DMAP) are widely used.[1][9] They act as HCl scavengers, neutralizing the acid byproduct and driving the reaction to completion.[9] DMAP is a particularly effective acylation catalyst that can be used in small, sub-stoichiometric amounts.
-
Heterogeneous Catalysts: Solid-supported catalysts offer the significant advantage of easy removal from the reaction mixture by simple filtration. An example is titanium dioxide (TiO2), which has been shown to be an effective and reusable catalyst for the esterification of phenols with acid chlorides under solvent-free conditions.
-
Phase-Transfer Catalysts (PTC): When dealing with biphasic reaction media (e.g., an aqueous solution of an alcohol salt and an organic solution of the acid chloride), PTCs are essential.[10][11][12] Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts are common choices.[10][12] They work by transporting the nucleophile (alkoxide) from the aqueous phase to the organic phase where it can react with the this compound.[11][13]
Q2: How does the choice of catalyst impact the stereochemistry of the final pyrethroid product?
Maintaining the desired stereochemistry is critical, as the insecticidal activity of pyrethroids is highly dependent on the specific stereoisomers.[14][15] Chrysanthemic acid has two chiral centers, leading to four possible isomers, with the (+)-trans isomer generally yielding the most active esters.[14]
-
Base-Induced Epimerization: Strong bases or prolonged reaction times at elevated temperatures can cause epimerization at the carbon adjacent to the carbonyl group. This can lead to a loss of stereochemical purity. Using milder bases (e.g., pyridine over stronger, non-aromatic amines) and carefully controlling the reaction temperature and time is crucial.
-
Chiral Catalysts: For asymmetric synthesis, where a specific stereoisomer is desired, chiral catalysts are employed.[16] Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to achieve enantioselective alkylations and other reactions.[10] While more complex, this approach offers precise control over the stereochemical outcome.[16][17]
Q3: What are the main advantages of using a phase-transfer catalyst (PTC) in these reactions?
Phase-transfer catalysis (PTC) is a powerful technique for reactions where reactants are in different, immiscible phases.[11] Its advantages include:
-
Increased Reaction Rates: PTCs dramatically accelerate reaction rates by bringing reactants together across the phase boundary.[10][12]
-
Milder Reaction Conditions: They often allow reactions to be run at lower temperatures, which helps to prevent side reactions and preserve stereochemistry.
-
Use of Inexpensive Reagents: PTC allows the use of inexpensive inorganic bases (like NaOH or K2CO3) and salts in aqueous solutions, avoiding the need for expensive, anhydrous, non-polar solvents to dissolve all reactants.[10]
-
Simplified Workup: Since the catalyst is typically used in small amounts and the bulk of the inorganic salts remains in the aqueous phase, product isolation from the organic phase can be simplified.[10]
Q4: My alcohol substrate is a phenol, which is less nucleophilic. What catalyst modifications are needed?
Phenols are significantly less nucleophilic than aliphatic alcohols, making their esterification more challenging.[7] To drive this reaction effectively:
-
Use a Stronger Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[7] Using a base like pyridine in stoichiometric amounts is common.[1]
-
Employ a Highly Active Catalyst: DMAP is an excellent choice here. It functions as a hyper-nucleophilic acylation catalyst, reacting with the this compound to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the phenol.
-
Consider Heterogeneous Catalysts: As demonstrated with TiO2, solid catalysts can be very effective for acylating phenols, often providing high yields under mild, solvent-free conditions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of chrysanthemoyl esters.
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Product Yield | 1. Moisture Contamination: this compound is highly reactive with water, which hydrolyzes it back to chrysanthemic acid.[18] | Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[18] |
| 2. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | Solution: Use a fresh bottle of the catalyst. For bases like pyridine or triethylamine, consider distillation before use. | |
| 3. Insufficient Catalyst Loading: The reaction rate may be too slow, allowing for degradation of the starting material. | Solution: Increase the catalyst loading. For DMAP, a loading of 1-10 mol% is typical. For base scavengers like triethylamine, use at least 1.1 equivalents to neutralize all HCl generated. | |
| 4. Poor Reactivity of Alcohol: Sterically hindered or electron-deficient alcohols (like phenols) react more slowly.[7] | Solution: Increase reaction temperature moderately. Switch to a more potent catalytic system, such as using DMAP in addition to a stoichiometric base like pyridine.[1] | |
| Formation of Unknown Byproducts | 1. Side Reactions of this compound: At elevated temperatures, the cyclopropane ring can undergo rearrangements. | Solution: Maintain a lower reaction temperature. The reaction with an acyl chloride is typically very exothermic; consider adding the this compound solution slowly to the alcohol/catalyst mixture in an ice bath to control the initial exotherm.[9] |
| 2. Formation of Anhydride: If the starting chrysanthemic acid was not fully converted to the acid chloride, it can react with a molecule of this compound to form the anhydride. | Solution: Ensure the this compound is pure and free of the starting acid. This can be checked by IR spectroscopy (disappearance of the broad O-H stretch). | |
| Difficult Product Purification | 1. Excess Catalyst/Base: Water-soluble catalysts or protonated bases can contaminate the product. | Solution: During workup, perform an aqueous wash with dilute acid (e.g., 1M HCl) to remove basic catalysts like pyridine or triethylamine. Follow with a wash with saturated sodium bicarbonate solution to remove any unreacted acid.[1] |
| 2. Emulsion Formation During Workup: Especially when using phase-transfer catalysts, emulsions can form during aqueous extraction. | Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period. | |
| Loss of Stereochemical Purity | 1. Epimerization: The presence of a strong base can cause the abstraction of the proton at the C1 position of the cyclopropane ring, leading to racemization.[14] | Solution: Use a non-nucleophilic, sterically hindered base if only HCl scavenging is needed, or a milder base like pyridine. Avoid excessive heat and prolonged reaction times. Monitor the reaction closely by TLC or GC to stop it as soon as the starting material is consumed. |
Detailed Experimental Protocols
Protocol 1: General Esterification using Pyridine/DMAP
This protocol describes a general procedure for the esterification of a primary alcohol with this compound.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.1 eq), anhydrous DCM, pyridine (1.2 eq), and DMAP (0.05 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred alcohol mixture over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.
-
Quenching & Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO3 solution (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
Visualizations
Reaction Pathway
The following diagram illustrates the general mechanism for the DMAP-catalyzed esterification of an alcohol with this compound.
Caption: DMAP-catalyzed esterification workflow.
Catalyst Selection Workflow
This flowchart provides a decision-making guide for selecting an appropriate catalyst system based on substrate properties and reaction conditions.
Caption: Decision tree for catalyst selection.
References
- EP0235940B1 - Method for racemization of chrysanthemic acid or its ester - Google P
-
Clark, J. (2023). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. (URL: [Link])
-
Synthesis of chrysanthemic acid derivatives: A) Initial investigations... - ResearchGate. (URL: [Link])
-
reaction between acyl chlorides and alcohols - addition / elimination - Chemguide. (URL: [Link])
-
Phase-transfer catalyst - Wikipedia. (URL: [Link])
-
Lakshminarayana, G., et al. (2007). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (URL: [Link])
-
Phase transfer catalyst - Little Flower College Guruvayoor. (URL: [Link])
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. (URL: [Link])
-
Phase transfer catalysis (PTC) - OperaChem. (URL: [Link])
-
Acyl chlorides and alcohols - A Level Chemistry - Save My Exams. (URL: [Link])
-
Acid chlorides react with alcohols to form esters - Chemistry LibreTexts. (URL: [Link])
-
Kikuchi, R. (2018). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science. (URL: [Link])
-
Li, J., et al. (2006). Synthesis and Characterization of Chrysanthemic Acid Esters. Asian Journal of Chemistry. (URL: [Link])
-
Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
Synthetic Pyrethroids - Beyond Pesticides. (URL: [Link])
-
Industrial Phase-Transfer Catalysis. (URL: [Link])
-
Acid to Ester - Common Conditions. (URL: [Link])
-
Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])
-
Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc. (URL: [Link])
-
Acid Chloride + Alcohol = Ester (Mechanism) - YouTube. (URL: [Link])
-
Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. (URL: [Link])
-
Yan, S., et al. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. (URL: [Link])
-
Stereochemistry:Reagent Stereochemical Control - YouTube. (URL: [Link])
-
Pyrethroid insecticides Chapter IVb. Selected transformations of chrysanthemic acid and its lower esters to Pyrethroid.Use of the Wittig and related reactions - ResearchGate. (URL: [Link])
-
Routes of formation of esters with highest yield - Chemistry Stack Exchange. (URL: [Link])
-
How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. (URL: [Link])
-
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (URL: [Link])
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Technical Support Center: Stereochemical Integrity in Chrysanthemoyl Chloride Synthesis
Welcome to the technical support center for the synthesis of chrysanthemoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this crucial pyrethroid intermediate. The stereochemistry of chrysanthemic acid is paramount to the biological activity of its derivatives, making the prevention of racemization during the conversion to this compound a critical process parameter.[1][2] This document provides in-depth, experience-driven answers to common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this compound synthesis?
A1: Racemization is the process of converting an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). Chrysanthemic acid possesses chiral centers, and the insecticidal activity of the final pyrethroid products is highly dependent on a specific stereoisomer.[1] For instance, esters derived from (1R)-isomers are typically more potent insecticides. Racemization at the α-carbon to the carbonyl group during the synthesis of this compound leads to a mixture of stereoisomers, significantly reducing the proportion of the biologically active isomer in the final product. This diminishes the efficacy of the end-product and necessitates costly and difficult purification steps.
Q2: What is the primary mechanism of racemization when converting chrysanthemic acid to its acid chloride?
A2: The principal pathway for racemization of α-chiral acid chlorides involves the formation of a planar ketene intermediate.[3] This is particularly favored under conditions that involve heat or the presence of a base. The base, often added to scavenge the HCl byproduct, can abstract the acidic α-proton from the newly formed acid chloride. This results in an achiral ketene, which then loses its stereochemical information. Subsequent reaction of this ketene with any nucleophile (including the chloride ion) will proceed from either face of the planar structure, leading to a racemic product mixture.[4]
Caption: Mechanism of racemization via ketene formation.
Q3: Which chlorinating agent is best for minimizing racemization?
A3: The choice of chlorinating agent is the most critical factor in preventing racemization. While several reagents can convert carboxylic acids to acid chlorides, they differ significantly in reactivity and reaction conditions.[5][6][7] Oxalyl chloride is generally the superior choice for stereochemically sensitive substrates like chrysanthemic acid.[8][9]
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Trichloride (PCl₃) |
| Typical Conditions | Neat or in solvent, often requires reflux/heat.[10][11] | In solvent (e.g., DCM), room temp or below, catalytic DMF.[10][12] | Neat or in solvent, may require heat.[13] |
| Byproducts | SO₂ (gas), HCl (gas).[5][7] | CO (gas), CO₂ (gas), HCl (gas).[6] | H₃PO₃ (phosphorous acid, solid/liquid).[5] |
| Work-up | Relatively simple; byproducts are gaseous. | Very simple; byproducts are gaseous. | More complex; requires separation from non-volatile byproducts.[13] |
| Racemization Risk | High. Higher temperatures and potential Sₙi mechanism can promote racemization.[8] | Low. Milder, low-temperature conditions minimize ketene formation.[8][9] | Moderate to High. Conditions can be harsh. |
| Recommendation | Not recommended for sensitive, α-chiral acids. | Highly Recommended. The preferred reagent for maintaining stereointegrity. | Not a primary choice due to harshness and work-up issues. |
Q4: What is the role of the solvent and temperature in preventing racemization?
A4: Solvent and temperature are key parameters that must be carefully controlled.
-
Solvent: Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are generally preferred. They are inert under the reaction conditions and effectively dissolve the starting material. The choice of solvent can influence the reaction mechanism and the stability of intermediates.[3]
-
Temperature: Low temperatures are crucial. The conversion of chrysanthemic acid to this compound using oxalyl chloride should be performed at or below room temperature (e.g., 0 °C to 25 °C).[9] Higher temperatures provide the activation energy needed for side reactions, including the elimination reaction that leads to ketene formation and subsequent racemization.[3] Refluxing, which is common with thionyl chloride, should be strictly avoided.[8]
Troubleshooting Guide
Problem: My analytical data (e.g., chiral HPLC) shows significant racemization in my final this compound product.
-
Possible Cause 1: Incorrect Chlorinating Agent. You may be using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under thermal conditions. These are known to be too harsh for many α-chiral acids.[8]
-
Solution: Switch to oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[9][10] This system operates under much milder conditions. An alternative, highly effective system is using oxalyl chloride with a catalytic amount of triphenylphosphine oxide (Ph₃PO), which has been shown to be racemization-free.[14][15][16]
-
-
Possible Cause 2: High Reaction Temperature. Even with a mild reagent, excessive temperature can promote racemization.
-
Solution: Maintain strict temperature control. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Do not apply external heat. The reaction is typically complete within a few hours at ambient temperature.[9]
-
-
Possible Cause 3: Presence of Base. Using a stoichiometric amount of a strong, non-nucleophilic base (e.g., triethylamine) to scavenge HCl can accelerate the formation of the ketene intermediate.[3]
-
Solution: Avoid using strong organic bases. The reaction with oxalyl chloride produces gaseous byproducts (CO, CO₂, HCl) that can be removed under a nitrogen stream or vacuum.[6] If a base is absolutely necessary for a subsequent step, ensure the acid chloride formation is complete and all excess chlorinating agent is removed first.
-
Problem: The yield of this compound is low, even though racemization is controlled.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC by quenching an aliquot with methanol to form the methyl ester, or IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch). Allow the reaction to stir at room temperature for 2-4 hours or until the starting material is consumed.[17]
-
-
Possible Cause 2: Hydrolysis of the Product. this compound is highly reactive and will hydrolyze back to chrysanthemic acid if exposed to moisture.[18]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Work up the reaction under anhydrous conditions until the crude product is isolated.
-
-
Possible Cause 3: Degradation during Work-up. Prolonged exposure to high temperatures during solvent removal can degrade the product.
Experimental Protocols
Protocol 1: Racemization-Resistant Synthesis of this compound using Oxalyl Chloride
This protocol is designed to maximize stereochemical retention.
Materials:
-
(1R,3R)-trans-Chrysanthemic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve (1R,3R)-trans-Chrysanthemic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add one drop of anhydrous DMF to the stirred solution to act as a catalyst.[10]
-
Add oxalyl chloride (1.2 - 1.5 eq) dropwise to the solution via the dropping funnel over 15-20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-3 hours, monitoring for completion (e.g., cessation of gas evolution and TLC analysis of a quenched aliquot).
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. Do not heat the flask.
-
The resulting crude this compound is typically a pale yellow oil and can be used immediately in the subsequent reaction without further purification.[17]
Caption: Recommended workflow for this compound synthesis.
References
-
Asian Publication Corporation. Synthesis and Characterization of Chrysanthemic Acid Esters. Available from: [Link]
- Google Patents. CN102718648A - Preparation technology of DV-chrysanthemyl chloride with cis-trans ratio of 80:20-25:75.
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available from: [Link]
-
Chemguide. Converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]
-
Reddit. Coupling alpha-chiral acid chlorides. Available from: [Link]
-
Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids into acid chlorides with SOCl2. Available from: [Link]
-
Hopax. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Available from: [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]
-
CORE. Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. Available from: [Link]
-
YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Available from: [Link]
-
Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. Available from: [Link]
-
ResearchGate. Preparation of cis-crotonyl chloride. Available from: [Link]
-
Wikipedia. Acyl chloride. Available from: [Link]
- Google Patents. US3658879A - Process for the preparation of chrysanthemic acid.
-
Wikipedia. Chrysanthemic acid. Available from: [Link]
-
National Institutes of Health (NIH). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available from: [Link]
-
Evans Group, Harvard University. Key Concepts in Stereoselective Synthesis. Available from: [Link]
-
ResearchGate. Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. Available from: [Link]
-
Beilstein-Institut. Remote Control of Stereochemistry: Communicating Information via Conformation. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Available from: [Link]
-
National Institutes of Health (NIH). A Chlorine-Bearing Asymmetric Center as a Stereocontrol Element in a Short Formal Synthesis of Steviol. Available from: [Link]
-
ResearchGate. Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. Available from: [Link]
Sources
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- 8. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
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Validation & Comparative
GC-MS Analysis of Pyrethroids Synthesized from Chrysanthemoyl Chloride: A Senior Application Scientist's Guide
An In-Depth Technical Guide and Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise analysis of synthetic pyrethroids is paramount for efficacy studies, quality control, and environmental monitoring. This guide provides an in-depth exploration of the synthesis of pyrethroids from the key precursor, chrysanthemoyl chloride, and details the robust methodology of Gas Chromatography-Mass Spectrometry (GC-MS) for their analysis. We will explain the causality behind experimental choices, compare GC-MS with alternative analytical techniques using supporting data, and provide validated protocols to ensure scientific integrity.
The Synthetic Foundation: Pyrethroids from this compound
Pyrethroids are synthetic analogues of pyrethrins, the natural insecticides derived from chrysanthemum flowers (Chrysanthemum cinerariaefolium)[1]. Their synthesis is a cornerstone of modern insecticide development. A primary and versatile method for creating a vast array of pyrethroid esters involves the esterification of a suitable alcohol with an activated form of chrysanthemic acid, most commonly this compound[2][3][4].
This reaction is fundamental because it allows for modular assembly; by varying the alcohol component, chemists can fine-tune the insecticidal properties, photostability, and toxicity profile of the resulting pyrethroid[5]. The core reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion.
Sources
A Comparative Guide to the Quantitative Purity Analysis of Chrysanthemoyl Chloride
For researchers, scientists, and professionals in drug development, the purity of reactive intermediates is a cornerstone of reproducible and reliable synthesis. Chrysanthemoyl chloride, a key building block in the synthesis of pyrethroid insecticides, is no exception.[1] Its high reactivity, stemming from the acyl chloride functional group, necessitates robust analytical methods to ensure quality and consistency. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantitative purity analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will also briefly explore titrimetric methods as a classical alternative.
The inherent instability of this compound, particularly its susceptibility to hydrolysis, presents a significant analytical challenge.[2] Direct analysis is often not feasible, requiring methodologies that can either stabilize the molecule or provide a rapid and accurate measurement before degradation can occur. The primary impurity of concern is typically the parent chrysanthemic acid, the starting material for its synthesis.[2]
Comparative Overview of Analytical Methodologies
The choice of analytical technique for purity assessment is a critical decision, balancing specificity, sensitivity, throughput, and cost. For a reactive intermediate like this compound, the ideal method must provide accurate quantification of the active molecule while also being capable of separating and identifying potential impurities.
| Parameter | GC-MS (with Derivatization) | HPLC (with Derivatization) | Quantitative NMR (qNMR) | Titrimetric Methods |
| Principle | Separation of volatile derivatives by gas chromatography and identification by mass spectrometry. | Separation of stable derivatives by liquid chromatography with UV or other detection. | Direct measurement of the molar concentration of the analyte in solution relative to a certified internal standard. | Measurement of the volume of a titrant of known concentration that reacts with the analyte. |
| Specificity | Very high, provides structural information for impurity identification.[2] | Good, but potential for co-eluting impurities with similar chromophores.[2] | Very high, provides detailed structural information and can distinguish between isomers.[3] | Low, titrates total acidity and is not specific to the acid chloride. |
| Sensitivity | High to very high, depending on the derivative and detector. | High, enhanced by chromophoric derivatizing agents.[4] | Moderate, generally lower than chromatographic methods. | Moderate. |
| Sample Preparation | Derivatization required to form a stable, volatile derivative. | Pre-column derivatization required to form a stable, detectable derivative.[2][4] | Simple dissolution in a deuterated solvent with an internal standard.[5] | Simple dissolution in a suitable solvent. |
| Throughput | Moderate, due to derivatization and chromatographic run times. | Moderate. | High, with short acquisition times per sample. | High. |
| Cost (Instrument) | High.[2] | Moderate to high. | High. | Low. |
| Key Advantage | Unambiguous identification of volatile impurities.[2] | Robust and suitable for routine quality control.[2] | Primary analytical method, does not require a reference standard of the analyte itself for quantification. | Simple, rapid, and inexpensive for a general assessment of acid content. |
| Key Limitation | Derivatization can introduce variability. Non-volatile impurities are not detected. | Derivatization is an extra step; cannot detect impurities that do not react with the derivatizing agent. | Lower sensitivity compared to chromatographic techniques. | Lacks specificity and cannot distinguish between the acid chloride and the parent acid. |
In-Depth Analysis of Primary Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Given that this compound is thermally labile, a derivatization step is mandatory to convert it into a more stable and volatile analogue. This not only prevents degradation in the hot GC inlet and column but also improves chromatographic peak shape and sensitivity.
Causality of Experimental Choices:
The choice of derivatization reagent is critical. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert the active hydrogen in any residual chrysanthemic acid to a trimethylsilyl (TMS) ether, making it amenable to GC analysis. For the this compound itself, derivatization with an alcohol (e.g., methanol or ethanol) to form the corresponding stable ester is a common strategy.[6] This allows for the simultaneous determination of the acid chloride (as its ester derivative) and the parent acid impurity (as its TMS derivative).
Experimental Protocol: GC-MS with Dual Derivatization
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 2 mL GC vial.
-
Add 500 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Cap the vial tightly and heat at 60°C for 30 minutes to silylate any chrysanthemic acid.
-
Cool the vial to room temperature.
-
Carefully add 200 µL of anhydrous methanol to convert the this compound to methyl chrysanthemate.
-
Recap the vial and let it stand at room temperature for 15 minutes to complete the esterification.
-
Add 200 µL of an internal standard solution (e.g., tetradecane in hexane) of known concentration.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[7]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Analysis:
-
Identify the peaks for methyl chrysanthemate (from this compound), silylated chrysanthemic acid, and the internal standard based on their retention times and mass spectra.
-
Quantify the amount of this compound and chrysanthemic acid based on the peak area ratios relative to the internal standard and a pre-established calibration curve.
-
Workflow for GC-MS Purity Assessment:
Caption: Workflow for GC-MS purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC is a versatile and widely used technique for purity analysis in the pharmaceutical industry.[8] Due to the high reactivity and poor chromophoric properties of this compound, direct analysis is impractical. A pre-column derivatization step is necessary to create a stable derivative with strong UV absorbance, allowing for sensitive detection.[4]
Causality of Experimental Choices:
The selection of a derivatizing agent is paramount. A reagent that reacts rapidly and specifically with the acid chloride under mild conditions is ideal. 2-Nitrophenylhydrazine has been shown to be an effective derivatizing agent for acyl chlorides.[4][9] It reacts with the acyl chloride to form a stable hydrazide derivative that has a strong UV absorbance at a higher wavelength (around 395 nm), which minimizes interference from the drug substance matrix and other impurities that typically absorb in the lower UV range.[4][9] This "red-shift" in absorbance is a key advantage for trace-level analysis.
Experimental Protocol: HPLC with 2-Nitrophenylhydrazine Derivatization
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.[9]
-
Diluent: Acetonitrile.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Transfer 100 µL of this solution to a clean, dry vial.
-
Add 900 µL of the derivatizing reagent solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[9]
-
The resulting solution is ready for HPLC analysis.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a suitable ratio (e.g., 50% B).
-
Increase the proportion of B over time to elute the derivative.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at 395 nm.[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of this compound is determined by the area percent of the main derivative peak relative to the total area of all peaks in the chromatogram.
-
For a more accurate assay, an external standard method with a reference standard of this compound derivatized in the same manner should be used.
-
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC purity assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[5] A key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a reference standard of the analyte itself.[5] Instead, a certified internal standard of known purity is used.
Causality of Experimental Choices:
For accurate qNMR, several experimental parameters must be carefully controlled. A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) is crucial to ensure complete relaxation of the nuclei between pulses, which is essential for accurate integration.[3] The use of a 90° pulse maximizes the signal-to-noise ratio.[10] An internal standard must be chosen that has a simple spectrum with at least one peak that is well-resolved from the analyte and any impurity signals. Maleic anhydride or dimethyl sulfone are often good choices for internal standards in organic solvents.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic anhydride) into the same NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both the sample and the internal standard.
-
Cap the NMR tube and gently mix until both components are fully dissolved.
-
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Nucleus: ¹H.
-
Pulse Program: A simple 90° pulse-acquire sequence (e.g., 'zg' on Bruker instruments).[11]
-
Acquisition Time (AQ): At least 3-4 seconds.[10]
-
Relaxation Delay (D1): 60 seconds (or at least 5 x T₁ of the slowest relaxing proton).[10]
-
Number of Scans (NS): 16-64, depending on the sample concentration and desired signal-to-noise ratio.[10]
-
Temperature: 25°C.[11]
-
-
Data Processing and Analysis:
-
Apply a small line broadening (e.g., exponential multiplication with LB = 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the this compound and the internal standard, respectively.
-
Workflow for qNMR Purity Assessment:
Caption: Workflow for qNMR purity assessment of this compound.
Alternative Method: Titrimetry
For a rapid, albeit less specific, assessment of this compound purity, classical titrimetric methods can be employed.[12] These methods are based on the reaction of the acid chloride with a titrant of known concentration.
Principle:
One common approach involves reacting the acid chloride with water to liberate hydrochloric acid (HCl), which is then titrated with a standard solution of sodium hydroxide.[12] However, this method does not distinguish between the HCl liberated from the acid chloride and any pre-existing acidic impurities, such as chrysanthemic acid or free HCl.
A more selective method involves reacting the acid chloride with an amine of known concentration and then back-titrating the excess amine.
Limitations:
While simple and inexpensive, titrimetric methods lack the specificity of chromatographic and spectroscopic techniques. They provide a measure of the total acid or acyl chloride content but cannot identify or quantify individual impurities. Therefore, they are best suited for in-process controls or as a complementary technique rather than for final product release testing where a detailed impurity profile is required.
Conclusion and Recommendations
The quantitative analysis of this compound purity requires careful consideration of the analyte's reactive nature.
-
For routine quality control , where speed and robustness are key, HPLC with pre-column derivatization is an excellent choice. The use of a derivatizing agent like 2-nitrophenylhydrazine provides good sensitivity and specificity.[4][9]
-
For in-depth impurity profiling and structural elucidation of unknown impurities, GC-MS with derivatization is the most powerful technique. The mass spectral data provides unambiguous identification of volatile components.[2]
-
For use as a primary standard or for the most accurate assay value , qNMR is the method of choice. Its direct measurement principle, which does not rely on a reference standard of the analyte, provides a high degree of confidence in the purity value.[3][5]
In a comprehensive quality control strategy, these techniques can be seen as complementary. For instance, qNMR can be used to certify a batch of this compound as an in-house reference standard, which can then be used for the routine quantification of other batches by HPLC. By understanding the principles, advantages, and limitations of each method, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality and consistency of this critical synthetic intermediate.
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- ACS qNMR. (2024, April 1). NMR Topic of the Month.
- A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 3-Ethylbenzoyl Chloride. (n.d.). Benchchem.
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- Lohr, L. J. (1960). Titrimetric Determination of Carboxylic Acid Chloride. Analytical Chemistry, 32(9), 1166–1168.
- A Guide to Quantit
- To determine the percentage purity of given sample of ammonium chloride. (n.d.). CUTM Courseware.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
- The Use of Derivatization Reagents for Gas Chrom
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017, February 8). Sigma-Aldrich.
- Guide to Derivatization Reagents for GC. (n.d.). Bulletin 909A.
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- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (n.d.). Analytical Methods (RSC Publishing).
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- METHOD 9253 CHLORIDE (TITRIMETRIC, SILVER NITR
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (n.d.).
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- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.).
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- STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Trends in Analytical chemistry. (n.d.). CONICET.
- This compound CAS#: 14297-81-5. (n.d.). ChemicalBook.
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- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent.
- The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.).
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A Comparative Guide to Chlorinating Agents in Chrysanthemoyl Chloride Synthesis: Thionyl Chloride vs. Oxalyl Chloride
For researchers and professionals in drug development and fine chemical synthesis, the efficient and clean conversion of carboxylic acids to their corresponding acyl chlorides is a pivotal step. Chrysanthemoyl chloride, a key intermediate in the synthesis of pyrethroid insecticides, is no exception. The choice of chlorinating agent for its synthesis from chrysanthemic acid significantly impacts yield, purity, and process safety. This guide provides an in-depth, objective comparison of two common reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), supported by mechanistic insights and experimental data to inform your selection.
At a Glance: Key Performance Indicators
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reaction Conditions | Typically requires elevated temperatures (reflux)[1][2]. | Milder conditions, often at room temperature[3][4]. |
| Byproducts | Gaseous SO₂ and HCl[3]. | Gaseous CO, CO₂, and HCl[3]. |
| Catalyst | Often used with a catalytic amount of DMF[2]. | Catalytic DMF is standard for activating the reagent[3]. |
| Reactivity & Selectivity | Highly reactive, but can lead to side reactions with sensitive substrates[3]. | Generally milder and more selective, especially for acid-sensitive molecules[1]. |
| Work-up | Removal of excess reagent often requires distillation[3]. | Excess reagent and solvent are readily removed by evaporation due to lower boiling point[1]. |
| Cost | Generally more economical[3]. | More expensive, often favored for smaller to medium-scale synthesis[3]. |
The Underpinning Chemistry: A Mechanistic Overview
The conversion of a carboxylic acid to an acyl chloride involves the activation of the carboxylic acid's hydroxyl group into a good leaving group, followed by nucleophilic attack by a chloride ion. While the outcome is the same, thionyl chloride and oxalyl chloride achieve this through different pathways.
Thionyl Chloride: The Sₙi Pathway
The reaction of a carboxylic acid with thionyl chloride is generally understood to proceed through an intramolecular nucleophilic substitution (Sₙi) mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This intermediate then collapses, with the chloride attacking the carbonyl carbon, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.
Caption: Catalytic cycle of oxalyl chloride with DMF for acyl chloride synthesis.
Experimental Protocols: A Side-by-Side Comparison
Here, we present established experimental procedures for the synthesis of this compound using both reagents.
Protocol 1: this compound Synthesis via Thionyl Chloride
This method is well-documented and widely used, particularly for larger-scale preparations where cost is a significant factor.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, dissolve chrysanthemic acid in a suitable inert solvent (e.g., toluene, dichloroethane) or use thionyl chloride as both reagent and solvent.[2][5]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[2]
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents if a solvent is used) to the solution.
-
Heat the reaction mixture to reflux (for toluene, this is approximately 110°C; for neat thionyl chloride, around 79°C) for 2-4 hours.[2][5] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. Distillation of the crude product is often necessary to achieve high purity.[2]
Caption: Experimental workflow for this compound synthesis using thionyl chloride.
Protocol 2: this compound Synthesis via Oxalyl Chloride (Adapted from General Procedures)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chrysanthemic acid in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4][7]
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (typically 1-2 drops per mmol of carboxylic acid).[4][7]
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) dropwise to the stirred solution.[4] Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[7] The reaction is often complete once gas evolution ceases.
-
The reaction mixture can be used directly in the next step, or the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound.[3] The lower boiling point of oxalyl chloride (63-64°C) compared to thionyl chloride (79°C) facilitates its removal.[1]
Caption: Experimental workflow for this compound synthesis using oxalyl chloride.
Safety and Handling: A Critical Consideration
Both thionyl chloride and oxalyl chloride are hazardous materials that must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Thionyl Chloride : Highly corrosive and toxic. It reacts violently with water, releasing corrosive HCl and toxic SO₂ gases. Exposure can cause severe burns to the skin, eyes, and respiratory tract.[8]
-
Oxalyl Chloride : Also highly toxic and corrosive, reacting violently with water to produce HCl, CO, and CO₂.[9][10] Inhalation can be fatal, and it is a lachrymator.
A significant consideration when using catalytic DMF with either reagent is the potential formation of the potent carcinogen, dimethylcarbamoyl chloride, as a minor byproduct.[6]
Conclusion and Recommendations
The choice between thionyl chloride and oxalyl chloride for the synthesis of this compound is a balance of reaction conditions, substrate sensitivity, scale, and cost.
-
Thionyl chloride is a cost-effective and powerful reagent, well-suited for large-scale industrial production. However, the requisite high temperatures may not be ideal for particularly sensitive substrates or for maintaining high stereochemical purity.
-
Oxalyl chloride offers a milder, more selective alternative that proceeds at room temperature, minimizing the risk of thermal degradation and side reactions. Its byproducts are all gaseous, simplifying work-up. This makes it the preferred reagent in many research and development settings, especially when working with complex or delicate molecules where purity is paramount.
For the synthesis of this compound, if the starting material is robust and cost is a primary driver, thionyl chloride is a viable option. However, to ensure the highest purity and yield, particularly on a laboratory scale or with stereochemically pure chrysanthemic acid, the milder conditions offered by oxalyl chloride with catalytic DMF are highly recommended.
References
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Organic Syntheses. Procedure 3. Available at: [Link]
-
Journal of Chemical Sciences. (2011, August 15). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. Available at: [Link]
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Organic Syntheses. Oxalyl Chloride Procedure. Available at: [Link]
-
Asian Publication Corporation. (2013). Synthesis and Characterization of Chrysanthemic Acid Esters. Res. J. Chem. Sci., 3(1), 25-28. Available at: [Link]
-
Reddit. (2016, June 23). PCL5 vs SOCl2 for acid chloride formation. Available at: [Link]
-
ResearchGate. DMF‐catalysed chlorination of carboxylic acids. Available at: [Link]
- Google Patents. (2012, October 10). CN102718648A - Preparation technology of DV-chrysanthemyl chloride with cis-trans ratio of 80:20-25:75.
-
Reddit. (2015, September 9). Can oxalyl chloride be used in great excess? (acid chloride synthesis). Available at: [Link]
-
YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Available at: [Link]
-
ResearchGate. Synthesis of chrysanthemic acid derivatives: A) Initial investigations.... Available at: [Link]
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The Royal Society of Chemistry. Synthesis. Available at: [Link]
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College of Saint Benedict and Saint John's University. Figure CX5.1. Possible syntheses of an acid chloride. Available at: [Link]
-
ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Available at: [Link]
- Google Patents. (1957, December 10). US2816140A - Process for the production of oxalyl chloride.
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ResearchGate. (2019, May 29). Oxalyl Chloride: A Versatile Reagent in Organic Transformations | Request PDF. Available at: [Link]
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Wikipedia. Oxalyl chloride. Available at: [Link]
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Validation of Analytical Methods for Chrysanthemoyl Chloride Quantification: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Chrysanthemoyl chloride is a key intermediate in the synthesis of pyrethroid insecticides.[1] Accurate quantification of this compound is critical for ensuring the quality and efficacy of the final products. This guide provides a comprehensive comparison of analytical methods for the quantification of this compound, with a focus on method validation in accordance with international guidelines. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering experimental insights and detailed protocols to aid researchers in selecting and validating the most suitable method for their needs.
The inherent reactivity of this compound, an acid chloride, presents unique analytical challenges, primarily its susceptibility to hydrolysis.[2] This reactivity necessitates careful consideration of sample preparation and analytical conditions to ensure accurate and reproducible results. Method validation is therefore not merely a regulatory requirement but a scientific necessity to guarantee that the chosen analytical procedure is fit for its intended purpose.[3]
This guide is structured to provide a logical progression from understanding the fundamental principles of method validation to a detailed comparison of the predominant chromatographic techniques used for this compound analysis. We will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and provide practical guidance on their implementation.[4][5][6][7]
Core Principles of Analytical Method Validation
The objective of analytical method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The ICH Q2(R2) guideline provides a framework for validating analytical procedures.[3][5] The core performance characteristics that must be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] For this compound, this includes starting materials, byproducts, and degradation products.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[3][4]
-
Accuracy: The closeness of test results obtained by the method to the true value.[6] This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
The following diagram illustrates the typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Comparative Analysis of Analytical Techniques: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common techniques for the analysis of this compound.[2] The choice between these methods depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the available instrumentation.[9][10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[12][10] Due to the high reactivity of this compound, direct analysis by HPLC is challenging. A pre-column derivatization step is often necessary to convert it into a more stable and detectable derivative.[2]
Advantages of HPLC:
-
Suitable for non-volatile and thermally unstable compounds.[12]
-
Wide variety of stationary phases and mobile phases provides high selectivity.
-
Amenable to a wide range of detectors (e.g., UV, MS).[10]
Disadvantages of HPLC:
-
May require a derivatization step for reactive compounds like acid chlorides, which can add complexity and potential for error.[2]
-
Higher cost of solvents.[9]
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds.[9][11][13] this compound can be analyzed directly by GC, or after conversion to a more volatile ester or amide derivative.[14][15] Derivatization can also be used to improve chromatographic separation and detection sensitivity.[15]
Advantages of GC:
-
High resolution and efficiency, leading to sharp peaks and good separation.[10]
-
High sensitivity, especially when coupled with a mass spectrometer (MS).[2]
-
Lower cost of carrier gases compared to HPLC solvents.[9]
Disadvantages of GC:
-
Limited to volatile and thermally stable compounds.[10]
-
High temperatures in the injector and column can cause degradation of thermally labile compounds.[10]
The following diagram provides a decision-making framework for selecting between HPLC and GC for this compound analysis.
Caption: Decision tree for selecting an analytical method.
Performance Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9] |
| Applicability | Non-volatile and thermally unstable compounds. | Volatile and thermally stable compounds.[11] |
| Sample Preparation | Often requires pre-column derivatization for this compound.[2] | Can be analyzed directly or after derivatization.[14][15] |
| Speed | Typically 10-60 minutes per analysis.[9][10] | Faster, often within minutes.[9][10] |
| Sensitivity | Dependent on the detector, but generally good. | Very high, especially with FID or MS detectors.[2] |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and expensive solvents.[9] | Generally lower instrument cost.[9] |
| Specificity | Good with UV detection, but potential for interference. High specificity with MS detection.[2] | Very high specificity, especially with MS detection, providing structural information.[2] |
Experimental Protocols
HPLC Method with Pre-Column Derivatization
This protocol is a general method and may require optimization for specific laboratory conditions.
1. Derivatization Reagent Preparation:
-
Prepare a solution of a suitable derivatizing agent (e.g., a substituted aniline or phenol) in an appropriate solvent like acetonitrile.
2. Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable anhydrous solvent (e.g., toluene).
-
Add an excess of the derivatizing agent solution and a catalyst (e.g., pyridine) if necessary.
-
Allow the reaction to proceed to completion. The reaction time and temperature should be optimized.
-
Quench the reaction if necessary and dilute the mixture to a known volume with the mobile phase.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector at a wavelength appropriate for the derivative.[2]
-
Injection Volume: 10 µL.[2]
GC Method (Direct Injection)
This protocol is a general method and may require optimization.
1. Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable volatile and anhydrous solvent (e.g., hexane or toluene).
-
Dilute to the desired concentration range for analysis.
2. GC Conditions:
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: Optimized to ensure volatilization without degradation (e.g., 250°C).
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure good separation of components.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injection Volume: 1 µL.
Conclusion
Both HPLC and GC are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control where potential impurities are known, a validated HPLC method with derivatization can be a robust and reliable option. For in-depth impurity profiling and unambiguous identification of unknown components, the high specificity of GC-MS is a significant advantage.[2]
Regardless of the chosen method, rigorous validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data.[4][5][6][7] This guide provides a framework for researchers and scientists to develop and validate analytical methods for this compound that are scientifically sound and meet regulatory expectations.
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A Comparative Guide to Bioisosteric Replacements for the Chrysanthemoyl Moiety in Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of bioisosteric replacement strategies for the chrysanthemoyl moiety, a critical component of pyrethroid insecticides. We will explore the rationale behind these modifications, compare the performance of resulting analogs with traditional pyrethroids, and provide detailed experimental protocols for their evaluation.
Introduction: The Need for Pyrethroid Innovation
Pyrethroid insecticides are mainstays in global agriculture and public health due to their high insecticidal activity and relatively low mammalian toxicity.[1] Their mode of action involves the disruption of voltage-gated sodium channels in the insect's nervous system, leading to paralysis and death.[1][2] The efficacy of pyrethroids is largely attributed to the specific stereochemistry of the chrysanthemoyl moiety (derived from chrysanthemic acid), which is crucial for binding to the target site.[3]
However, the widespread and prolonged use of pyrethroids has led to significant challenges, primarily the development of insecticide resistance in numerous pest species.[1][4] Resistance mechanisms are varied and include:
-
Target-site insensitivity: Point mutations in the sodium channel gene (known as knockdown resistance or kdr) reduce the binding affinity of the insecticide.[1][5][6]
-
Metabolic resistance: Insects may evolve enhanced detoxification capabilities through the overexpression of enzymes like cytochrome P450s, esterases, and glutathione-S-transferases, which break down the insecticide before it can reach its target.[2][4]
The ester linkage connecting the chrysanthemoyl moiety to the alcohol portion of the molecule is a key liability, being particularly susceptible to cleavage by esterase enzymes.[7] This metabolic vulnerability, coupled with issues of photostability, has driven the search for bioisosteric replacements that can overcome these limitations. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and elicit broadly similar biological responses.[8][9]
The Ether Bridge: A Successful Bioisosteric Replacement
A prominent and commercially successful example of bioisosteric replacement in this class of insecticides is the substitution of the ester linkage with a more stable ether linkage. This modification led to the development of non-ester pyrethroids, also termed pyrethroid ethers.[10] Etofenprox is a benchmark compound in this category.[11][12]
The core principle is to replace the metabolically weak ester group (-COO-) with a robust ether group (-CH₂-O-). This simple yet profound change has several significant consequences:
-
Circumvents Esterase-Mediated Resistance: The ether bond is not a substrate for the esterase enzymes that confer resistance in many insect populations.[7] This allows non-ester pyrethroids to remain effective against strains that are resistant to traditional pyrethroids.[7]
-
Enhanced Stability: The ether linkage generally offers greater chemical and photostability compared to the ester linkage, potentially leading to longer residual activity.[13]
-
Altered Toxicological Profile: The absence of the ester group can lead to a more favorable toxicological profile in non-target organisms, including mammals.[7][14]
The following diagram illustrates this key bioisosteric replacement.
Caption: Bioisosteric shift from an ester to an ether linkage.
Comparative Performance Analysis: Permethrin vs. Etofenprox
To objectively evaluate the impact of this bioisosteric replacement, we compare the performance of permethrin, a widely used traditional pyrethroid, with etofenprox.
| Parameter | Permethrin (Ester Pyrethroid) | Etofenprox (Non-Ester Pyrethroid) | Rationale & Significance |
| Chemical Structure | Contains a central ester linkage. | Contains a central ether linkage. | The ether linkage in etofenprox is designed to resist breakdown by insect esterase enzymes, a common resistance mechanism.[7] |
| Insecticidal Activity (LD₅₀) | Housefly: ~30-50 ng/insectAlfalfa Leafcutting Bee: 0.057 µ g/bee [15] | Housefly: ~23 ng/fly[16]Alfalfa Leafcutting Bee: 0.051 µ g/bee [15] | Both compounds exhibit high insecticidal potency. Etofenprox maintains comparable or slightly higher activity, demonstrating the success of the bioisosteric replacement without compromising efficacy. |
| Mammalian Toxicity (Acute Oral LD₅₀, Rat) | ~430 - 4000 mg/kg | >40,000 mg/kg[17] | Etofenprox exhibits exceptionally low acute mammalian toxicity, making it significantly safer for use in environments with non-target organisms.[7][14] |
| Resistance Profile | Susceptible to esterase-mediated detoxification and target-site mutations (kdr). | Effective against insects with esterase-mediated resistance.[7] Cross-tolerance can still occur in populations with strong kdr mutations.[18][19][20] | Etofenprox provides a crucial tool for managing pyrethroid resistance, particularly where metabolic resistance is prevalent. |
| Photostability | Moderately stable. | Generally more stable to photodegradation than earlier pyrethroids.[13][14] | Enhanced stability can lead to longer residual control in field applications. |
Experimental Protocols
Synthesis of a Non-Ester Pyrethroid (Etofenprox)
The synthesis of etofenprox involves the formation of the key ether linkage. The following is a generalized, illustrative scheme based on established chemical principles.
Reaction: Williamson Ether Synthesis
Step 1: Preparation of the Alkoxide
-
Dissolve 2-(4-ethoxyphenyl)-2-methylpropan-1-ol in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the sodium alkoxide.
Step 2: Ether Formation
-
To the solution of the sodium alkoxide, add 3-phenoxybenzyl bromide (or a related halide) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Cool the reaction to room temperature and quench carefully by adding saturated ammonium chloride solution.
Step 3: Work-up and Purification
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure etofenprox.
Protocol: Topical Application Bioassay for LD₅₀ Determination
This protocol is a standard method for precisely determining the intrinsic toxicity of an insecticide.[21][22][23][24] It ensures a consistent dose is applied to each insect, minimizing variability.[23][25]
Caption: Workflow for a topical application insecticide bioassay.
Methodology:
-
Insect Rearing: Use a susceptible strain of the target insect (e.g., housefly, Musca domestica) of a consistent age and weight to ensure uniformity.
-
Insecticide Preparation:
-
Application:
-
Immobilize insects by chilling them or using brief exposure to carbon dioxide.
-
Using a calibrated microapplicator, apply a precise droplet (typically 0.5-1.0 µL) of an insecticide dilution to the dorsal thorax of each insect.[24]
-
Treat at least 3-4 replicates of 10-20 insects for each concentration.
-
Include a control group treated only with acetone to measure handling mortality.
-
-
Observation and Data Analysis:
-
Place the treated insects in clean containers with access to food and water.
-
Hold them under controlled conditions (e.g., 25°C and 60% relative humidity) for 24 hours.
-
Record the number of dead or moribund insects in each group. Correct for control mortality using Abbott's formula if necessary.
-
Analyze the dose-response data using probit analysis to calculate the LD₅₀ value (the dose required to kill 50% of the test population) and its 95% confidence intervals.[26]
-
Conclusion and Future Outlook
The bioisosteric replacement of the chrysanthemoyl moiety's ester linkage with an ether bridge represents a landmark achievement in insecticide design. This strategy has successfully addressed the challenge of esterase-mediated metabolic resistance, a major driver of pyrethroid failure. Compounds like etofenprox demonstrate that it is possible to maintain or even enhance insecticidal potency while significantly improving the safety profile for non-target species.
Future research will likely focus on developing novel bioisosteres that can counteract other resistance mechanisms, such as target-site insensitivity (kdr). The principles of bioisosteric replacement will remain a cornerstone of rational insecticide design, enabling the development of more durable, selective, and environmentally compatible pest management tools.
References
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Characterization of Pyrethroid Resistance Mechanisms in Aedes aegypti from the Florida Keys - PMC. (n.d.). PubMed Central. Retrieved from [Link]
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Forrester, N. W., Cahill, M., Bird, L. J., & Layland, J. K. (1993). Management of pyrethroid and endosulfan resistance in Helicoverpa armigera (Lepidoptera: Noctuidae) in Australia. Bulletin of Entomological Research, 83(S1), 1-132. Retrieved from [Link]
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Dabiré, R. K., Namountougou, M., Diabaté, A., Soma, D. D., Bado, J., Toé, H. K., Bass, C., & Baldet, T. (2021). Multiple Resistance Mechanisms to Pyrethroids Insecticides in Anopheles gambiae sensu lato Population From Mali, West Africa. The Journal of Infectious Diseases, 223(Supplement_2), S141-S152. Retrieved from [Link]
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Corbel, V., Nosten, F., & Pimanpanarak, M. (2013). From Global to Local—New Insights into Features of Pyrethroid Detoxification in Vector Mosquitoes. Insects, 4(1), 1-22. Retrieved from [Link]
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Etofenprox (Ref: MTI 500). (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]
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Althoff, R., Diaz, A., & Huijben, S. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179). Retrieved from [Link]
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Fonseca-González, I., Quiñones, M. L., Lenhart, A., & Brogdon, W. G. (2020). Mechanisms associated with pyrethroid resistance in populations of Aedes aegypti (Diptera: Culicidae) from the Caribbean coast of Colombia. Parasites & Vectors, 13(1), 506. Retrieved from [Link]
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Althoff, R., Diaz, A., & Huijben, S. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179). Retrieved from [Link]
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Etofenprox (184). (2005). JMPR. Retrieved from [Link]
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Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). NSF Public Access Repository. Retrieved from [Link]
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Althoff, R., Diaz, A., & Huijben, S. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179). Retrieved from [Link]
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Etofenprox: A Versatile Insecticide for Agriculture and Public Health. (n.d.). King Quenson. Retrieved from [Link]
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Tipping, C., & Geden, C. J. (2018). Acute Toxicity of Permethrin, Deltamethrin, and Etofenprox to the Alfalfa Leafcutting Bee. Journal of Economic Entomology, 111(3), 1111-1115. Retrieved from [Link]
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Kumar, P., & Singh, P. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 16-21. Retrieved from [Link]
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Etofenprox. (n.d.). Colkim. Retrieved from [Link]
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ETOFENPROX: SAFETY SUMMARY for VETERINARY use in DOGS and CATS. (2021). PARASITIPEDIA. Retrieved from [Link]
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Etofenprox; Pesticide Tolerances. (2013). Federal Register. Retrieved from [Link]
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Etofenprox: Revised Human Health Draft Risk Assessment for Registration Review. (2022). Regulations.gov. Retrieved from [Link]
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Combating the Aedes Aegypti. (n.d.). Perimeter Insect Guard. Retrieved from [Link]
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Safety Assessment of Etofenprox, S-Methoprene, and Piperonyl Butoxide in Dogs Topically Exposed to Bio Spot. (2013). CABI Digital Library. Retrieved from [Link]
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Safety Comparison among various Insecticides. (n.d.). Okada Ecotech. Retrieved from [Link]
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Pyrethroid insecticides Chapter IVb. Selected transformations of chrysanthemic acid and its lower esters to Pyrethroid.Use of the Wittig and related reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Siegfried, B. D. (1993). Comparative toxicity of pyrethroid insecticides to terrestrial and aquatic insects. Environmental Toxicology and Chemistry, 12(9), 1683-1689. Retrieved from [Link]
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Coats, J. R., Symonik, D. M., Bradbury, S. P., & Dyer, S. D. (1989). Comparative Toxicology of the Pyrethroid Insecticides. Reviews of Environmental Contamination and Toxicology, 133-177. Retrieved from [Link]
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Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]
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The biosynthetic pathway to trans-chrysanthemic and pyrethric acids. (n.d.). ResearchGate. Retrieved from [Link]
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Tucker, N. S. G., Kaufman, P. E., & Weeks, E. N. I. (2019). Identification of Permethrin and Etofenprox Cross-Tolerance in Rhipicephalus Sanguineus Sensu Lato (Acari: Ixodidae). Pest Management Science, 75(10), 2794-2801. Retrieved from [Link]
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Identification of permethrin and etofenprox cross‐tolerance in Rhipicephalus sanguineus sensu lato (Acari: Ixodidae). (2019). ResearchGate. Retrieved from [Link]
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Two‐dimensional chemical structure of etofenprox (top) and permethrin... (n.d.). ResearchGate. Retrieved from [Link]
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It has been proven that differences in concentrates and application methods have effected results. Why was only 1 Perm. (n.d.). AWS. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Selection in Pyrethroid Synthesis
For researchers and professionals in the fields of agrochemistry and public health, the synthesis of pyrethroids remains a cornerstone of insecticide development. These compounds, inspired by the natural insecticidal esters found in chrysanthemum flowers, demand synthetic strategies that are not only efficient but also highly stereoselective, as the insecticidal activity and mammalian toxicity are intrinsically linked to their stereochemistry. The choice of catalyst is paramount in achieving these goals. This guide provides a comparative analysis of various catalytic systems employed in key steps of pyrethroid synthesis, offering insights grounded in experimental data to aid in the selection of the most suitable catalyst for your research and development needs.
The Crux of the Matter: Key Catalytic Transformations
The synthesis of most pyrethroids can be distilled down to two critical catalytic transformations: the formation of the cyclopropane ring of the carboxylic acid moiety (often a derivative of chrysanthemic acid) and the subsequent esterification with the desired alcohol. The stereochemistry of the final product is often determined in these steps, making the choice of catalyst a critical decision point.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a multi-faceted decision, weighing factors such as yield, stereoselectivity, cost, and environmental impact. Below, we compare the performance of several classes of catalysts commonly used in pyrethroid synthesis.
Copper Catalysts for Cyclopropanation
The formation of the cyclopropane ring is a hallmark of pyrethroid synthesis. Copper-based catalysts are widely employed for the cyclopropanation of olefins with diazo compounds.
Mechanism of Action: The reaction proceeds through the formation of a copper-carbene intermediate from the diazoacetate and the copper catalyst. This electrophilic carbene is then transferred to the olefin, forming the cyclopropane ring. The stereoselectivity of the reaction is influenced by the ligands coordinated to the copper center.
Performance Comparison:
| Catalyst System | Diene/Olefin | Diazo Compound | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (ee%) | Reference |
| Copper(II) sulfate | 2,5-dimethyl-2,4-hexadiene | Ethyl diazoacetate | Moderate | Mixture | N/A | [1] |
| Chiral Copper-Schiff Base Complex | 2,5-dimethyl-2,4-hexadiene | tert-butyl diazoacetate | up to 90 | 88:12 | up to 96 (for trans) | [2] |
| Rhodium(II) acetate | Styrene | Ethyl diazoacetate | High | Variable | Low | General Knowledge |
| Chiral Rhodium(II) Carboxamidates | Styrene | Ethyl diazoacetate | High | High | High | General Knowledge |
Expert Insights: While simple copper salts like copper(II) sulfate are cost-effective for producing racemic mixtures, the use of chiral copper complexes, particularly those with Schiff base ligands, offers a significant advantage in achieving high enantioselectivity.[2] For industrial-scale synthesis of specific, highly active stereoisomers, the investment in chiral ligand synthesis or procurement is often justified by the improved biological activity and reduced environmental impact of the final product.[3] Rhodium-based catalysts, while often more expensive, can also provide excellent yields and selectivities and should be considered for high-value applications.
Enzymatic Catalysts (Lipases) for Resolution and Esterification
Biocatalysis has emerged as a powerful tool in pyrethroid synthesis, offering unparalleled stereoselectivity under mild reaction conditions.[4]
Mechanism of Action: Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media. Their active sites are inherently chiral, allowing them to differentiate between enantiomers of a racemic substrate, leading to highly enantioselective transformations.
Performance Comparison:
| Lipase Source | Reaction Type | Substrate | Product ee% | Yield (%) | Reference |
| Candida rugosa lipase | Enantioselective alcoholysis | Racemic cyanohydrin ester | High | - | [1] |
| Pseudomonas cepacia lipase | Enantioselective alcoholysis | (S)-cyanohydrin butyrate | High | 65 (for final product) | [1] |
| Pig Liver Esterase (PLE) | Hydrolytic kinetic resolution | Racemic trans-chrysanthemic acid ester | High | - | [5] |
Expert Insights: The key advantage of enzymatic catalysis is the exceptional stereoselectivity, often yielding products with very high enantiomeric excess.[1][5] This is particularly crucial for producing single-enantiomer pyrethroids, which can have significantly higher insecticidal activity and lower off-target toxicity.[3] However, enzyme activity can be sensitive to reaction conditions such as solvent, temperature, and pH. Furthermore, the reaction rates can be slower than traditional chemical catalysis, and the cost of the enzyme can be a factor. Immobilization of the lipase can facilitate catalyst recovery and reuse, improving the economic viability of the process.
Base Catalysts for Esterification and Multicomponent Reactions
Traditional base-catalyzed esterification remains a widely used and effective method for the final step of pyrethroid synthesis.
Mechanism of Action: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the acyl chloride or another activated form of the carboxylic acid to form the ester.
Performance Comparison:
| Catalyst | Reaction Type | Reactants | Yield (%) | Comments | Reference |
| Pyridine | Esterification | 3-phenoxybenzyl alcohol, DV-acyl chloride | High | Standard laboratory procedure | [6] |
| Sodium ethoxide | Trans-esterification | Chrysanthemic acid ester, alcohol | Good | Effective for simple trans-esterifications | [3] |
| Base Catalyst (unspecified) | Three-component esterification | 3-phenoxybenzaldehyde, sodium cyanide, DV-acyl chloride | >93 | Efficient one-pot synthesis of d-cyphenothrin | [1] |
Expert Insights: Base-catalyzed methods are robust, high-yielding, and generally applicable to a wide range of substrates. For the synthesis of racemic or diastereomeric mixtures of pyrethroids, these methods are often the most straightforward and cost-effective. The choice of base and solvent can influence the reaction rate and yield. For large-scale production, the cost and ease of removal of the base are important considerations.
Phase-Transfer Catalysts (PTC)
Phase-transfer catalysis is a valuable technique when reactants are present in immiscible phases, a common scenario in industrial organic synthesis.[7][8]
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant (usually an anion) from an aqueous phase to an organic phase where the reaction occurs.[7]
Potential Applications in Pyrethroid Synthesis: PTC can be employed in various steps, such as the generation of carbanions for cyclopropanation or in nucleophilic substitution reactions. For instance, in a reaction involving an aqueous solution of sodium cyanide and an organic solution of an alkyl halide, a PTC can shuttle the cyanide anion into the organic phase.
Expert Insights: The primary advantage of PTC is the ability to use inexpensive, inorganic reagents in aqueous solutions, reducing the need for anhydrous organic solvents.[7] This can lead to safer, more environmentally friendly, and more economical processes. The selection of the appropriate PTC depends on the specific reaction and the nature of the ions involved.
Grubbs Catalysts for Olefin Metathesis
For the synthesis of certain pyrethrins and their analogs with specific side-chain structures, olefin metathesis has become a powerful tool.[9] Grubbs catalysts, which are ruthenium-based, are the catalysts of choice for this transformation due to their high functional group tolerance and stability.[10][11]
Mechanism of Action: Olefin metathesis involves the scrambling of alkylidene groups between two olefins, catalyzed by a metal carbene complex.
Performance Comparison:
| Catalyst Generation | Key Features | Applications | Reference |
| First-Generation Grubbs | Good activity, commercially available | Ring-closing metathesis, cross-metathesis | [10] |
| Second-Generation Grubbs | Higher activity, broader substrate scope | More challenging metathesis reactions | [12] |
| Hoveyda-Grubbs Catalysts | Enhanced stability, easier to handle | Industrial applications where catalyst robustness is key | [13] |
Expert Insights: The choice of Grubbs catalyst generation depends on the complexity of the desired transformation. For simple metathesis reactions, the first-generation catalyst may be sufficient. However, for more sterically hindered or electronically demanding substrates, the second-generation or Hoveyda-Grubbs catalysts often provide superior results.[12][13] While effective, the cost of ruthenium catalysts can be a significant factor, particularly for large-scale synthesis.
Visualizing the Synthetic Pathways
To better understand the key catalytic steps, the following diagrams illustrate the general synthetic routes to pyrethroids.
Caption: General workflow for pyrethroid synthesis highlighting the key catalytic steps.
Caption: Decision-making flowchart for catalyst selection based on desired stereochemistry.
Experimental Protocols
To provide a practical context, here are detailed methodologies for key experiments in pyrethroid synthesis.
Protocol 1: Screening of Copper Catalysts for Cyclopropanation
Objective: To compare the efficacy of different copper catalysts in the cyclopropanation of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate.
Materials:
-
2,5-dimethyl-2,4-hexadiene
-
Ethyl diazoacetate
-
Copper(II) sulfate (Catalyst A)
-
Chiral Copper-Schiff Base Complex (Catalyst B)
-
Anhydrous toluene
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and Gas Chromatography (GC) equipment
Procedure:
-
Set up two parallel reactions in round-bottom flasks equipped with reflux condensers and magnetic stirrers.
-
In each flask, dissolve 2,5-dimethyl-2,4-hexadiene (1 equivalent) in anhydrous toluene.
-
To one flask, add Catalyst A (e.g., 1 mol%). To the other, add Catalyst B (e.g., 1 mol%).
-
Heat the mixtures to reflux (approximately 110°C).
-
Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in toluene to each flask over a period of 1-2 hours using a syringe pump.
-
Monitor the progress of the reactions by TLC or GC until the starting materials are consumed.
-
Cool the reaction mixtures to room temperature.
-
Filter the mixtures to remove the catalysts.
-
Remove the solvent under reduced pressure.
-
Analyze the crude products by GC to determine the yield and the trans:cis ratio of the resulting ethyl chrysanthemate. For Catalyst B, use chiral GC or HPLC to determine the enantiomeric excess of the trans isomer.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Chrysanthemic Acid Ester
Objective: To enantiomerically resolve a racemic mixture of a chrysanthemic acid ester using a lipase.
Materials:
-
Racemic trans-ethyl chrysanthemate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., hexane)
-
Standard laboratory glassware and shaker
Procedure:
-
In a flask, prepare a biphasic system containing the phosphate buffer and hexane.
-
Add the racemic trans-ethyl chrysanthemate to the system.
-
Add the immobilized lipase to the mixture.
-
Shake the mixture at a constant temperature (e.g., 30°C) in an orbital shaker.
-
Monitor the reaction progress by taking aliquots from the organic phase at regular intervals and analyzing them by chiral GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.
-
Once the desired conversion is reached, separate the organic and aqueous phases.
-
Isolate the unreacted ester from the organic phase.
-
Acidify the aqueous phase and extract the enantiomerically enriched chrysanthemic acid.
-
Determine the enantiomeric excess of both the recovered ester and the acid.
Conclusion
The synthesis of pyrethroids is a mature field, yet the continuous drive for more efficient, stereoselective, and sustainable processes keeps the exploration of novel catalytic systems at the forefront of research. This guide has provided a comparative overview of the major classes of catalysts employed in pyrethroid synthesis. The choice of catalyst is not a one-size-fits-all decision. For the production of racemic mixtures, traditional copper and base catalysts offer a reliable and cost-effective solution. However, for the synthesis of highly active, single-enantiomer pyrethroids, the use of chiral catalysts, be they organometallic complexes or enzymes, is indispensable. It is through the careful consideration of the factors outlined in this guide and rigorous experimental validation that researchers can select the optimal catalyst to achieve their synthetic goals.
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The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link]
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Membrane-Based Process for Synthesis of Chiral Pyrethroid Insecticides. Grantome. [Link]
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Our synthetic design for novel pyrethroids with two chiral centers 1... ResearchGate. [Link]
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Phase-transfer catalyst. Wikipedia. [Link]
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Search for Routes of Synthesis of Permethrin and Chloropermethrin Starting from Halogen-containing Alkenoic Acids. ResearchGate. [Link]
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Enzymatic hydrolysis and synthesis of chrysanthemic acid esters. ResearchGate. [Link]
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What Is Phase Transfer Catalysis? - Chemistry For Everyone. YouTube. [Link]
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Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc. [Link]
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Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. PubMed Central. [Link]
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Recent trends in Grubbs catalysis toward the synthesis of natural products: a review. ResearchGate. [Link]
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Biotransformation and enzymatic reactions of synthetic pyrethroids in mammals. PubMed. [Link]
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TcGLIP GDSL Lipase Substrate Specificity Co-determines the Pyrethrin Composition in Tanacetum cinerariifolium. Semantic Scholar. [Link]
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Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
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On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. ResearchGate. [Link]
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Copper-catalyzed synthesis of β-boryl cyclopropanes via 1,2-borocyclopropanation of aryl olefins with CO as the C1 source. National Institutes of Health. [Link]
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Copper-catalyzed Büchner reaction and phenyl cyclopropanation through diyne cyclization. ResearchGate. [Link]
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Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. PubMed Central. [Link]
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Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Chrysanthemoyl Chloride and Its Derivatives
Introduction: In the realm of synthetic chemistry, particularly in the development of pyrethroid-based insecticides, chrysanthemoyl chloride stands as a critical structural intermediate.[1][2][3] Derived from chrysanthemic acid, this acid chloride is a versatile building block for creating a diverse range of ester and amide derivatives with potent biological activities.[3] The successful synthesis and purification of these target molecules are contingent upon rigorous analytical validation. An unconfirmed structure or the presence of impurities can lead to erroneous biological data and compromise subsequent research and development efforts.
This guide provides a comprehensive framework for the spectroscopic validation of this compound and its derivatives. We will delve into the core analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—from the perspective of a seasoned application scientist. Our focus will be not only on the procedural steps but on the underlying principles and the logical synergy of these methods, ensuring a self-validating and robust characterization workflow.
Infrared (IR) Spectroscopy: The Functional Group Sentinel
Expertise & Experience: IR spectroscopy serves as our first line of analysis. It is a rapid and non-destructive technique that provides an unequivocal confirmation of functional group transformations.[4] When converting chrysanthemic acid to this compound, or subsequently to an ester, the most significant change occurs at the carbonyl group. IR spectroscopy allows us to "see" this change through shifts in vibrational frequency.
The high electronegativity of the chlorine atom attached to the carbonyl carbon in an acid chloride induces a strong dipole moment and shortens the C=O bond. This results in a characteristically high-frequency absorption band, making it easily distinguishable from the parent carboxylic acid or its subsequent ester derivatives.[5][6]
Comparative Spectral Data
| Functional Group | Compound Example | Characteristic C=O Stretch (cm⁻¹) | C-O or C-Cl Stretch (cm⁻¹) | Rationale for Frequency Shift |
| Acid Chloride | This compound | 1775 - 1815 [6][7] | 730 - 550 (C-Cl)[7] | The strong electron-withdrawing inductive effect of chlorine strengthens the C=O bond, increasing its vibrational frequency.[5] |
| Carboxylic Acid | Chrysanthemic Acid | 1700 - 1725 | 1210 - 1320 (C-O) | Dimerization via hydrogen bonding weakens the C=O bond, lowering its frequency compared to the acid chloride. |
| Ester | Methyl Chrysanthemate | 1735 - 1750[6] | 1150 - 1300 (C-O) | The resonance effect from the ester oxygen is less pronounced than the inductive effect of the chlorine in the acid chloride, resulting in an intermediate C=O frequency.[6] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Sample Application: Place a small amount (a single drop of liquid or a few milligrams of solid) of the purified this compound derivative directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction). Identify the key absorption bands and compare them against expected values to confirm the presence of the acid chloride functional group and the absence of the starting material's -OH band.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: While IR confirms the functional group, NMR spectroscopy provides the complete structural map of the molecule. It elucidates the connectivity of atoms and the chemical environment of each proton and carbon, making it the cornerstone of structural validation. For chrysanthemoyl derivatives, ¹H and ¹³C NMR are used in tandem to assign every atom in the molecule's carbon-hydrogen framework.
¹H NMR Analysis: Proton Environments and Connectivity
The ¹H NMR spectrum of a chrysanthemoyl derivative will display characteristic signals for the cyclopropane ring protons, the vinyl proton, and the distinct methyl groups. The chemical shift (δ) and splitting patterns (multiplicity) are dictated by the electronic environment and neighboring protons.
¹³C NMR Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom as a single peak. The chemical shift of the carbonyl carbon is particularly diagnostic of the functional group present.
Comparative Spectral Data (Predicted for CDCl₃)
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Insights |
| Carbonyl (C=O) | N/A | ~170-175 (for -COCl) | The deshielded nature of the carbonyl carbon makes it highly sensitive to the attached electronegative atom. This region is critical for confirming the acid chloride.[6] |
| Vinyl C-H | ~5.0-5.5 (doublet) | ~120-140 | The coupling to the adjacent cyclopropyl proton results in a doublet. Its chemical shift indicates an alkene environment. |
| Cyclopropane C-H | ~1.5-2.5 (multiplets) | ~25-40 | These protons are in a complex, strained ring system, leading to overlapping multiplets. 2D NMR techniques like COSY can help resolve these. |
| gem-Dimethyl (C(CH₃)₂) | ~1.1-1.3 (two singlets) | ~20-30 | The two methyl groups are diastereotopic due to the stereochemistry of the cyclopropane ring, hence they appear as two distinct singlets.[8] |
| Vinyl Methyls (=C(CH₃)₂) | ~1.7 (two singlets) | ~18-26 | These methyl groups may also be inequivalent and appear as separate signals. |
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).[9]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C Spectrum Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals. Reference the spectra to the TMS signal. Analyze chemical shifts, coupling constants, and integrations to confirm the proposed structure.
Mass Spectrometry: Molecular Weight and Fragmentation Fingerprint
Expertise & Experience: Mass spectrometry is the ultimate arbiter of molecular weight. For this compound, it not only confirms the successful incorporation of chlorine but also provides a unique fragmentation pattern that serves as a structural fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal platform for these relatively volatile and non-polar compounds.[10][11]
A key diagnostic feature for chlorinated compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the molecular ion in the mass spectrum will appear as two peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of roughly 3:1.[12] This pattern is an unambiguous indicator of the presence of a single chlorine atom.
Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight (for ³⁵Cl) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₀H₁₅ClO | 186.08 | 186 (M⁺), 188 (M+2) [13][14] | 151 (M-Cl)⁺, 123 (Loss of COCl, chrysanthemyl cation)[15], 43, 57 |
| Methyl Chrysanthemate | C₁₁H₁₈O₂ | 182.13 | 182 (M⁺) | 151 (M-OCH₃)⁺, 123 (Loss of COOCH₃), 59 (COOCH₃)⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method: Inject 1 µL of the solution into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with a gradient, for example: hold at 90°C for 3 min, then ramp to 300°C at 10-20°C/min.[10]
-
MS Method: Use Electron Ionization (EI) at 70 eV.[10] Scan a mass range of m/z 40-500. The MS source temperature should be set around 230°C.[10]
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Analyze the mass spectrum for that peak. Verify the molecular ion (including the Cl isotope pattern for the chloride) and compare the fragmentation pattern to predicted pathways.
Integrated Validation Workflow
A sequential and logical application of these techniques provides a robust, self-validating workflow for the characterization of this compound derivatives. Each step provides a piece of the puzzle, culminating in an unambiguous structural confirmation.
Caption: Integrated workflow for the spectroscopic validation of synthesized derivatives.
Conclusion
The validation of this compound derivatives is not a monolithic task but a systematic process of inquiry. By leveraging the complementary strengths of IR, NMR, and MS, researchers can build an unassailable case for the structure and purity of their synthesized compounds. IR spectroscopy provides a quick and decisive check on the success of the chemical transformation at the functional group level. Mass spectrometry offers definitive proof of the molecular weight and elemental composition. Finally, NMR spectroscopy delivers the richly detailed structural blueprint, confirming the precise arrangement of every atom. Adherence to this multi-faceted analytical approach is fundamental to ensuring data integrity and advancing the development of novel, effective chemical entities.
References
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Title: Infrared spectra of acid chlorides Source: Chemistry LibreTexts URL: [Link]
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Title: IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS Source: SlideShare URL: [Link]
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Title: Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
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Title: Methods of Analysis—Determination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry Source: USGS Publications Warehouse URL: [Link]
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Title: Infrared Spectroscopy Source: Michigan State University URL: [Link]
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Title: CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates Source: YouTube URL: [Link]
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Title: Sensitive Detection of Pyrethroids in Surface Water and Sediment Source: Agilent URL: [Link]
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Title: Determination of Pyrethroid Insecticides in Vegetables with Liquid Chromatography Using Detection by Electrospray Mass Spectrometry Source: ResearchGate URL: [Link]
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Title: Multi-residue analysis of pyrethroids in soil and sediment using QuEChERS by LC/MS/MS Source: Shimadzu URL: [Link]
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Title: ¹³C-NMR Studies on Halomethylvinyl Chrysanthemic Acids and Esters Source: J-Stage URL: [Link]
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Title: Spectroscopy of Carboxylic Acid Derivatives Source: Oregon State University URL: [Link]
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Title: NP-Card for (+)-trans-chrysanthemic acid Source: NP-MRD URL: [Link]
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Title: Alternative Synthesis of Chrysanthemic Acid via Tetrahydrofuran Derivatives Source: J-Stage URL: [Link]
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Title: FTIR spectra of ChCl and glycerol and synthesis of DES ChCl−Gly Source: ResearchGate URL: [Link]
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Title: Synthesis and Characterization of Chrysanthemic Acid Esters Source: Asian Publication Corporation URL: [Link]
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Title: FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices Source: ResearchGate URL: [Link]
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Title: 1H NMR and 13C NMR spectra Source: The Royal Society of Chemistry URL: [Link]
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Title: Synthesis of chrysanthemic acid derivatives Source: ResearchGate URL: [Link]
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Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]
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Title: NMR Spectroscopy – 1H NMR Chemical Shifts Source: Organic Chemistry Data & Info URL: [Link]
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Title: Fourier-Transform Infrared (FTIR) Technology & Analysis Source: J.S. Held URL: [Link]
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Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Source: ACS Publications URL: [Link]
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A Researcher's Guide to Navigating Cross-Reactivity in Pyrethroid Immunoassays
For researchers, scientists, and drug development professionals engaged in the detection and analysis of pyrethroid insecticides, the specificity of the antibodies employed is paramount. This guide provides an in-depth comparison of the cross-reactivity profiles of various antibodies raised against pyrethroids, supported by experimental data. We will delve into the causal factors behind antibody specificity, offer a detailed experimental protocol for assessing cross-reactivity, and present a logical framework for interpreting these complex interactions.
Pyrethroids, a major class of synthetic insecticides, are widely used in agriculture and public health.[1] Their detection is crucial for monitoring environmental contamination and ensuring food safety.[2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as rapid, sensitive, and cost-effective methods for pyrethroid detection.[3][4] However, the structural similarity among different pyrethroids presents a significant challenge: antibody cross-reactivity.[5] This guide will equip you with the knowledge to select or develop antibodies with the desired specificity for your research needs.
The Genesis of Specificity: Hapten Design and Antibody Generation
The journey to a specific anti-pyrethroid antibody begins with the design of the hapten. Pyrethroids, being small molecules, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response. The site of conjugation on the pyrethroid molecule and the structure of the hapten itself are critical determinants of the resulting antibody's specificity.[4]
Researchers have explored various hapten design strategies to produce antibodies with different cross-reactivity profiles.[6] For instance, antibodies can be generated to be specific to a single pyrethroid or to be "class-specific," recognizing multiple pyrethroids.[6] The choice of hapten and the subsequent screening process allow for the selection of antibodies with tailored binding characteristics.
Pyrethroids are broadly classified into two types based on their chemical structure and toxicological effects.[1][7][8] Type I pyrethroids lack an α-cyano group, while Type II pyrethroids possess this moiety, which generally confers higher toxicity.[7][9] This structural difference is a key factor influencing antibody recognition and cross-reactivity.
Comparative Analysis of Anti-Pyrethroid Antibody Cross-Reactivity
The following table summarizes the cross-reactivity data from several studies on monoclonal and polyclonal antibodies raised against different pyrethroids. The cross-reactivity is typically calculated relative to the immunizing pyrethroid, which is assigned a value of 100%.
| Antibody Target | Antibody Type | Pyrethroid Tested | Cross-Reactivity (%) | Reference |
| Deltamethrin | Monoclonal (2B12) | Deltamethrin | 100 | [10] |
| Cypermethrin | 25.95 | [10] | ||
| Fenvalerate | 16.95 | [10] | ||
| Permethrin | No | [10] | ||
| Bifenthrin | No | [10] | ||
| Tetramethrin | No | [10] | ||
| Cypermethrin | Monoclonal (CL-CN/1D2) | Cypermethrin | 100 | [4][11] |
| β-cypermethrin | 64.7 | [11] | ||
| Cyfluthrin | 59.9 | [11] | ||
| Fenpropathrin | 58.6 | [11] | ||
| λ-cyhalothrin | 56.9 | [11] | ||
| β-cyfluthrin | 53.4 | [11] | ||
| Deltamethrin | 21.8 | [11] | ||
| Fenvalerate | 16.9 | [11] | ||
| Cypermethrin | Monoclonal (3E9) | Cypermethrin | 100 | [12][13][14] |
| Fenpropathrin | 12 | [12][13] | ||
| Esfenvalerate | 4 | [12][13] | ||
| Bifenthrin | Low | [12][13] | ||
| Deltamethrin | Low | [12][13] | ||
| Fenvalerate | Low | [12][13] | ||
| Permethric Acid | Polyclonal (D12) | Permethrin | 100 | [15][16] |
| Cyfluthrin | Similar affinity | [15][16] | ||
| Cypermethrin | Similar affinity | [15][16] | ||
| S-bioallethrin | Similar affinity | [15][16] | ||
| Deltamethrin | Polyclonal | Deltamethrin | 100 | [17] |
| Permethrin | Low | [17] | ||
| Phenothrin | Low | [17] | ||
| Bioresmethrin | Low | [17] | ||
| Cyfluthrin | Low | [17] | ||
| Cypermethrin | Low | [17] | ||
| Permethrin | Polyclonal | Permethrin | 100 | [18] |
| Esfenvalerate | Low | [18] | ||
| Cypermethrin | Low | [18] | ||
| Deltamethrin | Low | [18] | ||
| Cyfluthrin | Low | [18] |
Interpreting the Data: The data reveals that monoclonal antibodies can exhibit high specificity, as seen with the anti-deltamethrin mAb 2B12, which showed little to no cross-reactivity with other tested pyrethroids.[10][19] In contrast, some antibodies, like the polyclonal anti-permethric acid antiserum D12, demonstrate broad cross-reactivity, recognizing several pyrethroids with similar affinities.[15][16] The choice between a highly specific or a broadly cross-reactive antibody depends on the intended application, whether it is for the detection of a single pyrethroid or for screening a class of compounds.[6]
The Logic of Cross-Reactivity: A Structural Perspective
The degree of cross-reactivity is intrinsically linked to the structural similarities between the immunizing hapten and the tested pyrethroids. The following diagram illustrates the key structural features of pyrethroids that influence antibody binding.
Caption: Structural determinants of pyrethroid antibody specificity.
The presence or absence of the α-cyano group is a major factor. For example, an antibody raised against a Type II pyrethroid like deltamethrin may show some cross-reactivity with other Type II pyrethroids that share this feature, but little to no cross-reactivity with Type I pyrethroids that lack it.[10] Similarly, the nature and position of halogen atoms on the cyclopropane ring or the aromatic ring can be critical for recognition by a specific antibody.
Experimental Workflow: Assessing Antibody Cross-Reactivity via Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (cELISA) is a standard method for determining the cross-reactivity of antibodies against small molecules like pyrethroids.[20] The principle lies in the competition between a fixed amount of enzyme-labeled antigen (or coating antigen) and the free analyte in the sample for a limited number of antibody binding sites.
Caption: Standard workflow for a competitive ELISA.
Detailed Protocol for Competitive ELISA
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (pyrethroid-protein conjugate)
-
Anti-pyrethroid antibody (primary antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Pyrethroid standards
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the coating antigen to the optimal concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the pyrethroid standards and the test compounds in the assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/sample dilution with 50 µL of the diluted primary antibody for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Signal Detection:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the pyrethroid concentration.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal).
-
Calculate the cross-reactivity (CR) of other compounds using the following formula: CR (%) = (IC50 of the target pyrethroid / IC50 of the cross-reacting compound) x 100
-
Conclusion and Future Perspectives
The selection of an appropriate antibody is a critical step in the development of reliable immunoassays for pyrethroid detection. Understanding the principles of hapten design and the structural basis of cross-reactivity empowers researchers to make informed decisions. The provided experimental protocol offers a robust framework for characterizing antibody specificity. As the demand for rapid and high-throughput screening of pesticide residues continues to grow, the development of well-characterized antibodies with defined cross-reactivity profiles will remain a key area of research. Future efforts may focus on the generation of recombinant antibodies and the use of computational modeling to predict and engineer antibody specificity.
References
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Development of a monoclonal antibody-based enzyme immunoassay for the pyrethroid insecticide deltamethrin. (2010). PubMed. [Link]
-
Pyrethroid Insecticides Hapten Design and Synthesis Services. Creative Biolabs. [Link]
-
Development of a Monoclonal Antibody-Based Enzyme Immunoassay for the Pyrethroid Insecticide Deltamethrin. (2010). Journal of Agricultural and Food Chemistry. [Link]
-
Immunoassay of pesticides. (1995). PubMed. [Link]
-
Development of Enzyme Immunoassays for the Detection of Pyrethroid Insecticides. (1995). ResearchGate. [Link]
-
A Broad-Spectrum Monoclonal Antibody-Based Heterologous ic-ELISA for the Detection of Multiple Pyrethroids in Water, Milk, Celery, and Leek. (2023). MDPI. [Link]
-
Advances in Detection Technologies for Pesticide Residues and Heavy Metals in Rice: A Comprehensive Review of Spectroscopy, Chromatography, and Biosensors. (2023). MDPI. [Link]
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A Senior Application Scientist's Guide to Chlorinating Agents in Large-Scale Chrysanthemoyl Chloride Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of pyrethroid insecticides, the conversion of chrysanthemic acid to its highly reactive acid chloride derivative, Chrysanthemoyl chloride, is a pivotal step.[1][2][3][4] This intermediate serves as the cornerstone for subsequent esterification reactions that define the final product's efficacy and stability.[2][4] The choice of chlorinating agent for this transformation is a critical decision in process development, directly influencing reaction efficiency, product purity, scalability, and overall process economics. This guide provides an in-depth, objective comparison of the most common reagents used for this purpose, grounded in experimental data and practical, field-proven insights.
The Chlorinating Agent Landscape: A Comparative Overview
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.[5][6] For the large-scale production of this compound, three reagents have historically been the primary candidates: Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), and Phosgene (COCl₂). Each presents a unique profile of reactivity, cost, and safety considerations.
Performance at a Glance: A Comparative Overview
The selection of a chlorinating agent is a multi-faceted decision balancing yield, purity, safety, and cost. The following table summarizes the performance of Thionyl Chloride against its main alternatives for the synthesis of this compound.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosgene (COCl₂) / Triphosgene |
| Typical Yield | Good to Excellent (often >90%) | Excellent (often >95%) | Excellent (often >95%)[7] |
| Reaction Conditions | Requires heating (50-80°C)[8][9] | Room temp or below (0-25°C), often with DMF catalyst[5][10][11] | Elevated temperatures (~90°C)[1][12] |
| Byproducts | SO₂ (gas), HCl (gas)[5][13] | CO (gas), CO₂ (gas), HCl (gas)[6][10][14] | CO₂ (gas) |
| Work-up Complexity | Low; gaseous byproducts are easily removed.[13] | Low; all byproducts are gaseous, leading to a clean reaction.[5][14] | Low; gaseous byproducts. |
| Substrate Sensitivity | Can be aggressive; HCl byproduct can affect acid-sensitive groups.[5] | Milder and more selective; preferred for complex or sensitive molecules.[5][10] | Highly reactive, but can be controlled. |
| Cost Index | $ (Most economical)[5][10] | ||
| Safety & Handling | Toxic, corrosive, water-reactive. Requires robust off-gas scrubbing.[15] | Highly toxic and corrosive.[16] | Extremely toxic gas. Triphosgene is a safer solid surrogate but requires careful handling.[7] |
Deep Dive: Reagent Selection and Rationale
Thionyl Chloride (SOCl₂): The Industrial Workhorse
Due to its low cost and high reactivity, thionyl chloride is the most widely employed reagent for the large-scale synthesis of this compound.[1][5] The reaction proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic substitution (Sₙi) to yield the acid chloride, releasing gaseous sulfur dioxide and hydrogen chloride.[5]
Causality Behind Experimental Choices:
-
Heating: The reaction often requires reflux temperatures (typically 50-80°C) to overcome the activation energy and drive the reaction to completion in a reasonable timeframe.[8][9][17]
-
Excess Reagent: Using an excess of thionyl chloride can serve a dual purpose: acting as both the reagent and the solvent, ensuring the reaction goes to completion. The unreacted excess is then easily removed by distillation under reduced pressure.[8][9]
-
Catalysis: While often run neat, the reaction can be catalyzed by small amounts of N,N-dimethylformamide (DMF) or pyridine, which can be beneficial for less reactive substrates.[13]
Trustworthiness & Self-Validation: The primary indicator of reaction completion is the cessation of gas evolution (SO₂ and HCl). Progress can be monitored via in-process controls like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by derivatizing a small sample with an alcohol (e.g., methanol) to form the corresponding ester, which will have a different retention factor/time than the starting acid.[15]
Oxalyl Chloride ((COCl)₂): The High-Purity Specialist
In fine chemical and pharmaceutical contexts where substrate sensitivity and ultimate purity are paramount, oxalyl chloride is often the superior choice.[5][10] Its mechanism involves a catalytic amount of DMF, which forms the Vilsmeier reagent in situ. This reagent activates the carboxylic acid, leading to a much milder and more selective chlorination.
Causality Behind Experimental Choices:
-
Mild Conditions: The reaction proceeds smoothly at room temperature or even lower, which is crucial for preserving stereochemical integrity and avoiding degradation of sensitive functional groups.[5][10]
-
Gaseous Byproducts: The byproducts—carbon monoxide, carbon dioxide, and HCl—are all gases, which bubble out of the reaction mixture.[6][14] This simplifies purification immensely, often leaving a crude product of very high purity after simple solvent evaporation.[5]
-
DMF Catalyst: The catalytic amount of DMF is critical for the reaction to proceed at a practical rate under mild conditions.[10][11]
Trustworthiness & Self-Validation: Similar to thionyl chloride, the reaction's progress is visually indicated by gas evolution. The cleaner byproduct profile means that post-reaction analysis (e.g., ¹H NMR of the crude product) is often straightforward, showing a clean conversion to the acid chloride without the presence of sulfur-containing impurities.
Phosgene (COCl₂) and its Surrogate, Triphosgene
Phosgene is a highly efficient chlorinating agent that reacts with carboxylic acids to produce acid chlorides with only CO₂ as a byproduct.[1][12] However, due to its extreme toxicity, its use is restricted to specialized industrial settings with stringent safety protocols. A safer, solid alternative is triphosgene (bis(trichloromethyl) carbonate), which decomposes in situ to generate phosgene. A Chinese patent describes a process using triphosgene in toluene at 90-95°C with a DMF catalyst to achieve a product content of over 98%.[7]
Experimental Protocols & Workflows
Workflow Diagram: From Acid to Ester
The following diagram illustrates the central role of this compound in the synthesis of pyrethroid esters.
Caption: Decision tree for selecting a chlorinating agent.
Conclusion
For the large-scale industrial production of this compound, Thionyl Chloride remains the reagent of choice due to its compelling cost-effectiveness and straightforward application. [5]Its drawbacks, such as higher reaction temperatures and corrosive byproducts, are well-managed in industrial settings with appropriate engineering controls.
However, for research, process development, and the synthesis of high-value, complex pyrethroid derivatives where purity and mild conditions are non-negotiable, Oxalyl Chloride presents a superior, albeit more expensive, alternative. [5][10]Its ability to produce high-purity acid chlorides at room temperature with only gaseous byproducts makes it an invaluable tool for modern organic synthesis. [5][14]Phosgene and its surrogates represent a highly efficient but hazardous option, reserved for specific, well-equipped manufacturing scenarios. [7][12]Ultimately, the selection hinges on a careful evaluation of the project's specific goals, balancing economic drivers with the stringent quality and safety requirements of the chemical industry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Chrysanthemoyl Chloride
As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and a deep understanding of the materials we handle. Chrysanthemoyl chloride, a key intermediate in the synthesis of pyrethroid insecticides and certain pharmaceuticals, is a valuable reagent.[1][2] However, its utility is matched by its hazardous nature. As an acid chloride, it is classified as toxic if swallowed and causes severe skin burns and eye damage.[3][4][5] Its high reactivity, particularly with water, demands a disposal protocol that is not merely procedural, but grounded in chemical principles to ensure the safety of laboratory personnel and environmental compliance.
This guide provides a comprehensive, step-by-step methodology for the safe neutralization and disposal of this compound. It moves beyond a simple checklist to explain the causality behind each step, ensuring that the procedure is a self-validating system of safety and chemical integrity.
Foundational Principles of Reactivity and Hazards
A thorough understanding of the chemical behavior of this compound is paramount to its safe handling and disposal. Its hazardous properties are rooted in its structure as an acyl chloride.
The Chemistry of Hydrolysis
The primary reaction of concern during disposal is hydrolysis. This compound reacts readily and exothermically with water and other nucleophiles.[6][7] This nucleophilic acyl substitution reaction proceeds rapidly because the carbonyl carbon is highly electrophilic, and the chloride ion is an excellent leaving group.[8][9]
The reaction with water yields chrysanthemic acid and, critically, corrosive hydrochloric acid (HCl) gas and its aqueous solution.[2][8][10] It is the generation of this strong acid, along with the heat from the exothermic reaction, that presents the principal hazard during disposal. Improper quenching, such as adding water too quickly or directly to the bulk material, can result in a violent, runaway reaction, splashing, and the release of dangerous HCl fumes.[6][11]
Hazard Profile
This compound is a hazardous substance with the following GHS classifications:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[3][5]
-
Skin Corrosion (Category 1B): H314 - Causes severe skin burns and eye damage.[3][5]
The immediate dangers are severe chemical burns upon contact with skin or eyes and toxicity upon ingestion.[5] The secondary hazard, which primarily dictates the disposal protocol, is its reactivity with water, leading to the formation of hydrochloric acid.[10]
Pre-Disposal Safety Protocols: Establishing a Safe Workspace
Before any disposal procedure begins, the following engineering controls and personal protective equipment must be in place. This is a non-negotiable prerequisite for safety.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against splash and vapor hazards.
-
Eye and Face Protection: Wear tightly fitting chemical splash goggles in conjunction with a full-face shield.[5][7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility data.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. For larger quantities, a chemically resistant apron is recommended.[5]
Engineering Controls
All handling and disposal steps must be performed inside a certified, properly functioning chemical fume hood to contain and exhaust the pungent, corrosive vapors and any HCl gas generated during neutralization.[7][12] Ensure the sash is lowered to the appropriate working height.
Spill Management Preparedness
Keep a spill kit readily accessible. For an acid chloride, this should include an inert absorbent material like vermiculite or sand, and a container of a weak base, such as sodium bicarbonate, for neutralization of small spills.[7][12]
Step-by-Step Neutralization Protocol
The recommended and most robust method for disposing of this compound is through a controlled neutralization reaction using a weak base. This protocol is designed to safely quench the reactive acid chloride and neutralize the resulting hydrochloric acid in a single, controlled process.
Materials Required
-
This compound for disposal
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Large glass beaker or flask (volume should be at least 4-5 times the total final volume to accommodate foaming)
-
Magnetic stir bar and stir plate
-
Ice bath
-
pH paper or a calibrated pH meter
-
Appropriately labeled hazardous waste container for the final neutralized solution
Preparation of the Neutralizing Solution
The choice of sodium bicarbonate is strategic; as a weak base, it reacts less violently and exothermically than a strong base like sodium hydroxide, providing a more controlled reaction.[7][13][14] The trade-off is the generation of carbon dioxide gas, which requires adequate headspace in the reaction vessel.
-
Don PPE and work within a fume hood.
-
Place a large beaker containing a stir bar into an ice bath situated on a magnetic stir plate.
-
Prepare a ~5-10% aqueous solution of sodium bicarbonate. For every 1 gram of this compound, prepare to use approximately 50-100 mL of this solution to ensure a safe excess of the neutralizing agent.
-
Begin stirring the bicarbonate solution to create a vortex and allow it to cool in the ice bath for 10-15 minutes.
The Neutralization Procedure
This phase requires patience and careful observation. The guiding principle is the slow, controlled addition of the acid chloride to the cold, stirring basic solution. Never add the solution to the acid chloride.[15][16]
-
Using a glass pipette or dropping funnel, begin adding the this compound dropwise to the cold, vigorously stirring bicarbonate solution.
-
Observe the reaction carefully. You will see gas evolution (CO₂ foaming) and potentially some heat generation.
-
The rate of addition must be slow enough to keep the foaming and temperature under control. If the reaction becomes too vigorous, stop the addition immediately and allow it to subside before continuing.[7] The ice bath is critical for absorbing the heat of reaction.[17]
-
Continue the slow addition until all the this compound has been added.
-
Allow the mixture to stir in the ice bath for at least 30 minutes after the final addition to ensure the reaction is complete.
-
Remove the ice bath and let the solution stir at room temperature for an additional 1-2 hours.
Verification and Final Disposal
-
Once the reaction has ceased (no more gas evolution), check the pH of the solution using pH paper or a pH meter.
-
The target pH should be between 6.0 and 8.0.[14][15] If the solution is still acidic, slowly add more sodium bicarbonate solution until the target pH is reached.
-
Transfer the final, neutralized aqueous solution to a properly labeled hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) department for final disposal procedures. Do not pour any chemical waste down the drain unless explicitly permitted by local regulations and your EHS office.[7][14]
Data and Workflow Visualization
Table of Quantitative Disposal Parameters
| Parameter | Recommended Value/Procedure | Rationale |
| Neutralizing Agent | ~5-10% aqueous Sodium Bicarbonate (NaHCO₃) | A weak base that provides a controlled reaction and neutralizes both the acyl chloride and the HCl byproduct.[12][13] |
| Reagent Ratio | ~50-100 mL of solution per 1g of acid chloride | Ensures a stoichiometric excess of base to drive the reaction to completion and handle all generated acid. |
| Reaction Temperature | 0 - 10 °C (Ice Bath) | Controls the exothermic nature of the hydrolysis reaction, preventing boiling and splashing.[7][17] |
| Addition Method | Slow, dropwise addition of acid chloride to base | Prevents a runaway reaction by keeping the reactive agent as the limiting reagent in a quenching environment.[7][15] |
| Final pH | 6.0 - 8.0 | Confirms that all acidic components have been fully neutralized, rendering the solution less hazardous.[14][15] |
Disposal Workflow Diagram
Caption: Logical workflow for the safe neutralization of this compound.
Regulatory and Compliance Considerations
As a reactive chemical, this compound waste falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[18][19] Improperly managed reactive wastes pose a significant danger to health and the environment.[18] The neutralization procedure described in this guide is designed to convert the reactive hazardous waste into a less hazardous, non-reactive waste stream. However, all waste disposal is governed by strict local, state, and federal regulations.[20][21] Therefore, the final step must always be to follow the specific protocols mandated by your institution's EHS department, who are the ultimate authority on compliance.
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Mastering the Handling of Chrysanthemoyl Chloride: A Guide to Essential Personal Protective Equipment
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a routine yet high-stakes endeavor. The handling of reactive intermediates like Chrysanthemoyl chloride is a critical step in many synthetic pathways, particularly in the development of pyrethroid-based insecticides. Due to its hazardous nature, a thorough understanding and strict adherence to safety protocols are paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE).
The Chemical Risk Profile of this compound
This compound is a corrosive and lachrymatory substance that poses significant health risks upon exposure. It is classified as toxic if swallowed and can cause severe skin burns and eye damage.[1][2][3] Inhalation of its vapors may lead to respiratory irritation.[1] These hazards necessitate a comprehensive safety plan that begins with the correct selection and use of PPE.
Core Directive: Your Personal Protective Equipment Ensemble
The selection of PPE is not merely a matter of compliance but a critical risk mitigation strategy. Each component of the PPE ensemble is chosen to provide a specific barrier against the chemical hazards of this compound.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield | Standard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards provide a necessary seal around the eyes to protect against splashes and vapors.[1] A full-face shield should be worn in conjunction with goggles to protect the entire face. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Double gloving is highly recommended to provide an additional layer of protection. Nitrile gloves offer good resistance to a range of chemicals.[4] Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Chemical-resistant lab coat or apron | A lab coat made of a material resistant to chemical splashes is mandatory. For operations with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Chemical fume hood | All manipulations of this compound must be performed within a properly functioning chemical fume hood to control exposure to its corrosive and irritating vapors.[1] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure. The following diagram outlines the key phases of handling this compound safely.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
